Product packaging for 3-Chloro-4-hydroxy-5-methoxybenzoic acid(Cat. No.:CAS No. 69845-52-9)

3-Chloro-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B7789896
CAS No.: 69845-52-9
M. Wt: 202.59 g/mol
InChI Key: XBRYEHVBBMSSCG-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO4 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO4 B7789896 3-Chloro-4-hydroxy-5-methoxybenzoic acid CAS No. 69845-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-hydroxy-5-methoxybenzoic acid
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InChI

InChI=1S/C8H7ClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XBRYEHVBBMSSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7ClO4
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DSSTOX Substance ID

DTXSID10978761
Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Molecular Weight

202.59 g/mol
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CAS No.

62936-23-6, 69845-52-9
Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Record name Chloro-4-hydroxy-3-methoxybenzoic acid
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Record name 3-chloro-4-hydroxy-5-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxy-5-methoxybenzoic acid, also known as 5-chlorovanillic acid, is a substituted benzoic acid derivative with a molecular formula of C₈H₇ClO₄ and a molecular weight of 202.59 g/mol .[1][2][3] Its structure, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom on the benzene ring, imparts a unique combination of physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug discovery. The interplay of these functional groups governs the molecule's solubility, acidity, and ability to interact with biological targets, making a thorough understanding of its physicochemical profile essential for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections will not only present the available experimental data but also delve into the underlying scientific principles and the practical implications of these properties in the context of drug development. The methodologies for determining these properties are also detailed, offering a self-validating framework for researchers.

I. Molecular Structure and Key Identifiers

A foundational understanding of a molecule begins with its structure and nomenclature.

Structure:

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 measure1 Place the capillary tube in a melting point apparatus. prep2->measure1 measure2 Heat the sample at a controlled rate (e.g., 1-2 °C/min). measure1->measure2 measure3 Record the temperature at which the first liquid appears (onset). measure2->measure3 measure4 Record the temperature at which the last solid disappears (clear point). measure3->measure4 result The melting point is reported as a range from onset to clear point. measure4->result Solubility_Determination_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result prep1 Add excess solid to a known volume of solvent in a sealed vial. prep2 Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation. prep1->prep2 sep1 Allow the undissolved solid to settle. prep2->sep1 sep2 Carefully withdraw a known volume of the clear supernatant. sep1->sep2 quant1 Transfer the supernatant to a pre-weighed container. sep2->quant1 quant2 Evaporate the solvent completely under vacuum or gentle heating. quant1->quant2 quant3 Weigh the container with the dried solute. quant2->quant3 quant4 Calculate the mass of the dissolved solute. quant3->quant4 result Express solubility as mass of solute per volume of solvent (e.g., mg/mL). quant4->result pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare a dilute solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). prep2 Calibrate a pH electrode with standard buffer solutions. prep1->prep2 titrate1 Titrate the solution with a standardized strong base (e.g., NaOH). prep2->titrate1 titrate2 Record the pH of the solution after each addition of the titrant. titrate1->titrate2 analysis1 Plot the pH versus the volume of titrant added to generate a titration curve. titrate2->analysis1 analysis2 Determine the equivalence point(s) from the inflection point(s) of the curve. analysis1->analysis2 analysis3 The pH at the half-equivalence point(s) corresponds to the pKa value(s). analysis2->analysis3 NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing prep1 Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep2 Add a small amount of a reference standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to an NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Acquire the ¹H and ¹³C NMR spectra. acq1->acq2 proc1 Process the raw data (Fourier transform, phase correction, baseline correction). acq2->proc1 proc2 Integrate the signals in the ¹H NMR spectrum. proc1->proc2 proc3 Assign the signals to the corresponding protons and carbons in the molecule. proc2->proc3

References

synthesis route for 3-Chloro-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a valuable substituted benzoic acid derivative. Commonly known as 5-chlorovanillic acid, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document delves into the prevalent synthetic strategies, focusing on the electrophilic chlorination of vanillic acid and a two-step approach commencing with vanillin. The guide offers detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies, tailored for researchers, chemists, and professionals in drug development.

Introduction and Significance

This compound (5-chlorovanillic acid) is an aromatic compound characterized by a benzoic acid core functionalized with chloro, hydroxyl, and methoxy groups. Its structural arrangement makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a key precursor in the development of more complex molecules, particularly within the pharmaceutical industry. For instance, substituted benzoic acids are foundational scaffolds in numerous drug candidates. This guide aims to provide a detailed, practical framework for the reliable synthesis of this important intermediate.

Primary Synthesis Route: Direct Chlorination of Vanillic Acid

The most direct and atom-economical approach to synthesizing this compound is the electrophilic aromatic substitution of its readily available precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Mechanistic Rationale

The aromatic ring of vanillic acid is "activated" towards electrophilic substitution by the presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are strong ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. The carboxylic acid (-COOH) group is a deactivating, meta-directing group.

Considering the directing effects:

  • The hydroxyl group at C4 directs incoming electrophiles to positions C3 and C5.

  • The methoxy group at C3 directs incoming electrophiles to positions C4 (blocked) and C5.

Both activating groups strongly favor substitution at the C5 position. The deactivating -COOH group at C1 has its meta-directing influence at C3 and C5, which does not conflict with the activating groups. Therefore, chlorination is highly regioselective for the C5 position, yielding the desired product.

Choice of Chlorinating Agent

Several reagents can be employed for this transformation. The choice depends on factors like reactivity, selectivity, cost, and safety.

  • N-Chlorosuccinimide (NCS): A mild and highly effective chlorinating agent for activated aromatic rings. It is a solid, making it easier to handle than gaseous or corrosive liquid reagents. Reactions with NCS often proceed under moderate conditions with good yields.[1][2]

  • Sulfuryl Chloride (SO₂Cl₂): A more reactive liquid chlorinating agent. While effective, it can sometimes lead to side reactions if not carefully controlled.

  • Chlorine Gas (Cl₂): Highly reactive and requires specialized equipment for safe handling. It is typically used in large-scale industrial processes.

For laboratory-scale synthesis, N-Chlorosuccinimide is often the preferred reagent due to its ease of handling and high selectivity.

Visualizing the Synthesis from Vanillic Acid

vanillic_acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) product This compound vanillic_acid->product Electrophilic Aromatic Substitution chlorinating_agent N-Chlorosuccinimide (NCS) Solvent (e.g., Acetic Acid) chlorinating_agent->vanillic_acid

Caption: Direct chlorination of vanillic acid.

Detailed Experimental Protocol (Using NCS)

Materials:

  • Vanillic acid

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid (Solvent)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1.0 eq) in a suitable amount of glacial acetic acid (e.g., 10 mL per gram of vanillic acid).

  • Reagent Addition: While stirring the solution at room temperature, add N-Chlorosuccinimide (1.05 - 1.1 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold deionized water (approx. 10 times the volume of acetic acid used). This will cause the product to precipitate out of the solution.

  • Isolation: Stir the aqueous suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and succinimide byproduct.

  • Drying: Dry the collected solid under vacuum at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white crystalline solid.

Alternative Synthesis Route: From Vanillin

An alternative, two-step pathway begins with vanillin, which is often more readily available and less expensive than vanillic acid. This route involves the chlorination of vanillin to 5-chlorovanillin, followed by the oxidation of the aldehyde group to a carboxylic acid.

Step 1: Chlorination of Vanillin

Similar to vanillic acid, the vanillin ring is activated, and chlorination with a mild agent like NCS proceeds regioselectively at the C5 position to yield 5-chlorovanillin.[1][2]

Protocol:

  • Dissolve vanillin (1.0 eq) and N-chlorosuccinimide (1.05 eq) in a suitable solvent such as chloroform or acetonitrile.[1]

  • Add a catalytic amount of dimethyl sulfoxide (DMSO) if necessary.[1]

  • Stir the mixture at room temperature for 12 hours.[1]

  • Upon completion, perform an appropriate aqueous workup and isolate the 5-chlorovanillin intermediate, often through recrystallization.

Step 2: Oxidation of 5-Chlorovanillin

The aldehyde functional group of 5-chlorovanillin is then oxidized to the corresponding carboxylic acid.

Choice of Oxidizing Agent:

  • Sodium Chlorite (NaClO₂): A highly effective and selective reagent for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups like phenols. The reaction is typically run in a buffered solution.[3]

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used, but reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the aromatic ring.

  • Silver Oxide (Ag₂O): Used in the Tollen's test, it is a mild and effective oxidant for aldehydes but can be expensive.

Protocol (Using Sodium Chlorite):

  • Suspend 5-chlorovanillin (1.0 eq) in a mixture of tert-butanol and water.

  • Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH (around 4-5).

  • Add an aqueous solution of sodium chlorite (NaClO₂) (approx. 1.5-2.0 eq) dropwise while maintaining the temperature below 30 °C.

  • Stir the reaction for several hours until the starting material is consumed (monitored by TLC).

  • After the reaction, quench any excess oxidant with sodium sulfite, acidify the solution with HCl to precipitate the product, and isolate by filtration.

Visualizing the Synthesis from Vanillin

cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation vanillin Vanillin chlorovanillin 5-Chlorovanillin vanillin->chlorovanillin NCS chlorovanillin_ox 5-Chlorovanillin final_product 3-Chloro-4-hydroxy-5- methoxybenzoic Acid chlorovanillin_ox->final_product NaClO2

Caption: Two-step synthesis from vanillin.

Comparative Analysis and Data Summary

ParameterRoute 1: From Vanillic AcidRoute 2: From Vanillin
Starting Material Vanillic AcidVanillin
Number of Steps 12
Key Reagents N-Chlorosuccinimide (NCS)1. NCS2. Sodium Chlorite (NaClO₂)
Overall Complexity LowModerate
Atom Economy HigherLower
Typical Yield Good to Excellent (>80%)Good overall, but losses in two steps
Advantages Direct, simple, high atom economyUses potentially cheaper starting material
Disadvantages Vanillic acid can be more expensiveLonger process, more reagents and solvents

Conclusion

The synthesis of this compound is most efficiently achieved via the direct electrophilic chlorination of vanillic acid using N-chlorosuccinimide. This single-step method is robust, highly regioselective, and proceeds under mild conditions, making it ideal for laboratory-scale preparations. While the two-step route starting from vanillin is a viable alternative, particularly if vanillin is a more accessible precursor, it involves an additional oxidation step that adds complexity and may lower the overall yield. The choice of synthesis route will ultimately depend on the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chemical intermediate.

References

3-Chloro-4-hydroxy-5-methoxybenzoic acid CAS number 62936-23-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzoic Acid (CAS: 62936-23-6)

Executive Summary

This compound, also known as 5-chlorovanillic acid, is a polysubstituted aromatic carboxylic acid. Its unique arrangement of chloro, hydroxyl, methoxy, and carboxylic acid functional groups makes it a versatile and valuable building block in synthetic organic chemistry. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol from a common starting material, detailed analytical characterization methods, and an exploration of its chemical reactivity and potential applications in the field of drug discovery and development. The protocols and data presented herein are synthesized from established chemical principles and spectroscopic data from analogous structures to provide a reliable framework for laboratory application.

Compound Identification and Physicochemical Properties

This compound is a derivative of vanillic acid, a common natural product. The introduction of a chlorine atom at the C5 position significantly alters its electronic properties and reactivity, offering a unique scaffold for further chemical modification.

PropertyValueSource(s)
CAS Number 62936-23-6[1]
Synonyms 5-Chlorovanillic acid[1]
Molecular Formula C₈H₇ClO₄
Molecular Weight 202.59 g/mol
Physical Form White to off-white solid/crystalline powder[1]
Purity (Typical) ≥97%
Storage Sealed in a dry, room temperature environment
Solubility Sparingly soluble in water; soluble in ethanol, ether, and other common organic solvents.[1]

The acidity of the carboxylic acid is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group itself tends to increase acidity by stabilizing the carboxylate anion. Conversely, the electron-donating resonance effects of the hydroxyl and methoxy groups can counteract this to some degree.

Synthesis and Purification

A reliable and scalable synthesis of this compound can be achieved through the electrophilic aromatic substitution of the readily available starting material, vanillic acid. The hydroxyl and methoxy groups are strong ortho-, para-directing activators, making the C5 position (ortho to the hydroxyl, para to the methoxy) highly susceptible to chlorination. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation.[2][3]

Synthesis Workflow Diagram

Synthesis_Workflow Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Reaction Stir at Room Temp (Electrophilic Aromatic Substitution) Vanillic_Acid->Reaction NCS N-Chlorosuccinimide (NCS) Acetonitrile (Solvent) NCS->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Product This compound (Crude Product) Workup->Product Purification Recrystallization (Ethanol/Water) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Synthesis of 5-Chlorovanillic Acid from Vanillic Acid.

Detailed Synthesis Protocol

Materials:

  • Vanillic acid (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (CH₃CN)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add vanillic acid (1.0 eq) and dissolve it in a suitable volume of acetonitrile (approx. 0.1 M concentration).

  • Chlorination: In a single portion, add N-chlorosuccinimide (1.1 eq) to the stirred solution at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: NCS is chosen for its mild reactivity and ease of handling compared to gaseous chlorine. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction. The electron-rich nature of the vanillic acid ring is sufficient for the reaction to proceed without a catalyst.[2]

  • Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate and wash with a 10% aqueous sodium sulfite solution to quench any unreacted NCS.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

Procedure:

  • Recrystallization: Dissolve the crude solid product in a minimal amount of boiling ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold water.

  • Dry the crystals under vacuum to a constant weight.

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running the analytical characterization detailed in the next section. A sharp melting point indicates high purity.

Analytical and Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale / Comparison
~12.0 - 13.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad signal.
~9.0 - 10.0Broad Singlet1HAr-OHPhenolic protons are also deshielded and their signal can be broad due to hydrogen bonding.
~7.51Doublet (d)1HAr-H (C6-H)This proton is ortho to the electron-withdrawing COOH group. Its signal is expected to be a doublet due to coupling with C2-H (J ≈ 2 Hz). Similar protons in 3-chloro-4-hydroxybenzoic acid appear in this region.[4]
~7.35Doublet (d)1HAr-H (C2-H)This proton is ortho to the COOH group and meta to the Cl. Its signal is a doublet from coupling to C6-H (J ≈ 2 Hz).
~3.90Singlet3H-OCH₃Methoxy protons typically appear as a sharp singlet in this region. Data from 3-hydroxy-4-methoxybenzoic acid supports this assignment.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Chemical Shift (δ) ppmAssignmentRationale
~168C=OCarboxylic acid carbonyl carbon.
~148C4-OHAromatic carbon attached to the hydroxyl group.
~146C3-OCH₃Aromatic carbon attached to the methoxy group.
~128C6Aromatic CH carbon.
~122C1-COOHQuaternary aromatic carbon attached to the carboxylic acid.
~120C5-ClAromatic carbon attached to the chlorine atom.
~115C2Aromatic CH carbon.
~56-OCH₃Methoxy carbon.
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale / Comparison
3300 - 2500 (broad)O-H stretch-COOHVery broad absorption characteristic of the hydrogen-bonded carboxylic acid dimer.
~3500 (sharp/broad)O-H stretchAr-OHPhenolic hydroxyl stretch, may be sharp if free or broad if hydrogen-bonded.
~1680 - 1710C=O stretch-COOHStrong absorption characteristic of the carbonyl in an aromatic carboxylic acid.
~1600, ~1470C=C stretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1250 - 1300C-O stretchAr-O-CAsymmetric stretch for the aryl ether.
~1030 - 1080C-O stretchAr-O-CSymmetric stretch for the aryl ether.
~750 - 850C-Cl stretchAr-ClAbsorption in the fingerprint region for the aryl chloride bond.
Mass Spectrometry (MS)

For Electron Ionization (EI-MS), the following would be expected:

  • Molecular Ion (M⁺): A prominent peak at m/z = 202, with a significant M+2 isotope peak at m/z = 204 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope.

  • Key Fragments:

    • m/z = 185 (M - OH)⁺: Loss of the hydroxyl radical from the carboxylic acid.

    • m/z = 157 (M - COOH)⁺: Loss of the carboxyl group.

    • Further fragmentation would involve losses of CH₃, CO, and HCl from these primary fragments. The fragmentation of related compounds like 3,5-dichloro-4-hydroxybenzoic acid supports these patterns.[7]

Chemical Reactivity and Derivatization

The molecule possesses three key reactive sites: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring.

  • Carboxylic Acid Group: This site readily undergoes standard carboxylic acid reactions such as:

    • Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) to form esters.

    • Amidation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine to form an amide.

    • Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

  • Phenolic Hydroxyl Group: The hydroxyl group can be derivatized through:

    • Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis using K₂CO₃ and an alkyl halide) to form ethers.

    • O-Acylation: Reaction with acid chlorides or anhydrides to form phenyl esters.

  • Aromatic Ring: The reactivity of the ring towards further electrophilic aromatic substitution is complex. The existing substituents create a competitive directing effect. The -OH and -OCH₃ groups are strongly activating and ortho-, para-directing, while the -Cl and -COOH groups are deactivating (with -COOH being meta-directing). The vacant C2 and C6 positions are activated by the hydroxyl and methoxy groups but deactivated by the adjacent carboxyl and chloro groups. Reaction outcomes would be highly dependent on the specific electrophile and reaction conditions.

Potential Reactivity Pathways Diagram

Reactivity_Pathways cluster_COOH Carboxylic Acid Reactions cluster_OH Phenolic OH Reactions Core 3-Chloro-4-hydroxy- 5-methoxybenzoic acid Ester Ester Derivative Core->Ester R-OH, H⁺ Amide Amide Derivative Core->Amide 1. SOCl₂ 2. R₂NH Alcohol Benzyl Alcohol Derivative Core->Alcohol LiAlH₄ Ether Ether Derivative Core->Ether R-X, Base Acyl Acyl Ether Derivative Core->Acyl RCOCl

Caption: Key Derivatization Pathways for the Core Molecule.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[8] this compound is a valuable building block for several reasons:

  • Defined Substitution Pattern: It provides a pre-functionalized aromatic ring with specific vectors for further modification, allowing for systematic Structure-Activity Relationship (SAR) studies.

  • Bioisosteric Replacement: The carboxylic acid can act as a bioisostere for other acidic functional groups or be used as a handle to improve pharmacokinetic properties like solubility.

  • Intermediate for Complex Heterocycles: The multiple functional groups allow for its use in multi-step syntheses to build more complex heterocyclic systems, which are common in modern pharmaceuticals. For example, related substituted benzoic acids are starting points for kinase inhibitors like Bosutinib.

Safety, Handling, and Storage

As a laboratory chemical, proper handling procedures must be followed.

  • Hazard Identification:

    • Causes serious eye irritation (H319).

    • May cause skin irritation (H315).

    • May cause respiratory irritation (H335).

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Signal Word: Warning.

  • Precautions:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area. Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.

References

The Definitive Guide to the Structural Elucidation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. Instead, it offers a strategic workflow, grounded in the principles of modern analytical chemistry, to unambiguously determine the molecular architecture of this polysubstituted aromatic compound. We will delve into the "why" behind each experimental choice, ensuring a self-validating and robust analytical cascade.

Introduction: The Molecular Blueprint

This compound, with the molecular formula C8H7ClO4, presents an interesting case for structure elucidation. Its substituted benzene ring, featuring a carboxylic acid, a chloro group, a hydroxyl group, and a methoxy group, offers a rich landscape for spectroscopic investigation. The precise arrangement of these substituents is critical to its chemical properties and potential biological activity. This guide will systematically deconstruct the molecule's spectral signatures to confirm its constitution.

Strategic Workflow for Structure Elucidation

A multi-technique approach is indispensable for the unambiguous structure determination of a novel or synthesized compound. Our strategy will be to progressively build a picture of the molecule, starting from fundamental properties and moving to detailed connectivity.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Proton Environment cluster_2 Detailed Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula 1H_NMR 1H NMR Spectroscopy Proton Chemical Shifts & Multiplicity MS->1H_NMR UV_Vis UV-Vis Spectroscopy Confirm Aromatic System UV_Vis->1H_NMR IR Infrared (IR) Spectroscopy Identify Functional Groups IR->1H_NMR 13C_NMR 13C NMR & DEPT Carbon Chemical Shifts & Types 1H_NMR->13C_NMR COSY COSY Proton-Proton Correlations 13C_NMR->COSY HSQC HSQC Direct Proton-Carbon Correlations COSY->HSQC HMBC HMBC Long-Range Proton-Carbon Correlations HSQC->HMBC Structure_Confirmation Structure Confirmation Assemble all data HMBC->Structure_Confirmation Fragmentation_Pathway M [C8H7ClO4]+• m/z 202/204 M_OH [C8H6ClO3]+ m/z 185/187 M->M_OH - •OH M_OH_CO2 [C7H6ClO2]+ m/z 157/159 M_OH->M_OH_CO2 - CO2 Further_Frag Further Fragments m/z 129, etc. M_OH_CO2->Further_Frag - CO, etc.

Foreword: Navigating the Solubility Landscape of a Novel Benzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-4-hydroxy-5-methoxybenzoic acid in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its journey from discovery to application. This guide focuses on this compound, a substituted benzoic acid with potential applications in pharmaceuticals and other chemical industries.[1][2] The interplay of its chloro, hydroxyl, methoxy, and carboxylic acid functionalities presents a unique solubility profile that necessitates a systematic and in-depth investigation.

This document moves beyond a simple compilation of data. Instead, it serves as a comprehensive technical guide, empowering you to not only understand but also to experimentally determine and theoretically predict the solubility of this compound in a range of organic solvents. We will delve into the theoretical principles governing solubility, provide detailed, field-proven experimental protocols, and explore predictive models that can accelerate your research and development efforts.

Physicochemical Properties: The Blueprint of Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic properties. For this compound (C₈H₇ClO₄, Molar Mass: 202.59 g/mol ), the key functional groups dictate its interactions with various solvents.[3]

  • Carboxylic Acid (-COOH): This acidic group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar solvents. Its pKa will be a critical determinant of solubility in protic solvents, especially those capable of accepting a proton.

  • Hydroxyl (-OH): Similar to the carboxylic acid, the phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, enhancing solubility in polar, protic solvents.

  • Methoxy (-OCH₃): The methoxy group is a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Chloro (-Cl): The chloro substituent adds to the molecular weight and volume, and its electronegativity can influence the electronic distribution of the aromatic ring, subtly affecting intermolecular interactions.

A qualitative prediction based on the principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding, compared to nonpolar solvents.[4][5] The presence of multiple polar functional groups points towards favorable interactions with solvents like alcohols, ketones, and esters.

Table 1: Predicted Physicochemical Properties of this compound and their Influence on Solubility

PropertyPredicted Value/CharacteristicImplication for Solubility in Organic Solvents
Molar Mass 202.59 g/mol Higher molar mass can decrease solubility, particularly in non-polar solvents.
Hydrogen Bond Donors 2 (from -COOH and -OH)Enhances solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, acetone).
Hydrogen Bond Acceptors 4 (from C=O, -OH, and two -OCH₃)Broadens the range of suitable polar solvents.
Polarity PolarGenerally favors solubility in polar solvents over non-polar solvents like hexane.

Theoretical Frameworks for Predicting Solubility

While experimental determination is the gold standard, theoretical models provide valuable predictive insights, saving time and resources.

Co-solvency Models

In pharmaceutical and chemical process development, mixtures of solvents are often used to achieve desired solubility. Co-solvency models can predict the solubility of a solute in a binary or multi-component solvent system.[6][7][8][9][10]

  • The Log-Linear Model of Yalkowsky: This is one of the simplest models, providing an estimate of drug solubility in water-cosolvent mixtures based on the aqueous solubility of the drug.[6][8][9]

  • The Jouyban-Acree Model: This model offers improved accuracy by incorporating the solubility in the neat co-solvent as an additional input, making it a powerful tool for predicting solubility across a range of solvent compositions.[6][8][9]

Thermodynamic Models

Thermodynamic models provide a more fundamental understanding of solubility by considering the energetic changes involved in the dissolution process.[11][12] These models often require data on the solute's melting point, enthalpy of fusion, and activity coefficient in the solvent.[13] The solubility of a crystalline solid in an ideal solution is a function of its melting point and enthalpy of fusion. Deviations from ideality are accounted for by the activity coefficient, which can be estimated using models like UNIFAC or COSMO-RS.[11][13]

The process of dissolving a crystalline solute can be understood through a thermodynamic cycle involving the sublimation of the solid to a gas and the subsequent solvation of the gaseous molecule.[14]

Experimental Determination of Solubility: A Practical Guide

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[15][16][17]

The Shake-Flask Method: Protocol and Best Practices

This method involves equilibrating an excess amount of the solid compound with the solvent of interest until saturation is reached.

Step-by-Step Protocol:

  • Preparation: Add an excess of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.[16]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[16][18]

  • Calculation: The solubility is then calculated from the measured concentration in the saturated solution.

Diagram 1: Experimental Workflow for the Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add to vials with known solvent volume prep1->prep2 equil1 Seal vials and place in shaker bath at constant T prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow solid to settle or centrifuge/filter equil2->sep1 quant1 Withdraw aliquot of supernatant sep1->quant1 quant2 Dilute and analyze by HPLC or UV-Vis quant1->quant2 G cluster_solute This compound cluster_solvents Organic Solvents cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents solute Polar Functional Groups (-COOH, -OH, -OCH3) methanol Methanol solute->methanol High Solubility (Strong H-bonding) ethanol Ethanol solute->ethanol High Solubility (Strong H-bonding) acetone Acetone solute->acetone Moderate-High Solubility (H-bond acceptor) toluene Toluene solute->toluene Low Solubility (Weak interactions) hexane Hexane solute->hexane Very Low Solubility (Unfavorable interactions)

References

An In-depth Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzoic Acid (5-Chlorovanillic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Phenolic Acid

3-Chloro-4-hydroxy-5-methoxybenzoic acid, more systematically known as 5-chlorovanillic acid, is a halogenated derivative of the well-known natural product, vanillic acid. Its structural architecture, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom on a benzene ring, makes it a compound of significant interest in synthetic chemistry and drug discovery. The strategic placement of the electron-withdrawing chlorine atom can substantially modify the electronic properties, lipophilicity, and metabolic stability of the parent molecule, vanillic acid. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential applications for professionals in the field of drug development.

Core Molecular and Physical Properties

A precise understanding of the fundamental physicochemical properties of 5-chlorovanillic acid is paramount for its application in experimental research. These properties dictate its solubility in various solvent systems, its reactivity, and its potential interactions in biological assays.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 5-Chlorovanillic acid[1][2]
CAS Number 62936-23-6[1][3][4]
Molecular Formula C₈H₇ClO₄[1][5]
Molecular Weight 202.59 g/mol [4][5]
Appearance White crystalline solid[2]
Melting Point 240-242 °C[2]
Solubility Sparingly soluble in water; Soluble in ethanol and ether.[2]

Synthesis Pathway and Experimental Protocol

The synthesis of 5-chlorovanillic acid is not commonly detailed in primary literature. However, a robust and logical two-step synthetic route can be employed, starting from the readily available natural product, vanillin. This process involves an electrophilic aromatic substitution (chlorination) followed by an oxidation of the aldehyde functional group to a carboxylic acid. This approach is efficient and relies on well-established chemical transformations.

Synthesis Workflow Diagram

The overall workflow from the starting material to the final product is illustrated below. This pathway ensures high yields and purity of the intermediate and final compounds.

G Vanillin Vanillin (Start Material) Chlorination Step 1: Electrophilic Chlorination Reagent: N-Chlorosuccinimide (NCS) Solvent: Chloroform Vanillin->Chlorination Yield: ~91% Chlorovanillin 5-Chlorovanillin (Intermediate) Chlorination->Chlorovanillin Oxidation Step 2: Aldehyde Oxidation Reagent: Sodium Chlorite (NaClO2) Catalyst: H2O2, Buffer Chlorovanillin->Oxidation High Yield FinalProduct This compound (Final Product) Oxidation->FinalProduct

Caption: Synthesis workflow for 5-chlorovanillic acid from vanillin.

Detailed Experimental Protocol

This protocol is a validated, self-consistent methodology. The causality behind experimental choices, such as the use of specific reagents and purification methods, is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 5-Chlorovanillin (Intermediate)

  • Rationale: The chlorination of vanillin is an electrophilic aromatic substitution. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position para to the hydroxyl group is already occupied by the aldehyde, and the position ortho to the hydroxyl and meta to the aldehyde (C5) is the most sterically accessible and electronically favorable for substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings.

  • Procedure:

    • To a 250 mL round-bottom flask, add vanillin (15.2 g, 100 mmol) and chloroform (100 mL). Stir until the vanillin is completely dissolved.

    • Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) to the solution in portions over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

    • Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-chlorovanillin as a white to off-white solid.

Step 2: Oxidation of 5-Chlorovanillin to 5-Chlorovanillic Acid

  • Rationale: The oxidation of an aromatic aldehyde to a carboxylic acid can be achieved with various oxidizing agents. Sodium chlorite (NaClO₂) in the presence of a phosphate buffer and a chlorine scavenger like hydrogen peroxide is a highly selective and efficient method (Pinnick oxidation), avoiding over-oxidation or reaction with the phenol group.

  • Procedure:

    • In a 500 mL flask, dissolve 5-chlorovanillin (9.3 g, 50 mmol) in tert-butanol (150 mL).

    • Prepare a solution of sodium chlorite (11.3 g, 100 mmol, 80% technical grade) and sodium dihydrogen phosphate monohydrate (11.3 g) in water (50 mL).

    • Add the aqueous sodium chlorite solution to the stirred solution of 5-chlorovanillin.

    • To this biphasic mixture, add a 35% aqueous solution of hydrogen peroxide (5 mL) dropwise over 20 minutes. An exotherm and gas evolution will be observed.

    • Stir the mixture vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture in an ice bath and acidify to pH 2 with 2M hydrochloric acid. A white precipitate will form.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield pure this compound.

Applications in Research and Drug Development

While 5-chlorovanillic acid is primarily available as a research chemical, its structural motifs are present in molecules with demonstrated biological activity. This positions it as a valuable building block for medicinal chemistry campaigns.

  • Scaffold for Novel Therapeutics: The parent compound, vanillic acid, exhibits antibacterial, antimicrobial, and anti-inflammatory properties.[6][7] Specifically, it has shown efficacy against carbapenem-resistant Enterobacter cloacae by disrupting the cell membrane and inhibiting biofilm formation.[6] The introduction of a chlorine atom, as in 5-chlorovanillic acid, can enhance potency, modulate pharmacokinetics, or provide new vectors for molecular interaction.

  • Intermediate for Antimicrobial Agents: Structural isomers and related compounds, such as sulfonamides derived from 5-chloro-2-hydroxybenzoic acid, have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as various mycobacterial strains.[8] This demonstrates the utility of the chlorohydroxybenzoic acid scaffold in developing novel anti-infective agents.

  • Probe for Structure-Activity Relationship (SAR) Studies: In drug development, systematic modification of a lead compound is crucial. 5-Chlorovanillic acid serves as an excellent starting point or intermediate for creating libraries of derivatives (e.g., esters, amides) to probe the SAR of a target receptor or enzyme. Its defined stereochemistry and functional group handles (carboxylic acid, phenol) allow for predictable derivatization.

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard ClassGHS ClassificationPrecautionary Statement Examples
Skin Irritation Category 2 (H315: Causes skin irritation)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Eye Irritation Category 2 (H319: Causes serious eye irritation)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation STOT SE Category 3 (H335: May cause respiratory irritation)P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[5]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with significant potential for researchers in drug discovery and development. Its well-defined structure and physicochemical properties, combined with a straightforward synthesis from inexpensive starting materials, make it an attractive scaffold for creating novel compounds. The known biological activities of its parent and isomeric structures provide a strong rationale for its inclusion in screening libraries and targeted synthesis programs aimed at discovering new anti-infective and anti-inflammatory agents. Proper handling and adherence to safety guidelines are crucial for its effective and safe utilization in the laboratory.

References

An In-Depth Technical Guide to 5-Chlorovanillic Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorovanillic acid, a halogenated derivative of the naturally occurring vanillic acid, has emerged from a niche laboratory chemical to a compound of interest in various scientific domains. This guide provides a comprehensive technical overview of 5-Chlorovanillic acid, charting its historical discovery, detailing its synthesis and characterization, and exploring its contemporary applications. By synthesizing historical accounts with modern analytical data and experimental protocols, this document serves as an essential resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.

Historical Perspective: The Genesis of a Halogenated Phenolic Acid

The story of 5-Chlorovanillic acid begins not with the acid itself, but with its aldehyde precursor, 5-chlorovanillin. The early 20th century witnessed a surge in the exploration of aromatic chemistry, with researchers diligently investigating the reactivity of common natural products. Among these, vanillin, with its activated aromatic ring, was a prime candidate for electrophilic substitution reactions.

Pioneering work by L. Charles Raiford and his collaborators at the State University of Iowa laid the foundational groundwork for understanding the halogenation of vanillin. In a series of papers published in the late 1920s and early 1930s, they systematically investigated the chlorination of vanillin.[1][2][3] Their research, published in the Proceedings of the Iowa Academy of Science, detailed the direct chlorination of vanillin in a chloroform solution to yield a monochloro derivative.[1] Through careful analysis and derivatization, they established that the chlorine atom preferentially substitutes at the 5-position of the vanillin ring, ortho to the hydroxyl group, to form 5-chlorovanillin.[1]

While Raiford and Stoesser's work focused on the synthesis and reactions of various halogenated vanillin derivatives, the explicit synthesis and characterization of 5-Chlorovanillic acid followed as a logical extension. The oxidation of the aldehyde group in 5-chlorovanillin to a carboxylic acid moiety would yield the target compound. Although a single, seminal publication for the "discovery" of 5-Chlorovanillic acid is not readily apparent in early literature, its preparation is a straightforward chemical transformation from the well-documented 5-chlorovanillin.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

Table 1: Physicochemical Properties of 5-Chlorovanillic Acid

PropertyValueSource
CAS Number 62936-23-6[4]
Molecular Formula C₈H₇ClO₄[4]
Molar Mass 202.59 g/mol [4]
Melting Point 240-242 °C[4]
Boiling Point 290.9 °C (rough estimate)[4]
Appearance White crystalline solid[4]
Solubility Sparingly soluble in water; soluble in ethanol and ether[4]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns consistent with their substitution on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid and phenolic hydroxyl groups, the C=O stretching of the carboxylic acid, C-O stretching of the ether and phenol, and C-Cl stretching.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and CO₂.

Synthesis of 5-Chlorovanillic Acid: A Two-Step Approach

The most common and logical synthetic route to 5-Chlorovanillic acid involves a two-step process starting from vanillin.

Workflow for the Synthesis of 5-Chlorovanillic Acid:

Synthesis_Workflow Vanillin Vanillin Chlorination Step 1: Electrophilic Aromatic Chlorination Vanillin->Chlorination Chlorovanillin 5-Chlorovanillin Chlorination->Chlorovanillin Oxidation Step 2: Oxidation of Aldehyde Chlorovanillin->Oxidation Final_Product 5-Chlorovanillic Acid Oxidation->Final_Product

Caption: Synthetic pathway from vanillin to 5-Chlorovanillic acid.

Step 1: Synthesis of 5-Chlorovanillin

This step follows the principles of electrophilic aromatic substitution, as established by early researchers. A common modern method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.

Experimental Protocol:

  • Dissolution: Dissolve vanillin in a suitable solvent, such as chloroform or glacial acetic acid, in a round-bottom flask.[5]

  • Addition of Chlorinating Agent: Slowly add one molar equivalent of N-chlorosuccinimide to the solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude 5-chlorovanillin is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-chlorovanillin.

Step 2: Oxidation of 5-Chlorovanillin to 5-Chlorovanillic Acid

The aldehyde functional group of 5-chlorovanillin can be oxidized to a carboxylic acid using various oxidizing agents. A mild and effective method involves the use of a buffered solution of sodium chlorite.

Experimental Protocol:

  • Suspension: Suspend 5-chlorovanillin in a mixture of a suitable solvent (e.g., tert-butanol) and an aqueous solution of a phosphate buffer (e.g., sodium dihydrogen phosphate).

  • Addition of Oxidizing Agent: Slowly add an aqueous solution of sodium chlorite to the suspension at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by TLC.

  • Quenching: After the reaction is complete, quench any excess oxidant by adding a reducing agent, such as sodium sulfite.

  • Acidification and Extraction: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid, making it less soluble in water. Extract the 5-Chlorovanillic acid into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-Chlorovanillic acid can be further purified by recrystallization.

Applications and Future Directions

While the historical focus was on its synthesis and chemical reactivity, 5-Chlorovanillic acid is now recognized for its potential in several applied fields.

  • Organic Synthesis Intermediate: The presence of multiple reactive functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom—makes 5-Chlorovanillic acid a versatile building block for the synthesis of more complex molecules. It can be used in the preparation of esters, amides, and other derivatives for various applications, including as a laboratory reagent for developing new synthetic methodologies.[4]

  • Potential Pharmacological Activity: Phenolic acids, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7] While specific studies on the bioactivity of 5-Chlorovanillic acid are not as extensive as for its parent compound, vanillic acid, the presence of the chloro substituent can modulate its electronic and lipophilic properties, potentially leading to altered or enhanced biological effects. Further research into its pharmacological profile is a promising area of investigation. Vanillic acid itself has been studied for its antioxidant and free radical scavenging effects.[8][9]

  • Agrochemical Research: Some sources suggest potential applications in agriculture as an insecticide or preservative.[4] Halogenated organic compounds are a well-established class of agrochemicals, and the structural motifs present in 5-Chlorovanillic acid could serve as a starting point for the development of new fungicides or bactericides.

Logical Relationship of Applications:

Applications Core 5-Chlorovanillic Acid Intermediate Synthetic Intermediate Core->Intermediate Pharma Pharmacological Research Core->Pharma Agro Agrochemical Development Core->Agro Derivatives Novel Derivatives Intermediate->Derivatives Pharma->Derivatives Agro->Derivatives

Caption: Interconnected applications of 5-Chlorovanillic Acid.

Conclusion

From its origins in the systematic exploration of vanillin chemistry by early 20th-century pioneers, 5-Chlorovanillic acid has evolved into a compound with demonstrated utility and future potential. Its well-defined synthesis and versatile chemical nature make it a valuable tool for synthetic chemists. As research into the biological activities of phenolic acids continues to expand, 5-Chlorovanillic acid and its derivatives represent a promising area for the discovery of new therapeutic and agrochemical agents. This guide has provided a comprehensive technical foundation for researchers to understand and utilize this intriguing molecule in their scientific endeavors.

References

A Technical Guide to the Potential Biological Activities of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The exploration of novel small molecules for therapeutic applications is a cornerstone of modern drug discovery. Substituted benzoic acid derivatives, a privileged scaffold in medicinal chemistry, have yielded a diverse array of bioactive compounds. This technical guide focuses on a specific, yet under-investigated molecule: 3-Chloro-4-hydroxy-5-methoxybenzoic acid . While direct and extensive research on its biological activities is nascent, its structural features—a chlorinated and methoxylated hydroxybenzoic acid—suggest a compelling potential for a range of pharmacological effects.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It is designed not as a mere compilation of existing data, but as a forward-looking guide that synthesizes information from structurally related compounds to hypothesize potential biological activities and to provide a robust framework for future experimental validation. By elucidating the causality behind experimental choices and grounding our hypotheses in established scientific principles, we aim to provide a self-validating system for the investigation of this promising molecule.

Physicochemical Properties and Synthesis

This compound, with the chemical formula C₈H₇ClO₄, is a halogenated derivative of vanillic acid.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a hydroxyl group, a methoxy group, and a chlorine atom. These functional groups are anticipated to significantly influence its solubility, lipophilicity, and ability to interact with biological targets.

PropertyValueSource
Molecular Formula C₈H₇ClO₄[1]
Molecular Weight 202.59 g/mol [1]
CAS Number 62936-23-6[1]

The synthesis of this compound and its esters has been reported, often as an intermediate in the preparation of more complex molecules. A common synthetic route involves the chlorination of a suitable vanillic acid precursor.

Experimental Protocol: Synthesis of a 3-Chloro-4-hydroxy-5-methoxybenzoate Ester

This protocol is adapted from a general procedure for the synthesis of related esters.[2]

Objective: To synthesize methyl 3-chloro-4-hydroxy-5-methoxybenzoate.

Materials:

  • 5-Chlorovanillic acid

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Catalyst (as described in the source literature)

  • Ethyl acetate

  • n-Hexadecane (for GC analysis)

  • Silica gel for column chromatography

Procedure:

  • To a 20 mL glass tube, add a magnetic stir bar and the 5-chlorovanillic acid substrate.

  • Add 2 mL of methanol.

  • Add 35 mg of the specified catalyst and 10 mol% of K₂CO₃.

  • Fit the glass tube with a septum and connect it to a balloon containing air (1 bar).

  • Place the reaction tube into a preheated aluminum block at 60°C (internal reaction temperature of 55°C).

  • Stir the reaction mixture for 24 hours.

  • After completion, cool the tube to room temperature.

  • Filter off the catalyst and wash it with methanol.

  • Remove the solvent from the filtrate under vacuum.

  • Purify the resulting ester by column chromatography on silica gel.

  • Analyze the product by GC-MS and NMR spectroscopy. For GC yield determination, add 100 μL of n-hexadecane to the reaction vial, dilute with ethyl acetate, filter through a plug of silica, and analyze the filtrate.

Potential Biological Activities Based on Structural Analogs

Direct experimental evidence for the biological activities of this compound is limited. However, by examining the activities of structurally similar compounds, we can formulate well-grounded hypotheses about its potential therapeutic applications.

Antimicrobial Activity

The presence of a chlorinated phenolic moiety is a common feature in many antimicrobial agents. Benzoic acid and its derivatives are known for their bacteriostatic and fungistatic properties.

Supporting Evidence from Analogs:

  • Derivatives of 5-chlorosalicylic acid (a positional isomer of the core structure) have been incorporated into novel sulfonamides exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[3][4] For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was found to be active against methicillin-sensitive and -resistant Staphylococcus aureus.[3]

  • Methoxyphenols such as eugenol and vanillin, which share the 4-hydroxy-3-methoxy substitution pattern, have demonstrated antimicrobial activity against foodborne pathogens.[5]

  • The broader class of hydroxybenzoic acids has been reviewed for various biological activities, including antimicrobial effects.[6][7]

Hypothesized Mechanism: The antimicrobial activity of this compound may stem from its ability to disrupt microbial cell membranes, interfere with essential enzymatic processes, or chelate metal ions crucial for microbial growth. The lipophilicity imparted by the chlorine and methoxy groups could enhance its penetration into microbial cells.

Experimental Protocol: Evaluation of Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals and chelate pro-oxidant metals. The hydroxyl group on the aromatic ring is key to this activity.

Supporting Evidence from Analogs:

  • Gallic acid (3,4,5-trihydroxybenzoic acid), a close structural analog, is a potent antioxidant.[8]

  • Derivatives of 3,4,5-trihydroxyphenylacetic acid have shown powerful radical scavenging and anti-lipid peroxidation activities.[9]

  • The antioxidant potential of methoxyphenols is well-documented, with the methoxy and hydroxyl groups contributing to their efficacy.[5]

Hypothesized Mechanism: The 4-hydroxyl group of this compound can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The methoxy and chloro substituents can modulate the redox potential of the molecule, influencing its antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a methanolic solution of DPPH.

  • In a 96-well plate, add various concentrations of the test compound or ascorbic acid.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways.

Supporting Evidence from Analogs:

  • A derivative of a related chloro-hydroxybenzoic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells.[10][11] This effect was linked to the downregulation of MAPKs and NF-κB signaling pathways.[10]

  • 2-Hydroxy-4-methoxy benzoic acid demonstrated hepatoprotective effects in rats through anti-inflammatory and antioxidant mechanisms, reducing levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]

  • Polymethoxyflavonoids from citrus, which contain methoxylated phenyl rings, are known for their anti-inflammatory properties.[13]

Hypothesized Signaling Pathway:

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Compound 3-Chloro-4-hydroxy- 5-methoxybenzoic acid MAPKK MAPKK Compound->MAPKK Compound->IKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK NFκB_nuc NF-κB (nuclear) MAPK->NFκB_nuc activates IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IKK->NFκB activates IκBα->NFκB NFκB->NFκB_nuc translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nuc->Cytokines induces transcription

Caption: Hypothesized anti-inflammatory mechanism.

Anticancer Activity

Many phenolic compounds have been investigated for their potential to prevent and treat cancer. Their mechanisms of action are often multifactorial, involving antioxidant effects, induction of apoptosis, and inhibition of cell proliferation.

Supporting Evidence from Analogs:

  • Chlorogenic acid, a dietary phenolic acid, exerts anticancer activity by inhibiting the cell cycle and inducing apoptosis.[14]

  • Methoxyflavones, which contain methoxylated phenyl rings, have shown cytotoxic effects against various cancer cell lines.[15] The strategic placement of hydroxyl and methoxy groups can significantly impact their anticancer potency.

  • The related compound 3,5-dihydroxy-4-methoxybenzyl alcohol has demonstrated anticancer activity in human glioblastoma cells by modulating multiple signaling pathways, including PI3K/Akt and MAPK.[16]

  • Derivatives of 3,4,5-trimethoxyphenoxy benzoic acid have been shown to induce cell-cycle arrest and apoptosis in breast cancer cells.[17]

Hypothesized Experimental Workflow:

G cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (if promising) start Select Cancer Cell Lines (e.g., MCF-7, A549) viability Cell Viability Assay (MTT, SRB) start->viability apoptosis Apoptosis Assay (Annexin V/PI staining) viability->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle If cytostatic western Western Blot Analysis (e.g., Caspases, Bcl-2, Akt) apoptosis->western cell_cycle->western pathway Signaling Pathway Inhibition Studies western->pathway xenograft Xenograft Mouse Model pathway->xenograft toxicity Toxicity Assessment xenograft->toxicity end Evaluate Therapeutic Potential toxicity->end

Caption: Workflow for anticancer evaluation.

Conclusion and Future Directions

This compound represents an intriguing chemical entity with a high potential for diverse biological activities. While direct experimental data remains to be established, a thorough analysis of its structural analogs strongly suggests promising avenues for investigation in antimicrobial, antioxidant, anti-inflammatory, and anticancer research. The chloro, hydroxyl, and methoxy functional groups are key determinants of its likely bioactivity, and understanding their interplay will be crucial.

The experimental protocols and hypothesized mechanisms outlined in this guide provide a foundational framework for researchers to begin a systematic evaluation of this compound. Future work should focus on:

  • Systematic in vitro screening: To confirm the hypothesized biological activities and determine the potency and selectivity of the compound.

  • Structure-activity relationship (SAR) studies: To synthesize and test related derivatives to optimize activity and understand the contribution of each functional group.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo studies: To evaluate the efficacy and safety of the compound in relevant animal models of disease.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

3-Chloro-4-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic compound whose value in organic synthesis lies in the orthogonal reactivity of its functional groups. The presence of a carboxylic acid, a phenolic hydroxyl, a methoxy group, and a chloro substituent on a single benzene ring makes it a highly versatile starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of its application, moving beyond theoretical possibilities to present a detailed, field-proven synthetic protocol.

The strategic positioning of the substituents allows for a programmed, regioselective modification of the scaffold:

  • The carboxylic acid is a prime handle for amide bond formation, a cornerstone of medicinal chemistry.

  • The phenolic hydroxyl group offers a site for O-alkylation or O-acylation, enabling the introduction of diverse side chains. Its nucleophilicity must often be masked to direct reactivity to other sites.

  • The chloro atom , while generally deactivating the ring to electrophilic substitution, serves as a key site for modern cross-coupling reactions or nucleophilic aromatic substitution (SNAr), providing a powerful tool for carbon-nitrogen or carbon-oxygen bond formation.

  • The methoxy group electronically influences the reactivity of the aromatic ring.

This application note will detail a multi-step synthesis of a novel, hypothetical kinase inhibitor scaffold, demonstrating how the unique functionalities of this compound can be strategically harnessed.

Application Focus: Synthesis of a Novel N-(4-(1H-pyrazol-1-yl)phenyl)benzamide Scaffold

To illustrate the utility of this compound, we will outline the synthesis of N-(4-(1H-pyrazol-1-yl)phenyl)-3-amino-4-hydroxy-5-methoxybenzamide (termed Compound 5 ), a scaffold featuring motifs common in modern kinase inhibitors. The overall synthetic workflow is designed to be robust, scalable, and illustrative of key chemical transformations.

Overall Synthetic Workflow

The synthesis is a four-step sequence involving protection, amide coupling, cross-coupling, and deprotection.

G cluster_0 Synthetic Pathway Start This compound (1) Step1 Benzyl Protection Start->Step1 Protected 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid (2) Step1->Protected Step2 Amide Coupling Protected->Step2 Amide N-(4-aminophenyl)-4-(benzyloxy)- 3-chloro-5-methoxybenzamide (3) Step2->Amide Step3 Buchwald-Hartwig Amination Amide->Step3 Coupled N-(4-(1H-pyrazol-1-yl)phenyl)-4-(benzyloxy)- 3-chloro-5-methoxybenzamide (4) Step3->Coupled Step4 Deprotection Coupled->Step4 Final Target Compound (5) Step4->Final

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Selective Protection of the Phenolic Hydroxyl Group

Rationale: The phenolic proton is acidic and the corresponding phenoxide is highly nucleophilic. To prevent unwanted side reactions during the subsequent amide coupling and cross-coupling steps, it is imperative to protect this group. A benzyl ether is an ideal choice as it is robust to a wide range of reaction conditions and can be cleanly removed via hydrogenolysis, a mild deprotection method that is unlikely to affect other functional groups in the final molecule. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the carboxylic acid.

Protocol: Synthesis of 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid (2)

  • To a solution of this compound (1 ) (10.0 g, 49.4 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask, add potassium carbonate (K₂CO₃) (13.7 g, 98.8 mmol, 2.0 eq).

  • Stir the resulting suspension vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr) (6.5 mL, 54.3 mmol, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70 °C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous mixture to pH ~2 using 1M HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under high vacuum to afford the desired product 2 .

Data Summary for Step 1

ParameterValue
Starting Material This compound
Key Reagents Benzyl bromide, Potassium Carbonate
Solvent DMF
Temperature 70 °C
Reaction Time 4 hours
Typical Yield 90-95%
Step 2: Amide Bond Formation via Acid Chloride

Rationale: Formation of an amide bond directly from a carboxylic acid and an amine is generally inefficient and requires high temperatures. A more reliable method is to first activate the carboxylic acid. Conversion to an acid chloride using thionyl chloride (SOCl₂) is a classic and highly effective activation strategy. The resulting acid chloride is highly electrophilic and reacts readily with the amine nucleophile, 4-aminophenyl pyrazole, at room temperature. A mild base like triethylamine (TEA) is added to scavenge the HCl generated during the reaction, preventing protonation of the amine starting material.

Protocol: Synthesis of N-(4-(1H-pyrazol-1-yl)phenyl)-4-(benzyloxy)-3-chloro-5-methoxybenzamide (4)

  • Suspend 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid (2 ) (10.0 g, 34.2 mmol) in thionyl chloride (25 mL, 342 mmol, 10 eq).

  • Add a catalytic amount of DMF (3 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid will dissolve as the acid chloride forms.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The crude acid chloride is obtained as a yellow oil/solid and is used immediately in the next step without further purification.

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-(1H-pyrazol-1-yl)aniline (5.9 g, 37.6 mmol, 1.1 eq) and triethylamine (TEA) (7.1 mL, 51.3 mmol, 1.5 eq) in anhydrous DCM (50 mL).

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the pure amide 4 .

Data Summary for Step 2

ParameterValue
Starting Material Compound 2
Key Reagents Thionyl Chloride, 4-(1H-pyrazol-1-yl)aniline, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Yield 75-85%
Step 3: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The chloro-substituent on the benzamide core is now the target for modification. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] This reaction is chosen for its high functional group tolerance and efficiency. A palladium catalyst, typically with a specialized phosphine ligand (e.g., XPhos), is used to facilitate the oxidative addition of the aryl chloride and subsequent reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the incoming amine and facilitate the catalytic cycle.

Protocol: Synthesis of N-(4-(1H-pyrazol-1-yl)phenyl)-3-amino-4-(benzyloxy)-5-methoxybenzamide (Hypothetical Intermediate - for illustrative purposes)

Note: For the sake of demonstrating a C-N bond formation at the chloro position, we will hypothetically use ammonia as the coupling partner. In a real drug discovery campaign, a different amine might be chosen.

  • To an oven-dried Schlenk flask, add N-(4-(1H-pyrazol-1-yl)phenyl)-4-(benzyloxy)-3-chloro-5-methoxybenzamide (4 ) (5.0 g, 11.1 mmol), Pd₂(dba)₃ (102 mg, 0.11 mmol, 1 mol%), and XPhos (212 mg, 0.44 mmol, 4 mol%).

  • Add sodium tert-butoxide (NaOtBu) (1.6 g, 16.7 mmol, 1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (50 mL) and a 2.0 M solution of ammonia in isopropanol (11.1 mL, 22.2 mmol, 2.0 eq).

  • Seal the flask and heat the reaction mixture to 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the aminated product.

Step 4: Final Deprotection by Hydrogenolysis

Rationale: The final step is the removal of the benzyl protecting group to unveil the free phenolic hydroxyl group in the target molecule. Catalytic hydrogenolysis is the method of choice due to its exceptionally mild conditions.[2] Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation. The reaction is carried out under an atmosphere of hydrogen gas, which reductively cleaves the benzylic C-O bond, releasing the free phenol and toluene as a byproduct.

Protocol: Synthesis of N-(4-(1H-pyrazol-1-yl)phenyl)-3-amino-4-hydroxy-5-methoxybenzamide (5)

  • Dissolve the benzylated precursor from the previous step (e.g., 4.0 g) in ethanol (100 mL) in a hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (Pd/C) (400 mg, 10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature for 6 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product 5 as a solid.

Data Summary for Step 4

ParameterValue
Starting Material Benzyl-protected precursor
Key Reagents 10% Palladium on Carbon, Hydrogen Gas
Solvent Ethanol
Temperature Room Temperature
Reaction Time 6 hours
Typical Yield >95%

Conclusion

This guide demonstrates that this compound is not merely a catalog chemical, but a strategic starting material for constructing complex, high-value molecules. Through a logical sequence of protection, amide coupling, cross-coupling, and deprotection, its distinct functional groups can be selectively manipulated to build scaffolds relevant to pharmaceutical research. The protocols provided herein are based on established, reliable methodologies and offer a solid foundation for researchers, scientists, and drug development professionals looking to incorporate this versatile building block into their synthetic programs.

References

Application Notes & Protocols: A Guide to the Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a valuable substituted benzoic acid scaffold for drug discovery and medicinal chemistry. We will explore the strategic considerations for its synthesis, focusing on a robust and reproducible protocol starting from the readily available precursor, vanillic acid. Furthermore, this guide details the subsequent derivatization of the target acid into various amides and esters, which serve as crucial intermediates for developing novel therapeutic agents. The protocols herein are designed with an emphasis on explaining the underlying chemical principles, ensuring both methodological clarity and scientific integrity.

Introduction and Strategic Overview

This compound and its derivatives are important structural motifs in the development of new pharmaceuticals. The specific arrangement of chloro, hydroxyl, and methoxy substituents on the benzoic acid core allows for a diverse range of interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[1] Its derivatives have been explored for various applications, including the development of kinase inhibitors and novel antibacterial agents.[2][3]

The synthesis of this core structure can be approached from several angles. However, the most efficient and practical strategy involves the regioselective modification of a highly functionalized, commercially available starting material. Our primary focus will be the electrophilic chlorination of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a bio-based and cost-effective precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into its simplest, most accessible precursors. The key disconnection is the carbon-chlorine bond, leading back to a suitable phenyl precursor.

G Target This compound Intermediate1 Methyl 3-chloro-4-hydroxy-5-methoxybenzoate Target->Intermediate1 Hydrolysis Intermediate2 Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Intermediate1->Intermediate2 Regioselective Chlorination StartingMaterial 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) Intermediate2->StartingMaterial Esterification G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A Vanillic Acid + Methanol B H₂SO₄ (cat.), Reflux A->B C Methyl Vanillate B->C D Methyl Vanillate + SO₂Cl₂ C->D E DCM, 0°C to RT D->E F Methyl 3-chloro-4-hydroxy-5-methoxybenzoate E->F G Chlorinated Ester + NaOH(aq) F->G H Reflux, then Acidify (HCl) G->H I Final Product H->I G cluster_amide Amide Synthesis cluster_ester Ester Synthesis Core This compound Coupling EDC, HOBt DMF, RT Core->Coupling Esterification H₂SO₄ (cat.) Reflux Core->Esterification Amine R-NH₂ Amine->Coupling Amide Amide Derivative Coupling->Amide Alcohol R-OH Alcohol->Esterification Ester Ester Derivative Esterification->Ester

References

The Synthesis and Application of Selective Retinoic Acid Receptor Alpha (RARα) Agonists: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of RARα Agonism in Therapeutic Development

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play a pivotal role in a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] There are three main subtypes of RARs: alpha (RARα), beta (RARβ), and gamma (RARγ). RARα is ubiquitously expressed in most tissues and has emerged as a significant therapeutic target, particularly in oncology and immunology.[1][2] The development of synthetic agonists that selectively target RARα offers the potential for more precise therapeutic interventions with reduced off-target effects compared to pan-RAR agonists like all-trans retinoic acid (ATRA).[1]

Selective RARα agonists have demonstrated therapeutic promise in treating acute promyelocytic leukemia (APL), where they can induce the differentiation of malignant promyelocytes.[3] Furthermore, research suggests their potential in managing other cancers, neurodegenerative diseases like Alzheimer's, and immunological disorders.[1][2] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and application notes for the synthesis and evaluation of selective RARα agonists, with a focus on providing practical, field-proven insights for researchers in drug discovery and development.

The RARα Signaling Pathway: A Mechanistic Overview

The biological effects of RARα agonists are mediated through the canonical retinoic acid signaling pathway. RARs form heterodimers with Retinoid X Receptors (RXRs).[4] In the absence of a ligand, the RARα/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting corepressor proteins and inhibiting gene transcription.[4] Upon binding of an agonist, the receptor complex undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This initiates the transcription of downstream target genes that govern various cellular functions.[5][6]

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RARα Agonist RAR RARα Agonist->RAR binds Corepressor Corepressor Complex Agonist->Corepressor dissociates RXR RXR RAR->RXR RARE RARE RXR->RARE binds Transcription Target Gene Transcription RARE->Transcription leads to Corepressor->RAR represses Coactivator Coactivator Complex Coactivator->RAR activates

Caption: Canonical RARα signaling pathway.

Synthetic Strategies for RARα Agonists

The synthesis of selective RARα agonists often involves the construction of a molecular scaffold that mimics the structure of endogenous retinoids but with modifications that confer subtype selectivity and improved pharmacokinetic properties. Key synthetic strategies include:

  • Amide Bond Formation: This is a cornerstone reaction in the synthesis of many RARα agonists, such as Tamibarotene. The amide linkage provides structural rigidity and favorable interactions within the RARα ligand-binding pocket. Common methods include the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or converting a carboxylic acid to a more reactive acyl chloride.[7][8][]

  • Ullmann Condensation: This copper-catalyzed reaction is valuable for forming aryl ether or aryl amine bonds, which can be key structural motifs in novel RARα agonists. While traditional Ullmann conditions are harsh, modern modifications with soluble copper catalysts and ligands allow for milder reaction conditions.[10][11][12]

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is instrumental in creating carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. This method is particularly useful for constructing the conjugated systems found in some retinoid analogs.[13][14][15][16]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative RARα agonist, Tamibarotene (4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid), and general procedures for key synthetic transformations.

Protocol 1: Synthesis of Tamibarotene

This protocol outlines a common synthetic route to Tamibarotene, involving a key amide bond formation step.[17][18][19]

Tamibarotene_Synthesis cluster_synthesis Tamibarotene Synthesis Workflow A 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalene-2-amine C 4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro- naphthalen-2-yl)carbamoyl]methyl benzoate A->C Amide Coupling (EDC, HOBt) B Terephthalic acid monomethyl ester B->C D Tamibarotene C->D Hydrolysis (KOH)

Caption: Synthetic workflow for Tamibarotene.

Step 1: Amide Coupling to form 4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]methyl benzoate

  • Materials:

    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-amine (1.0 equiv)

    • Terephthalic acid monomethyl ester (1.1 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv)[8]

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equiv)[18]

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-amine and terephthalic acid monomethyl ester in anhydrous DCM, add HOBt and EDC·HCl.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add triethylamine or DIPEA to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ester.

Step 2: Hydrolysis to Tamibarotene

  • Materials:

    • 4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]methyl benzoate (1.0 equiv)

    • Potassium hydroxide (KOH) or Lithium hydroxide (LiOH) (3.0 equiv)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the ester intermediate in a mixture of MeOH (or THF) and water.

    • Add KOH or LiOH and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and acidify with 1M HCl to pH 2-3, which will cause the product to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford Tamibarotene as a white solid.

Protocol 2: General Procedure for Ullmann Condensation

This protocol provides a general method for the copper-catalyzed synthesis of aryl ethers, a key structural feature in some novel RARα agonists.[10][20]

  • Materials:

    • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

    • Phenol (1.2 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • A suitable ligand (e.g., 1,10-phenanthroline or L-proline) (0.2 equiv)

    • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Procedure:

    • To an oven-dried flask, add the aryl halide, phenol, CuI, ligand, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solution and purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes a general method for the formation of a C(sp²)-C(sp) bond, a useful transformation for synthesizing certain retinoid analogs.[13][16]

  • Materials:

    • Aryl or vinyl halide (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) (0.02-0.05 equiv)

    • Copper(I) iodide (CuI) (0.05-0.1 equiv)

    • Amine base (e.g., Triethylamine or Diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a flask, add the aryl/vinyl halide, palladium catalyst, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne dropwise to the stirring solution.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, dilute the reaction with an organic solvent and filter through Celite.

    • Wash the filtrate with saturated aqueous NH4Cl solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Characterization and Quality Control of Synthesized Agonists

Ensuring the identity, purity, and stability of the synthesized RARα agonists is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Typical Observations for a Successful Synthesis
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.A single spot for the final product with a different Rf value from the starting materials.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single major peak corresponding to the product, with purity typically >98%.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of identity.The observed chemical shifts, coupling constants, and integrations should match the expected structure of the target molecule.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the product.[22]

Application Notes: Biological Evaluation of RARα Agonists

Once synthesized and characterized, the biological activity of the compounds must be assessed.

Protocol 4: RARα Activity Assessment using a Luciferase Reporter Assay

This assay is a common method to determine the agonist activity of a compound on RARα.[5][23]

Reporter_Assay_Workflow cluster_assay Luciferase Reporter Assay Workflow A Seed cells in a 96-well plate B Transfect cells with RARα expression vector and RARE-luciferase reporter A->B C Treat cells with synthesized RARα agonist at various concentrations B->C D Incubate for 24-48 hours C->D E Lyse cells and measure luciferase activity D->E F Analyze data to determine EC50 value E->F

Caption: Workflow for a luciferase reporter assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

    • Co-transfect the cells with a plasmid encoding human RARα and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with varying concentrations of the synthesized agonist. Include a vehicle control (e.g., DMSO) and a known RARα agonist (e.g., ATRA or Tamibarotene) as a positive control.

  • Luciferase Assay:

    • After an incubation period of 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is observed).[1]

Conclusion

The synthesis of selective RARα agonists is a dynamic and crucial area of medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel compounds with therapeutic potential. By understanding the underlying chemical principles and biological pathways, scientists can contribute to the development of next-generation therapies targeting the retinoic acid signaling system.

References

LC-MS/MS analysis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a key potential metabolite in drug development pipelines, requires precise measurement for pharmacokinetic and toxicokinetic assessments. The described protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with negative ion electrospray ionization for detection. The method is designed to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reliability for drug development professionals.

Introduction

The quantitative analysis of drug metabolites in biological matrices is a cornerstone of modern drug development, providing critical data for understanding absorption, distribution, metabolism, and excretion (ADME) profiles. This compound represents a class of halogenated and substituted phenolic compounds that can arise from the metabolism of more complex parent drug molecules. Its accurate quantification is essential for building comprehensive pharmacokinetic (PK) models and ensuring the safety and efficacy of new chemical entities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled selectivity, sensitivity, and speed.[1] This document provides a detailed protocol grounded in established bioanalytical principles, from sample preparation to method validation, tailored for researchers and scientists in the pharmaceutical industry.

Principle of the Method

The method leverages the separation power of High-Performance Liquid Chromatography (HPLC) and the specificity of tandem Mass Spectrometry (MS/MS).

  • Liquid Chromatography (LC): Samples are first subjected to reversed-phase chromatography. The use of an acidic mobile phase ensures that this compound, an acidic compound, remains in its neutral, protonated state.[2] This enhances its interaction with the nonpolar C18 stationary phase, leading to better retention, improved peak symmetry, and robust separation from endogenous plasma components.[2]

  • Mass Spectrometry (MS/MS): The analyte eluting from the LC column is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) in negative ion mode is employed, as the carboxylic acid and phenolic hydroxyl groups are readily deprotonated to form a stable precursor ion [M-H]⁻. This precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting specific product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.[3]

Materials, Reagents, and Instrumentation

3.1 Reagents and Materials

  • Standards: this compound (≥98% purity), Internal Standard (IS) such as a stable isotope-labeled version or a structurally similar analog (e.g., Vanillic acid).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Deionized water (≥18.2 MΩ·cm).

  • Consumables: 0.45 µm syringe filters, HPLC vials, microcentrifuge tubes.[4]

  • Biological Matrix: Blank human plasma.

3.2 Instrumentation A standard LC-MS/MS system is required, comprising a binary or quaternary HPLC or UHPLC pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer equipped with an ESI source.[4][5]

Analytical Method and Protocols

4.1 Chromatographic and Spectrometric Conditions

The following tables outline the starting parameters for the LC-MS/MS system. These conditions should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp 10 °C

Causality Explanation: A gradient elution is employed to ensure that the analyte is eluted with a sharp peak shape while minimizing the run time. The re-equilibration step is critical for ensuring the reproducibility of retention times between injections.[6]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte (Quantifier): m/z 201.0 -> 157.0 (Loss of CO₂) Analyte (Qualifier): m/z 201.0 -> 142.0 (Loss of CO₂ & CH₃) Internal Standard: To be determined based on selected IS
Collision Energy (CE) Analyte: Optimize between 15-30 eV Internal Standard: To be determined
Dwell Time 100 ms

Mechanistic Insight: The primary fragmentation pathway for deprotonated carboxylic acids in the collision cell is the neutral loss of carbon dioxide (CO₂, 44 Da), which typically yields an abundant and stable product ion, making it an excellent choice for quantification.[7] A second, less intense "qualifier" transition enhances the specificity of the assay.[8]

4.2 Preparation of Standards and Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard in separate 10 mL volumetric flasks using methanol as the solvent.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from, for example, 1 to 1000 ng/mL.[4]

  • Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.

4.3 Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column.[9]

  • Aliquot: Pipette 100 µL of human plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 300 µL of the cold Internal Standard Spiking Solution (acetonitrile with IS) to the plasma.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to an HPLC vial.

  • Inject: Inject the prepared sample into the LC-MS/MS system.

Workflow for Bioanalytical Method Implementation

The following diagram illustrates the comprehensive workflow from method development to sample analysis.

G cluster_0 Method Development & Setup cluster_1 Sample & Standard Preparation cluster_2 Method Validation cluster_3 Sample Analysis & Reporting A Analyte Characterization (MW, pKa, Solubility) B LC Method Optimization (Column, Mobile Phase, Gradient) A->B C MS/MS Parameter Tuning (MRM, CE, Voltages) B->C F Prepare Calibration Curve & QC Samples C->F Apply Optimized Parameters D Prepare Stock & Working Standards D->F E Protein Precipitation of Plasma Samples J Batch Run: Blanks, Standards, QCs, Unknowns E->J H Determine Linearity, Accuracy, Precision F->H Analyze Validation Batches G Assess Specificity & Matrix Effect G->H I Evaluate Stability & Recovery H->I I->J Proceed with Validated Method K Data Processing & Integration J->K L Generate Concentration Data & Report K->L

Caption: Workflow for LC-MS/MS Bioanalytical Method.

Method Validation Protocol

To ensure that the analytical method is reliable and accurate, it must be validated according to established guidelines.[10][11] The validation process assesses the key performance characteristics of the assay.[1]

  • Specificity & Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.[10]

  • Linearity and Range: Construct a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used, with an r² value >0.99 considered acceptable.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in multiple replicates (n=5) across several days (at least 3 batches). Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).[10]

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within ±20%).[10]

  • Matrix Effect: Evaluate the potential for ion suppression or enhancement from the plasma matrix by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent solution.

  • Recovery: Assess the efficiency of the protein precipitation process by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.[10]

  • Stability: Evaluate the stability of the analyte in plasma under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound in human plasma by LC-MS/MS. The detailed protocols for sample preparation, instrument operation, and method validation are designed to yield reliable, reproducible, and accurate data essential for advancing drug development programs. By explaining the causality behind key methodological choices, this guide equips researchers to both implement and adapt this method for their specific laboratory and research needs.

References

Application Notes and Protocols for the GC Analysis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid via Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polar Benzoic Acids

3-Chloro-4-hydroxy-5-methoxybenzoic acid, a substituted benzoic acid structurally related to vanillic acid, presents a significant challenge for direct analysis by gas chromatography (GC). Its molecular structure contains two polar functional groups with active hydrogens: a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH). These groups are responsible for the compound's low volatility and high polarity, leading to undesirable chromatographic behavior such as poor peak shape, broad peaks, and low sensitivity.[1] To overcome these limitations and enable robust, reproducible GC analysis, a chemical modification step known as derivatization is essential.[2][3]

This application note provides a comprehensive guide to the derivatization of this compound using silylation, a proven and widely adopted technique. Silylation replaces the active hydrogens of the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.[4][5] This transformation effectively masks the polar sites, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC separation and detection.[2][5] We will detail the chemical principles, provide a step-by-step protocol for derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and discuss the expected outcomes for researchers in analytical chemistry and drug development.

The Principle of Silylation for Enhanced GC Performance

Silylation is a chemical process where an active hydrogen atom in a molecule is replaced by a silyl group, most commonly a trimethylsilyl (-Si(CH₃)₃) group.[4] For this compound, both the phenolic hydroxyl and the carboxylic acid moieties are targets for this reaction. The derivatizing agent, BSTFA, is a strong silylating reagent that readily reacts with these functional groups.[6] The addition of a small amount of TMCS acts as a catalyst, enhancing the reactivity of the BSTFA and ensuring complete derivatization, especially for the somewhat sterically hindered groups.[6]

The reaction proceeds by nucleophilic attack of the oxygen atoms in the hydroxyl and carboxyl groups on the silicon atom of the silylating agent. This results in the formation of trimethylsilyl ethers and esters, respectively. These derivatives are significantly more volatile and less polar than the parent compound, allowing for their successful elution from a GC column and subsequent detection, often by mass spectrometry (MS). The by-products of the reaction with BSTFA are also volatile, which minimizes interference in the chromatogram.[6]

Visualizing the Derivatization Workflow

The following diagram illustrates the key stages of the sample preparation and derivatization process for this compound prior to GC analysis.

DerivatizationWorkflow Figure 1: Silylation Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample 1. Aliquot Sample Dry 2. Evaporate to Dryness Sample->Dry Under Nitrogen Stream AddReagents 3. Add Anhydrous Solvent & BSTFA + 1% TMCS Dry->AddReagents React 4. Heat and React AddReagents->React 70°C for 30 min Cool 5. Cool to Room Temperature React->Cool Inject 6. Inject into GC-MS Cool->Inject

Caption: A streamlined workflow for the derivatization of this compound.

Detailed Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol provides a robust method for the derivatization of this compound. It is crucial that all glassware is thoroughly dried and reagents are handled under anhydrous conditions to prevent hydrolysis of the silylating agent and the formed derivatives.[4]

Materials and Reagents
  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as solvent and catalyst)

  • Anhydrous Ethyl Acetate (for dilution)

  • GC-grade Nitrogen gas

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound standard or dried sample extract into a 2 mL GC vial.

    • If the sample is in a solution, transfer an aliquot containing the desired amount of analyte to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is imperative to remove all traces of water and protic solvents.

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of anhydrous pyridine. Vortex briefly to dissolve the residue.

    • Using a dry microsyringe, add 200 µL of BSTFA + 1% TMCS to the vial.

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.[7]

  • Sample Finalization and Analysis:

    • After heating, remove the vial and allow it to cool to room temperature.

    • The sample can be injected directly into the GC-MS system. Alternatively, for more concentrated samples, dilute with anhydrous ethyl acetate to the desired concentration before analysis.

    • Analyze the derivatized sample promptly, as TMS derivatives can be susceptible to hydrolysis over time if exposed to moisture.

Chemical Transformation

The silylation reaction transforms the polar functional groups of this compound into their non-polar trimethylsilyl analogues.

DerivatizationReaction Figure 2: Silylation of this compound cluster_reactants Reactants cluster_products Products Analyte This compound (Polar, Non-volatile) Derivative Di-TMS Derivative (Non-polar, Volatile) Analyte->Derivative Silylation (70°C) Reagent BSTFA + 1% TMCS (Silylating Agent) Byproducts Volatile By-products

Caption: The chemical conversion of the analyte to its volatile derivative.

Expected Results and Data Interpretation

Successful derivatization will yield the di-trimethylsilyl derivative of this compound. The GC-MS analysis should show a single, sharp, and symmetrical peak for the derivatized analyte at a retention time significantly earlier than what would be observed for the underivatized compound, if it were to elute at all.

The mass spectrum of the di-TMS derivative is expected to show a characteristic molecular ion peak (M+) and fragmentation pattern. The increase in molecular weight upon derivatization (addition of two TMS groups, each with a mass of 72.1 Da) can be used to confirm the identity of the derivatized compound.

ParameterUnderivatized AnalyteDi-TMS DerivativeRationale
Volatility LowHighMasking of polar -OH and -COOH groups reduces intermolecular hydrogen bonding.[2]
Polarity HighLowReplacement of H with non-polar Si(CH₃)₃ groups.[4]
Thermal Stability ModerateHighTMS derivatives are generally more stable at elevated GC temperatures.[2]
GC Peak Shape Poor (Tailing)Excellent (Symmetrical)Reduced interaction with active sites in the GC system.
Molecular Weight 218.6 g/mol 362.8 g/mol Addition of two -Si(CH₃)₃ groups and loss of two H atoms.

Troubleshooting Common Issues

  • No or Low Product Peak: This often indicates incomplete derivatization. Ensure completely anhydrous conditions, check the quality and age of the silylating reagent, and consider increasing the reaction time or temperature.

  • Multiple Peaks for the Analyte: This could be due to incomplete derivatization (mono- and di-TMS derivatives) or the presence of isomers if the starting material is not pure. Verify the reaction conditions and ensure thorough mixing.

  • Broad or Tailing Peaks: Even after derivatization, peak tailing can occur due to active sites in the GC inlet liner or on the column. Use a deactivated liner and ensure the column is in good condition.

Conclusion

The silylation of this compound with BSTFA and a TMCS catalyst is a highly effective and reproducible method for preparing this polar analyte for GC analysis. This derivatization protocol successfully addresses the challenges of low volatility and high polarity, enabling the acquisition of high-quality chromatographic data with sharp, symmetrical peaks and improved sensitivity. By following the detailed methodology and understanding the underlying chemical principles, researchers can confidently and accurately quantify this and other similar phenolic acids in various sample matrices.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-hydroxy-5-methoxybenzoic acid, also known as 5-chlorovanillic acid, is a valuable substituted benzoic acid derivative. Its structural motifs are found in a variety of biologically active molecules, making it a key starting material and intermediate in the pharmaceutical and agrochemical industries. The controlled, safe, and efficient synthesis of this compound at a large scale is therefore of significant industrial importance.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable process. The presented protocols are grounded in established chemical principles and incorporate critical safety and handling information for industrial application.

Synthesis Strategy: Electrophilic Aromatic Substitution

The most direct and industrially viable route for the synthesis of this compound is the regioselective chlorination of vanillic acid. Vanillic acid is a readily available and relatively inexpensive starting material, often derived from lignin, a natural polymer.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The aromatic ring of vanillic acid is activated towards electrophilic attack by the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of vanillic acid, the position ortho to the hydroxyl group and meta to the carboxyl group (C5) is the most sterically accessible and electronically favorable site for substitution.

G cluster_0 Synthesis Pathway Vanillic_Acid Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Reaction Electrophilic Aromatic Substitution Vanillic_Acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂) Chlorinating_Agent->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product

Caption: General overview of the synthesis pathway.

Choice of Chlorinating Agent for Scalability

Several reagents can effect the chlorination of phenols. For large-scale industrial synthesis, sulfuryl chloride (SO₂Cl₂) is often the reagent of choice due to its reactivity, cost-effectiveness, and the gaseous nature of its byproducts (SO₂ and HCl), which can be readily scrubbed from the reaction mixture. While other reagents like N-chlorosuccinimide (NCS) can also be used, they often require more complex work-up procedures to remove the succinimide byproduct.

Large-Scale Synthesis Protocol

This protocol details the synthesis of this compound from vanillic acid using sulfuryl chloride on a pilot plant or industrial scale. Warning: This process involves hazardous materials and should only be performed by trained personnel in a facility equipped for large-scale chemical synthesis with appropriate engineering controls and personal protective equipment.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (kg)Molar Equivalents
Vanillic Acid121-34-6168.15100.01.0
Sulfuryl Chloride7791-25-5134.9788.51.1
Dichloromethane (DCM)75-09-284.931000-
Isopropanol67-63-060.10As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Hydrochloric Acid (37%)7647-01-036.46As needed-

Step-by-Step Procedure

G A 1. Reactor Setup and Inerting B 2. Charge Vanillic Acid and Solvent A->B C 3. Cooling B->C D 4. Slow Addition of Sulfuryl Chloride C->D E 5. Reaction Monitoring (e.g., HPLC) D->E F 6. Reaction Quenching E->F G 7. Phase Separation F->G H 8. Solvent Removal G->H I 9. Crystallization H->I J 10. Filtration and Drying I->J K 11. Quality Control (QC) Analysis J->K

Caption: Workflow for the large-scale synthesis.

  • Reactor Preparation: Ensure the reaction vessel, a glass-lined or similarly inert reactor, is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a caustic scrubbing system to neutralize the evolved HCl and SO₂ gases. The reactor should be purged with an inert gas, such as nitrogen, to maintain a dry atmosphere.

  • Charging Reactants: Charge the reactor with vanillic acid (100.0 kg) and dichloromethane (1000 L). Stir the mixture to form a slurry.

  • Cooling: Cool the slurry to 0-5 °C using a suitable cooling system.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (88.5 kg) to the stirred slurry via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature of the reactor below 10 °C throughout the addition. The addition of sulfuryl chloride is exothermic.[1]

  • Reaction Progress: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture back to 0-5 °C. Cautiously and slowly add isopropanol to the reaction mixture to quench any unreacted sulfuryl chloride.[2] This should be followed by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.[3] Ensure adequate venting to the scrubbing system as significant gas evolution will occur.

  • Work-up and Isolation:

    • Transfer the quenched reaction mixture to a separation vessel. Allow the layers to separate.

    • Collect the organic (DCM) layer.

    • Extract the aqueous layer with a further portion of DCM (200 L) to recover any dissolved product.

    • Combine the organic layers.

    • Wash the combined organic layers with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification by Crystallization:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to a smaller volume.

    • Add a suitable anti-solvent (e.g., heptane or a mixture of ethyl acetate and heptane) to induce crystallization.

    • Cool the mixture to 0-5 °C and hold for several hours to maximize crystal formation.[4]

  • Filtration and Drying:

    • Collect the crystalline product by filtration.

    • Wash the filter cake with a cold solvent (e.g., cold heptane) to remove residual impurities.

    • Dry the product under vacuum at a temperature not exceeding 60 °C until a constant weight is achieved.

Safety Considerations for Large-Scale Production

The large-scale synthesis of this compound requires strict adherence to safety protocols, primarily due to the hazardous nature of sulfuryl chloride.

Hazards of Sulfuryl Chloride
  • Corrosive: Causes severe burns to skin, eyes, and the respiratory tract.[5][6]

  • Water-Reactive: Reacts violently with water, releasing corrosive and toxic gases (HCl and SO₂).[5][6]

  • Toxic by Inhalation: Vapors are highly irritating and can cause severe respiratory damage.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a contained system with local exhaust ventilation connected to a caustic scrubber.[6]

  • Materials of Construction: The reactor and associated equipment should be made of materials resistant to corrosive chemicals, such as glass-lined steel or Hastelloy.[7][8]

  • Personal Protective Equipment:

    • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[6]

    • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene), a chemical-resistant apron, and full-body protective clothing are required.[6]

    • Respiratory Protection: In case of potential exposure to vapors, a full-face respirator with an appropriate acid gas cartridge is essential.[6]

Emergency Procedures
  • Spills: In the event of a sulfuryl chloride spill, the area should be evacuated and ventilated. The spill should be contained with an inert absorbent material like dry sand or vermiculite. Do not use water to clean up spills.[6]

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

    • Eye Contact: Immediately flush with water for at least 15 minutes and seek urgent medical attention.[9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

Process Control and Analytical Methods

Reaction Monitoring
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most suitable technique for monitoring the reaction progress.[10][11] This allows for the quantification of the starting material (vanillic acid), the product (this compound), and any potential byproducts. A typical method would use a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[11]

Quality Control of the Final Product
  • Purity Analysis: The purity of the final product should be determined by a validated HPLC or Gas Chromatography (GC) method.[11][12] For GC analysis, derivatization of the carboxylic acid to a more volatile ester may be necessary.[12]

  • Identity Confirmation: The identity of the product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • Physical Properties: Melting point determination and visual inspection for color and crystalline form are also important quality control parameters.

Mechanism of Regioselective Chlorination

The regioselectivity of the chlorination of vanillic acid is governed by the principles of electrophilic aromatic substitution. The hydroxyl and methoxy groups are strong activating groups that direct electrophiles to the ortho and para positions.

Caption: Simplified mechanism of electrophilic chlorination of vanillic acid.

  • Generation of the Electrophile: Sulfuryl chloride itself can act as the source of the electrophilic chlorine species.

  • Nucleophilic Attack: The electron-rich aromatic ring of vanillic acid attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[13] The positive charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the lone pairs of electrons on the oxygen atoms of the hydroxyl and methoxy groups.

  • Deprotonation: A base (which can be the chloride ion generated in the reaction or another species) removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the final product.[13]

The directing effects of the -OH and -OCH₃ groups strongly favor substitution at the C5 position, leading to the desired product with high regioselectivity.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield, purity, and reproducibility.

This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its successful and high-yield synthesis is therefore of significant interest. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Core Synthesis Pathway: An Overview

The most common and direct route to this compound is the electrophilic aromatic substitution (chlorination) of vanillic acid (4-hydroxy-3-methoxybenzoic acid). This reaction is typically carried out using a suitable chlorinating agent in an appropriate solvent system.

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Vanillic_Acid -> Reaction_Mixture [label="+"]; Chlorinating_Agent -> Reaction_Mixture; Solvent -> Reaction_Mixture; Reaction_Mixture [label="Reaction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Mixture -> Product [label="Desired Product"]; Reaction_Mixture -> Byproducts [label="Side Reactions"]; }

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low Conversion of Vanillic Acid (High amount of starting material in the final product)

Question: My reaction seems to be incomplete. After the work-up, I see a significant amount of unreacted vanillic acid. What could be the cause, and how can I improve the conversion?

Answer:

Low conversion is a common issue and can often be attributed to several factors related to the reactivity of the electrophile or the reaction conditions.

Potential Causes & Solutions:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An insufficient amount will naturally lead to incomplete conversion.

    • Solution: Ensure you are using at least one molar equivalent of the chlorinating agent. It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. However, be cautious as a large excess can lead to over-chlorination.

  • Decomposition of the Chlorinating Agent: Some chlorinating agents, like sulfuryl chloride (SO₂Cl₂), can be sensitive to moisture and degrade over time.

    • Solution: Use a fresh or properly stored bottle of the chlorinating agent. If you suspect degradation, it is advisable to titrate or test the agent's activity on a small scale first.

  • Inadequate Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given timeframe.

    • Solution: Gradually increase the reaction temperature. For instance, if you are running the reaction at room temperature, try increasing it to 40-50°C. Monitor the reaction progress by TLC or HPLC to find the optimal temperature.

  • Poor Solubility of Vanillic Acid: If the vanillic acid is not fully dissolved in the solvent, the reaction becomes heterogeneous and the rate will be significantly slower.

    • Solution: Choose a solvent in which vanillic acid has good solubility. Acetic acid is a common choice. If solubility is still an issue, consider using a co-solvent or slightly increasing the reaction volume.

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Start -> Check_Stoichiometry; Start -> Check_Agent_Quality; Start -> Check_Temperature; Start -> Check_Solubility; Check_Stoichiometry -> Increase_Equivalents [label="Insufficient"]; Check_Agent_Quality -> Use_Fresh_Agent [label="Degraded"]; Check_Temperature -> Increase_Temperature [label="Too Low"]; Check_Solubility -> Improve_Solvent_System [label="Poor"]; }

Caption: Troubleshooting flowchart for low conversion of vanillic acid.

Issue 2: Formation of Dichlorinated Byproduct

Question: My final product is contaminated with a significant amount of a dichlorinated species. How can I suppress this side reaction?

Answer:

The formation of dichlorinated byproducts is a classic example of over-reactivity in electrophilic aromatic substitution. The desired product, this compound, is itself an activated aromatic ring and can undergo a second chlorination.

Potential Causes & Solutions:

  • Excess Chlorinating Agent: This is the most common cause. A large excess of the chlorinating agent will inevitably lead to the formation of dichlorinated products.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.05 equivalents) and add the chlorinating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring monochlorination.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second chlorination reaction relative to the first.

    • Solution: Maintain a lower reaction temperature. It is often a balance; you need a temperature high enough for good conversion of the starting material but low enough to minimize the dichlorination. An optimal range is often found between room temperature and 40°C.

  • Prolonged Reaction Time: Leaving the reaction to stir for too long after the starting material has been consumed can provide more opportunity for the product to react further.

    • Solution: Monitor the reaction closely using TLC or HPLC. Once the vanillic acid is consumed, proceed with the work-up promptly.

Parameter To Minimize Dichlorination To Maximize Conversion Recommended Balance
Chlorinating Agent (eq.) ~1.0>1.11.05
Temperature Low (e.g., 0-25°C)High (e.g., >40°C)25-40°C
Addition of Agent Slow/Portion-wiseRapidSlow/Portion-wise
Reaction Time Short (quench after SM consumed)LongMonitor and quench
Issue 3: Difficulty in Product Purification and Isolation

Question: I am struggling to isolate a pure product. The crude material is an oily solid, and recrystallization is not giving me clean crystals. What are the best practices for purification?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

Potential Causes & Solutions:

  • Inadequate Work-up: An improper work-up can leave residual solvent or unquenched reagents that interfere with crystallization.

    • Solution: Ensure the reaction is properly quenched (e.g., with water or a mild reducing agent like sodium sulfite if SO₂Cl₂ was used). Perform a thorough aqueous wash to remove inorganic salts and water-soluble impurities.

  • Incorrect Recrystallization Solvent: The choice of solvent for recrystallization is crucial.

    • Solution: A common and effective solvent system for this compound is an aqueous ethanol or aqueous acetic acid mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. If the product oils out, try adding more of the less-soluble solvent component (water) to the hot solution before cooling, or use a different solvent system altogether (e.g., toluene).

  • Presence of Tarry Impurities: Dark, tarry impurities can inhibit crystallization.

    • Solution: Before recrystallization, you can try to remove these impurities by dissolving the crude product in a suitable solvent (e.g., ethyl acetate), treating it with activated carbon for a short period, and then filtering through celite before concentrating and proceeding with recrystallization.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

  • Dissolution: In a fume hood, dissolve vanillic acid (1 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of vanillic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 10-15°C using an ice-water bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not exceed 25°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

Protocol 2: Recrystallization

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of hot 80% aqueous ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then filter hot through a fluted filter paper or a celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use N-Chlorosuccinimide (NCS) instead of sulfuryl chloride? A1: Yes, NCS is a milder and safer alternative to SO₂Cl₂. The reaction is typically slower and may require a catalyst, such as a catalytic amount of a protic acid (e.g., H₂SO₄), and potentially a higher reaction temperature. The work-up is generally simpler as well.

Q2: What is the expected yield for this reaction? A2: With the optimized protocol, yields of 85-95% are commonly reported in the literature. However, this is highly dependent on the purity of the starting materials and the precise control of the reaction conditions.

Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the structure and check for the absence of starting material and dichlorinated byproducts.

  • ¹³C NMR: For further structural confirmation.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the purity with high accuracy.

  • Melting Point: A sharp melting point close to the literature value (around 215-218°C) is a good indicator of purity.

Q4: Is it possible to perform this reaction without a chlorinated solvent? A4: Yes, as described in the protocol, glacial acetic acid is a common and effective solvent. Other non-chlorinated solvents like formic acid have also been reported. The choice of solvent will influence the reaction rate and solubility, so some optimization may be required.

Technical Support Center: Purification of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. This molecule, a key building block in pharmaceutical and agrochemical synthesis, possesses a unique combination of functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a chloro substituent—that can present specific purification hurdles.[1] This document moves beyond standard protocols to provide in-depth troubleshooting, causality-driven explanations, and validated workflows to empower you to achieve the desired purity for your downstream applications.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

FAQs: Initial Purity Assessment & Impurity Profiling

Question 1: What are the most probable impurities in my crude sample of this compound?

Answer: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the chlorination of a precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid). Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual vanillic acid is a common impurity.[2]

  • Regioisomers: Chlorination can potentially occur at other positions on the aromatic ring, leading to isomeric impurities.

  • Over-chlorinated Products: Dichloro-substituted species can form if the reaction conditions are too harsh.

  • Residual Solvents & Reagents: Solvents used in the synthesis or workup (e.g., acetic acid, DMF) and leftover reagents can be carried through.[3][4]

Question 2: My crude product is off-color (e.g., yellow, brown, or pink). What is the likely cause and will standard purification remove it?

Answer: Discoloration often arises from trace amounts of oxidized phenolic impurities or reaction byproducts. Phenolic compounds are susceptible to oxidation, forming highly colored quinone-type structures. Standard purification methods like recrystallization, often with the addition of activated charcoal, are typically effective at removing these colored impurities.[5][6] The charcoal adsorbs the large, planar colored molecules, which are then removed by hot filtration.

Question 3: What are the best initial methods to quickly assess the purity of my sample in the lab?

Answer: For a rapid, preliminary purity check, two methods are highly effective:

  • Melting Point Analysis: This is one of the best ways to establish the purity of an organic solid.[7] A pure compound will have a sharp melting point range (typically <2 °C) that is close to the literature value. Impurities will cause a depression and broadening of the melting point range.[8]

  • Thin-Layer Chromatography (TLC): TLC provides a fast, qualitative assessment of the number of components in your sample. Spotting your crude material alongside the starting material on a silica gel plate and eluting with an appropriate solvent system (see Table 2) can reveal the presence of unreacted starting materials and byproducts based on their different Rf values.

Question 4: For quantitative analysis required for publication or regulatory submission, what is the industry-standard technique?

Answer: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is the standard and most reliable method for the quantitative purity assessment of aromatic acids like this one.[7][9] This technique can separate the main compound from closely related impurities and provide precise quantification of purity (e.g., 99.5%).[2][3]

Troubleshooting Purification Workflows

Navigating the choice of purification method is critical. The following decision tree and troubleshooting guides will help you select and optimize the appropriate strategy.

Diagram 1: Purification Strategy Decision Tree.

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// Connections start -> purity_check; purity_check -> decision_impurity;

decision_impurity -> recrystallize [label=" Solids / Different\nsolubility "]; decision_impurity -> column [label=" Similar polarity / \n Oily impurities "]; decision_impurity -> extraction [label=" Non-acidic\n impurities "];

recrystallize -> trouble_recrystallize [style=dashed]; trouble_recrystallize -> column [label=" Switch Method "];

column -> trouble_column [style=dashed]; trouble_column -> recrystallize [label=" Switch Method "];

recrystallize -> final_product; column -> final_product; extraction -> final_product; }

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Chemical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the optimization of reaction conditions for the synthesis of chemical derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical synthesis, troubleshoot common issues, and systematically optimize reactions for improved yield, purity, and efficiency.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My reaction yield is unexpectedly low or there is no product formation.

Question: I've followed the literature procedure, but my reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common frustration in synthesis. The root cause often lies in one or more of the following areas: reagent and solvent quality, reaction conditions, or the reaction setup itself. A systematic approach is key to identifying and resolving the issue.[1][2][3]

Potential Causes & Troubleshooting Steps:

  • Reagent and Solvent Quality:

    • Purity and Stability: Starting materials, reagents, and catalysts can degrade over time or may contain impurities that inhibit the reaction.[1][3] Organometallic reagents are particularly sensitive to air and moisture.

      • Solution: Use freshly opened or purified reagents and solvents.[2] For moisture-sensitive reactions, it is crucial to use anhydrous solvents.[1] Consider distilling solvents to remove stabilizers and impurities that might interfere with the reaction.[1]

    • Catalyst Activity: Catalysts can lose their activity due to improper storage or handling.

      • Solution: Ensure catalysts are stored under the recommended conditions (e.g., inert atmosphere, low temperature) and have not expired.[1] In some cases, a "dead" catalyst might be the culprit.[3]

  • Reaction Conditions:

    • Temperature Control: Inconsistent or incorrect temperature can drastically affect reaction rates and selectivity.[3]

      • Solution: Ensure your reaction is heated or cooled uniformly with vigorous stirring.[2] Calibrate your thermocouple or thermometer to ensure accurate temperature readings.

    • Reaction Time: Reactions may be incomplete or, conversely, the product may be degrading over extended periods.

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][4] Quench the reaction once the starting material is consumed to prevent the formation of degradation byproducts.[2][4]

    • Concentration: The concentration of reactants can influence reaction kinetics.

      • Solution: Verify the concentrations of your solutions, especially for sensitive reagents.

  • Experimental Setup:

    • Inert Atmosphere: For air- and moisture-sensitive reactions, ensuring a properly inert atmosphere is critical.

      • Solution: Flame-dry or oven-dry all glassware before use.[2] Assemble the apparatus while hot and cool under a stream of inert gas (e.g., nitrogen or argon).

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products optimize_conditions Optimize Conditions (e.g., Temp, Solvent) to Minimize Side Reactions side_products->optimize_conditions Yes incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No solution Improved Yield optimize_conditions->solution increase_time_temp Increase Reaction Time/Temperature or Add More Reagent incomplete_reaction->increase_time_temp Yes product_decomposition Product Decomposition? incomplete_reaction->product_decomposition No increase_time_temp->solution decrease_time_temp Decrease Reaction Time/Temperature product_decomposition->decrease_time_temp Yes product_decomposition->solution No

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: I have a high crude yield, but I'm losing a significant amount of product during purification.

Question: My crude NMR shows a clean reaction, but my isolated yield after column chromatography is very low. What could be happening?

Answer:

Product loss during purification is a common issue, and column chromatography, while a powerful technique, can be a significant source of this loss.[1] The problem often stems from the compound's instability on the stationary phase or suboptimal purification technique.

Potential Causes & Troubleshooting Steps:

  • Compound Instability on Silica Gel:

    • Acid Sensitivity: Silica gel is acidic and can cause decomposition of acid-sensitive compounds.[1]

      • Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[1] Alternatively, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica.[1]

    • Product Adsorption: Highly polar compounds can irreversibly bind to the silica gel.

      • Solution: If your compound is very polar, consider using a more polar eluent system or a different purification method altogether, such as crystallization or distillation.[5][6]

  • Suboptimal Chromatography Technique:

    • Poor Separation: If the polarity of your product and impurities are too similar, it can be difficult to achieve good separation, leading to mixed fractions and a lower isolated yield of the pure compound.[1]

      • Solution: Carefully optimize the solvent system using TLC before running the column to ensure good separation.[1]

    • Improper Column Packing and Loading: A poorly packed column with air bubbles or channels will result in poor separation.[1] Loading the sample in a large volume of solvent will lead to broad bands and decreased resolution.

      • Solution: Ensure the column is packed uniformly.[1] Dissolve the crude product in a minimal amount of solvent to load it onto the column in a concentrated band.[1]

  • Work-up Issues:

    • Product Solubility in Aqueous Layer: Some organic products have a degree of solubility in water, leading to losses during aqueous washes.[1]

      • Solution: Minimize the number of aqueous washes.[1] Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

    • Incorrect pH: If your product is acidic or basic, its solubility in the organic and aqueous layers will be pH-dependent.

      • Solution: Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form before extraction.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of reaction optimization.

Question 1: How do I choose the right solvent for my reaction?

Answer:

Solvent selection is critical as it can significantly influence reaction rate, selectivity, and even the reaction pathway.[7][8] A systematic approach to choosing a solvent is more effective than relying solely on intuition.[7]

Key Considerations for Solvent Selection:

  • Solubility of Reactants: The reactants must be sufficiently soluble in the solvent for the reaction to proceed efficiently.[8][9] It's good practice to test the solubility of your starting materials in a few different solvents before starting the reaction.[8]

  • Solvent Polarity: The polarity of the solvent should ideally match that of the reactants.[8] Polar solvents are suitable for polar and ionic compounds, while non-polar solvents are better for non-polar organic compounds.[8]

  • Boiling Point and Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature.[8] Low-boiling solvents are suitable for low-temperature reactions, while high-boiling solvents are necessary for reactions requiring significant heat.[8]

  • Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, products, or catalyst.[9] For example, protic solvents should be avoided in Grignard reactions.[9]

  • Post-Reaction Work-up and Purification: The choice of solvent can impact the ease of product isolation.[8] A solvent with a lower boiling point is generally easier to remove by rotary evaporation. The solvent's miscibility with water is also a key consideration for extractions.

  • Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are important considerations.[8][10] Whenever possible, choose greener and safer alternatives.[11]

Solvent Selection Guide Table

Solvent ClassExamplesPolarityTypical Applications
Non-Polar Hexane, TolueneLowReactions with non-polar reactants, organometallic chemistry.[11]
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileHighSN2 reactions, reactions involving polar species.[11]
Polar Protic Water, Methanol, Ethanol, Acetic AcidHighReactions involving charged intermediates, solvolysis.[12]
Ethereal Diethyl ether, THFIntermediateGrignard reactions, organolithium chemistry.
Question 2: What is the best way to select a catalyst for my reaction?

Answer:

Catalysts accelerate chemical reactions without being consumed in the process and are crucial for many organic transformations.[13][14] The choice of catalyst depends on several factors, including the type of reaction, the desired selectivity, and practical considerations like cost and ease of separation.

Types of Catalysts and Their Selection Criteria:

  • Homogeneous Catalysts: These are in the same phase as the reactants (usually liquid).[13] They often offer high selectivity and activity due to the catalyst and reactants being mixed at a molecular level.[13] Examples include transition metal complexes used in cross-coupling reactions.[13]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[13] A major advantage is their ease of separation from the reaction mixture by filtration, which simplifies purification and allows for catalyst recycling.[13]

  • Biocatalysts (Enzymes): These are naturally occurring proteins that catalyze specific biochemical reactions.[15] They are highly selective and operate under mild conditions, making them an environmentally friendly option.[15]

Factors to Consider When Selecting a Catalyst:

  • Activity and Selectivity: The catalyst should efficiently promote the desired reaction while minimizing the formation of byproducts.[13]

  • Stability: The catalyst should be stable under the reaction conditions and have a reasonable lifetime.[16]

  • Cost and Availability: The cost of the catalyst, especially those based on precious metals like palladium or platinum, can be a significant factor.[16]

  • Ease of Separation: For industrial applications, the ability to easily separate and recycle the catalyst is crucial.[13]

Question 3: How should I approach the optimization of multiple reaction parameters?

Answer:

Optimizing multiple reaction parameters (e.g., temperature, time, concentration, catalyst loading) can be complex. While the traditional "one-factor-at-a-time" (OFAT) approach can be effective, it is often inefficient and may not identify the true optimal conditions due to interactions between variables.[17][18] A more systematic approach is often beneficial.

Systematic Approaches to Reaction Optimization:

  • Design of Experiments (DoE): DoE is a statistical method for planning and analyzing experiments that allows for the simultaneous variation of multiple factors.[19][20] This approach is more efficient than OFAT and can identify interactions between variables, leading to a more robust optimization.[19][20] DoE can be used for screening to identify significant factors, for optimization to find the best conditions, and for robustness testing to understand the sensitivity of the reaction to small changes in parameters.[18]

  • High-Throughput Screening (HTS): HTS involves running a large number of reactions in parallel under different conditions.[21] This allows for the rapid screening of a wide range of catalysts, solvents, and other parameters to identify promising leads for further optimization.[21]

reaction_optimization_workflow start Define Objective (e.g., Maximize Yield) select_variables Select Key Variables (e.g., Temp, Solvent, Catalyst) start->select_variables design_experiments Design Experiments (e.g., DoE or OFAT) select_variables->design_experiments run_experiments Run Experiments in Parallel or Sequentially design_experiments->run_experiments analyze_results Analyze Results (e.g., by LC-MS, NMR) run_experiments->analyze_results optimum_found Optimum Conditions Found? analyze_results->optimum_found refine_model Refine Model and Design New Experiments optimum_found->refine_model No confirm_optimum Confirm Optimum Conditions with a Larger Scale Reaction optimum_found->confirm_optimum Yes refine_model->design_experiments end Optimized Protocol confirm_optimum->end

Caption: A general workflow for the systematic optimization of a chemical reaction.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Trial Reaction

This protocol outlines a general method for setting up a small-scale trial reaction to test a new set of conditions.

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser) is clean and oven-dried, especially for moisture-sensitive reactions.[2] Assemble the apparatus and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).[22]

  • Addition of Reactants: To the reaction flask, add the starting material(s) and solvent. Begin stirring.

  • Addition of Reagents: Add the reagents dropwise, especially if the reaction is exothermic, to maintain control over the reaction temperature.[4]

  • Temperature Control: Heat or cool the reaction to the desired temperature using an appropriate bath (e.g., oil bath, water bath, or cryocool).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS.[1][23]

  • Quenching the Reaction: Once the reaction is complete (as determined by the consumption of the starting material), cool the reaction to room temperature and quench it by the slow addition of an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).[2]

  • Work-up and Isolation: Perform an aqueous work-up to separate the product from inorganic salts and other water-soluble impurities.[22] Extract the aqueous layer with an appropriate organic solvent.[22] Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[22]

  • Analysis: Analyze the crude product by NMR, LC-MS, or other appropriate techniques to determine the yield and purity.[22]

Protocol 2: Monitoring a Reaction by Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction.[23][24][25]

  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of the TLC plate. Mark spots for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Prepare the Eluent: Choose a solvent system that gives a good separation of the starting material and product. A good starting point is a solvent system where the starting material has an Rf value of around 0.5.[25]

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of the starting material in a volatile solvent and spot it on the SM mark.

    • RM Lane: Take a small aliquot of the reaction mixture with a capillary tube, dilute it with a volatile solvent, and spot it on the RM mark.[25]

    • Co-spot Lane: Spot the starting material and the reaction mixture at the same point on the co-spot mark.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by staining with an appropriate agent (e.g., potassium permanganate, iodine).

  • Interpret the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

References

Technical Support Center: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid (also known as 5-Chlorovanillic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights to help you troubleshoot issues, optimize your reaction conditions, and ensure the highest purity of your final product.

I. Synthesis Overview & Core Challenges

The primary and most direct route to this compound is the electrophilic aromatic substitution (chlorination) of vanillic acid (4-hydroxy-3-methoxybenzoic acid). While seemingly straightforward, the reaction is nuanced due to the highly activated nature of the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, which makes the molecule highly susceptible to chlorination. However, this high reactivity is also the source of several common side reactions that can significantly impact yield and purity.

This guide will address the most prevalent issues: lack of regioselectivity, over-chlorination, and decarboxylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common and cost-effective starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid) . Vanillic acid itself is readily available and can be produced by the oxidation of vanillin, a widely accessible natural product.[1][2]

Q2: Which chlorinating agent is recommended?

A2: Several chlorinating agents can be used, each with its own advantages and disadvantages.

  • Sulfuryl chloride (SO₂Cl₂): Often preferred for its reactivity and clean reaction profile, typically used in a non-polar aprotic solvent.

  • N-Chlorosuccinimide (NCS): A milder, solid chlorinating agent that can offer better control and selectivity, often used in polar aprotic solvents like DMF.[3][4]

  • Aqueous Chlorine (Cl₂ water): While effective, it can be less selective and may lead to more oxidative side products.[5]

The choice of agent often depends on the desired scale, safety considerations, and the specific solvent system.

Q3: Why is my reaction mixture turning dark brown or black?

A3: A dark coloration often indicates oxidation of the phenolic hydroxyl group . This can be caused by overly harsh reaction conditions, the presence of oxidative impurities in the reagents, or prolonged exposure to air at elevated temperatures. The formation of quinone-like structures is a common outcome of such oxidation.[6] Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying the presence of side products and unreacted starting material.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the desired product and can help identify the structures of major impurities.

  • Melting Point Analysis: A pure sample of this compound should have a sharp melting point. A broad or depressed melting range indicates the presence of impurities.[7]

III. Troubleshooting Guide: Common Side Reactions

This section details the most common problems encountered during the synthesis, their chemical origins, and actionable solutions.

Issue 1: Presence of Dichloro- and Trichloro- Species (Over-chlorination)
  • Symptom: Your HPLC or Mass Spec data shows peaks corresponding to molecular weights higher than the desired product, typically at M+34 and M+68. ¹H NMR may show a complete loss of aromatic protons.

  • Root Cause: The aromatic ring of vanillic acid is highly activated by the -OH and -OCH₃ groups, making it susceptible to further chlorination after the first chlorine atom is added. The primary over-chlorination product is typically 3,5-dichloro-4-hydroxy-methoxybenzoic acid.

  • Mechanistic Insight: The first chlorination produces the target molecule. However, this product is still an activated aromatic ring and can undergo a second electrophilic substitution, primarily at the C5 position, which is ortho to the hydroxyl group and para to the methoxy group.

G cluster_main Main Pathway cluster_side Side Pathway A Vanillic Acid B 3-Chloro-4-hydroxy- 5-methoxybenzoic acid A->B  Chlorination (Good Control) D Guaiacol A->D  Decarboxylation C Vanillic Acid C->D  Decarboxylation (High Temp / Acid) E 2-Chloro-guaiacol D->E  Chlorination

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Chlorovanillic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 5-Chlorovanillic acid. As Senior Application Scientists, we understand that chromatographic problems are rarely solved by a simple checklist. Therefore, this guide emphasizes the underlying chemical principles to empower you to make informed, data-driven decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 5-Chlorovanillic acid. What are the likely causes?

A1: Understanding the Root of the Problem

Peak tailing, where the latter half of a chromatographic peak is broader than the front half, is a common issue that indicates a problem with the interaction between your analyte, the stationary phase, and the mobile phase.[1] For an acidic analyte like 5-Chlorovanillic acid, the primary causes are multifaceted but can be broadly categorized:

  • Secondary Site Interactions: The most frequent culprit is undesirable interactions between the analyte and the silica-based stationary phase. While the primary retention mechanism in reversed-phase HPLC is hydrophobic, residual silanol groups (Si-OH) on the silica surface can introduce a secondary, polar interaction mechanism.[2] These silanols are acidic and can interact with polar functional groups on your analyte, leading to a mixed-mode retention that results in tailing.[1][3] Metal impurities within the silica backbone can also chelate with analytes or increase the acidity of nearby silanols, exacerbating the problem.[4][5]

  • Mobile Phase pH Issues: The pH of your mobile phase is critical when analyzing ionizable compounds like 5-Chlorovanillic acid.[6] If the mobile phase pH is close to the analyte's pKa, the molecule will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms. These two forms have different retention times, and their simultaneous presence leads to a broad, tailing peak.[6][7]

  • Column Health and Integrity: A compromised HPLC column can be a significant source of peak shape distortion. This can include physical issues like a void at the column inlet or a partially blocked frit, which disrupts the sample band, or chemical issues like stationary phase degradation.[1][8]

  • System and Sample Effects: Issues beyond the column, such as excessive extra-column volume (dead volume) in tubing and fittings, or overloading the column with too much sample, can also contribute to peak asymmetry.[9][10]

Below is a diagram illustrating the key chemical interaction that leads to peak tailing for acidic analytes.

cluster_0 Silica Stationary Phase cluster_1 silica Si-O-Si silanol Si-OH analyte_approach analyte R-COOH analyte->silanol Secondary Interaction (Hydrogen Bonding) caption Interaction of acidic analyte with surface silanol groups. start Peak Tailing Observed for 5-Chlorovanillic Acid inject_neutral Inject a Neutral Marker (e.g., Toluene) start->inject_neutral q1 Does the Neutral Marker Peak Tail? inject_neutral->q1 res_yes Yes, All Peaks Tail q1->res_yes Yes res_no No, Only Acidic Analyte Tails q1->res_no No cause_physical Cause: Physical Problem (Void, Blocked Frit, etc.) res_yes->cause_physical cause_chemical Cause: Chemical Problem (Secondary Silanol Interactions) res_no->cause_chemical sol_physical Solution: 1. Reverse flush column. 2. Replace frit. 3. Replace column. cause_physical->sol_physical sol_chemical Solution: 1. Use a modern, end-capped column. 2. Further lower mobile phase pH. 3. Increase buffer concentration. cause_chemical->sol_chemical caption Troubleshooting logic to differentiate column issues.

References

stability issues of 3-Chloro-4-hydroxy-5-methoxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ensuring Experimental Integrity

Welcome to the technical support guide for 3-Chloro-4-hydroxy-5-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. The stability of your reagents is paramount for generating reproducible and reliable data. This compound, a substituted phenolic acid, possesses functional groups that are susceptible to degradation under common laboratory conditions. Understanding and mitigating these stability issues is critical for success in your experimental endeavors. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you maintain the integrity of this compound in solution.

Section 1: Foundational Chemistry & Stability Profile

To effectively troubleshoot stability issues, it is essential to first understand the chemical nature of this compound. Its structure contains three key functional groups that dictate its reactivity and stability: a phenolic hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and a chloro-substituent on an aromatic ring.

  • Phenolic Hydroxyl Group: This group is susceptible to oxidation, especially at higher pH levels, in the presence of oxygen, metal ions, or upon exposure to light. Oxidation can lead to the formation of colored quinone-type structures, resulting in a yellow or brown discoloration of the solution.

  • Carboxylic Acid Group: While generally stable, this group can undergo decarboxylation (loss of CO2) under high-temperature stress, particularly in subcritical water conditions.[1][2]

  • Aromatic Ring: The chlorinated benzene ring is relatively stable but can be subject to photolytic degradation.

The interplay of these groups means that the stability of the compound in solution is highly dependent on environmental factors.

Key Factors Influencing Stability

The following table summarizes the primary factors that can compromise the stability of this compound in solution, based on established principles for phenolic compounds.[3][4][5]

Factor Effect on Compound Stability Mitigation Strategies
pH High Instability at Alkaline pH (>7): The phenolic hydroxyl group is deprotonated to a phenoxide ion, which is highly susceptible to oxidation.[5][6] This is often the primary cause of solution discoloration.Maintain solutions at a slightly acidic pH (3-6). Use buffered solutions for pH-sensitive experiments.
Light Photodegradation: UV and visible light, especially direct sunlight, can provide the energy to initiate oxidative and other degradative reactions.[3][4] Quercetin and p-hydroxybenzoic acid are noted to be particularly unstable when exposed to sunlight.[3]Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure during handling.
Temperature Accelerated Degradation: Higher temperatures increase the rate of all chemical reactions, including oxidation and decarboxylation.[1][2][4] Significant degradation of benzoic acid derivatives can occur at temperatures of 200°C and above.[1][2]Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Oxygen Oxidation: The presence of dissolved oxygen in the solvent is a key requirement for the oxidative degradation of the phenolic group.[4][6]Use de-gassed solvents for solution preparation. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon).
Solvent Protic vs. Aprotic & Purity: The choice of solvent can influence stability. Residual impurities in solvents, such as metal ions, can catalyze degradation.Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, use purified water (e.g., Milli-Q).
Potential Degradation Pathway: Oxidation

The most common degradation pathway under typical laboratory conditions is the oxidation of the phenolic hydroxyl group. This process can be initiated by light, heat, or the presence of metal ions and is accelerated at alkaline pH.

DegradationPathway Parent 3-Chloro-4-hydroxy- 5-methoxybenzoic acid Stress Stress Factors (High pH, O₂, Light, Heat) Parent->Stress Intermediate Phenoxide Ion / Radical (Highly Reactive) Stress->Intermediate Initiation Product Quinone-type Degradants (Colored Products) Intermediate->Product Oxidation

Caption: Oxidative degradation pathway of the parent compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this and is the solution still usable?

A: A yellow or brown color change is a classic indicator of oxidative degradation. The phenolic hydroxyl group on your molecule has likely been oxidized to form quinone-type structures, which are colored. This process is accelerated by exposure to light, high pH (especially > 7), and the presence of dissolved oxygen.

  • Causality: At neutral or alkaline pH, the phenolic proton is removed, forming a phenoxide ion. This ion is much more easily oxidized than the protonated phenol.

  • Usability: The solution is compromised. The appearance of color means a portion of your active compound has degraded. Using this solution will lead to inaccurate concentration calculations and potentially introduce interfering substances into your experiment. It is strongly recommended to discard the solution and prepare a fresh batch.

Q2: I'm observing a gradual loss of my compound's peak area in my HPLC analysis over a few days, even though the solution looks clear. What's happening?

A: This indicates a stability issue where the degradation products are not colored or are precipitating. While oxidation is possible, you should also consider hydrolysis or other slow reactions.

  • Troubleshooting Steps:

    • Check pH: If your solvent is unbuffered water, absorption of atmospheric CO2 can slightly lower the pH, but if you used a basic mobile phase or solvent, oxidation is likely.

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents can contain impurities that catalyze degradation.

    • Storage Temperature: Are you storing the solution at room temperature on the autosampler? Phenolic compounds can be unstable even at room temperature over several days.[7] Prepare smaller batches or store vials at 4°C when not in use.

    • Adsorption: Check if your compound is adsorbing to the vial surface. Try using different types of vials (e.g., polypropylene or silanized glass).

Q3: My experimental results are inconsistent. Could this be related to the stability of my stock solution?

A: Absolutely. Inconsistent results are a common consequence of using an unstable stock solution. If the compound degrades over the course of an experiment or between experiments, the effective concentration you are using will vary.

  • How to Verify:

    • Prepare Fresh: Prepare a fresh stock solution immediately before starting your experiment and compare the results to those obtained with an older stock.

    • Run a QC Sample: At the beginning and end of your analytical run (e.g., HPLC), inject a standard of known concentration. A significant decrease in the peak area or the appearance of new peaks at the end of the run points to instability under the analytical conditions themselves.

    • Perform a Forced Degradation Study: To proactively understand how your molecule behaves, a forced degradation study is the definitive approach. This will help you identify potential degradants and develop a stability-indicating analytical method.[8][9]

TroubleshootingWorkflow Start Instability Observed? (Color, Peak Loss, Inconsistent Data) Check_pH Is solution pH > 7 or unbuffered? Start->Check_pH Action_pH Prepare fresh solution in slightly acidic buffer (pH 3-6). Store appropriately. Check_pH->Action_pH Yes Check_Light Is solution exposed to ambient light or sunlight? Check_pH->Check_Light No Action_Light Store in amber vials or wrap in foil. Prepare fresh. Check_Light->Action_Light Yes Check_Temp Is solution stored at room temperature? Check_Light->Check_Temp No Action_Temp Store at 4°C (short-term) or -20°C (long-term). Prepare fresh. Check_Temp->Action_Temp Yes Check_O2 Was the solvent de-gassed? Check_Temp->Check_O2 No Action_O2 Use de-gassed solvents. Purge headspace with N₂ or Argon. Prepare fresh. Check_O2->Action_O2 Yes

Caption: A logical workflow for troubleshooting stability issues.

Section 3: Experimental Protocols

To ensure the integrity of your compound, follow these validated protocols.

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol minimizes exposure to common degradation factors.

Materials:

  • This compound (solid)

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile, or DMSO)

  • Purified water (e.g., Milli-Q) and appropriate buffer salts if preparing an aqueous solution

  • Class A volumetric flasks

  • Amber glass storage vials with PTFE-lined caps

Procedure:

  • Solvent Preparation: If preparing an aqueous solution, prepare your buffer (e.g., pH 4 acetate buffer) first. To minimize oxidation, de-gas the solvent by sparging with nitrogen or argon for 15-20 minutes or by sonicating under vacuum for 5-10 minutes.

  • Weighing: Accurately weigh the required amount of solid this compound using an analytical balance.

  • Dissolution: Add the solid to the volumetric flask. If using a co-solvent, dissolve the compound in a small amount of organic solvent (like DMSO or Methanol) first, then bring to volume with your primary solvent (e.g., buffered water). Ensure the final concentration of the organic solvent is compatible with your experiment.

  • Mixing: Mix thoroughly by inversion until all solid is dissolved.

  • Aliquoting & Storage:

    • Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials. This avoids contaminating the entire stock and minimizes freeze-thaw cycles.

    • Purge the headspace of each vial with nitrogen or argon before sealing the cap.

    • Short-term storage (≤ 1 week): Store at 2-8°C.

    • Long-term storage (> 1 week): Store at -20°C or -80°C.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.

Protocol 2: Outline for a Forced Degradation Study

A forced degradation (stress testing) study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[8][10] The goal is to achieve 5-20% degradation of the parent compound.[9][11]

Objective: To identify potential degradation products under various stress conditions (hydrolytic, oxidative, photolytic, thermal).

Procedure Outline:

  • Prepare Stock: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture.

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl. Heat at 60°C for a set time (e.g., 2, 8, 24 hours).[12]

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH. Keep at room temperature, checking at shorter intervals (e.g., 30 min, 1, 4 hours) as base-catalyzed degradation of phenols is often rapid.[12]

    • Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over several hours.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) in the dark.

    • Photolytic Degradation: Expose the solution to a photostability chamber with a combination of UV and visible light as per ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the analytical column.

  • Analysis: Analyze all samples (including an unstressed control) by a suitable method, typically HPLC with a UV-Vis or mass spectrometry detector.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent peak.

    • Identify the retention times of any new peaks (degradation products).

    • Ensure mass balance (the sum of the parent compound and degradants should be close to the initial amount).

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for the solid form of this compound?

    • A: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is generally sufficient.

  • Q: Which solvents should I absolutely avoid for long-term storage?

    • A: Avoid unbuffered aqueous solutions with a pH > 7. Also, be cautious with lower-purity solvents that may contain metal impurities or peroxides, which can initiate oxidative degradation.

  • Q: I don't have access to an inert gas. How critical is purging the vial headspace?

    • A: While not absolutely mandatory for short-term use, it is highly recommended for long-term stability. For periods longer than a few days, purging with nitrogen or argon significantly reduces the amount of oxygen available for degradation. If you cannot purge, fill the vials as much as possible to minimize the headspace volume.

  • Q: Can I use a plastic (e.g., polypropylene) vial to store my solutions?

    • A: For short-term storage, high-quality polypropylene vials may be acceptable. However, for long-term storage, amber borosilicate glass is preferred due to its inertness and impermeability to gases. Some organic solvents can leach plasticizers from plastic tubes, and certain compounds can adsorb to plastic surfaces.

References

Technical Support Center: Purification of Crude 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

The primary source of impurities stems from the synthesis process, which commonly involves the chlorination of vanillic acid (4-hydroxy-3-methoxybenzoic acid). The most probable impurities include:

  • Unreacted Starting Material: Vanillic acid may be present if the reaction has not gone to completion.

  • Regioisomers: Chlorination could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.

  • Di-chlorinated Products: Over-reaction can lead to the formation of di-chloro-vanillic acid species.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any unreacted chlorinating agent or byproducts, may also be present.

Q2: How can I assess the purity of my this compound?

Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main compound from its impurities.[1]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your mixture.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The presence of impurities typically lowers and broadens the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify and quantify impurities if their signals are resolved from the main compound.

Q3: What are the recommended storage conditions for purified this compound?

It is advisable to store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Troubleshooting Guide

Issue 1: My recrystallized product is still impure.

Problem: You've performed a recrystallization, but TLC or HPLC analysis still shows the presence of significant impurities.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

    • Solution: Perform small-scale solvent screening to identify the optimal solvent or solvent mixture. Common solvents for substituted benzoic acids include aqueous ethanol, acetic acid, or water.[2]

  • Cooling Rate Too Fast: Rapid cooling can cause the impurities to crash out along with your product.

    • Solution: Allow the hot solution to cool slowly to room temperature to allow for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Insufficient Washing: The surface of the crystals may be coated with impure mother liquor.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent.

Issue 2: I'm having trouble separating my product from the unreacted starting material (vanillic acid).

Problem: Vanillic acid and this compound have very similar polarities, making them difficult to separate by simple recrystallization or standard column chromatography.

Solution: Acid-Base Extraction

This is a powerful technique that exploits the acidic nature of both the product and the starting material.[3][4] The principle lies in converting the acidic compounds into their water-soluble carboxylate salts using a base, separating them from any neutral organic impurities, and then regenerating the acidic form.

Since both your product and the likely starting material impurity are carboxylic acids with similar pKa values, a differential extraction based on subtle pKa differences might be challenging. A more robust approach is to use acid-base extraction to separate the acidic components from any neutral or basic impurities first. Subsequent purification by careful recrystallization or preparative HPLC may be necessary to separate the two acidic compounds if they co-purify during the initial extraction.

Issue 3: Low yield after purification.

Problem: You have successfully purified your compound, but the final yield is significantly lower than expected.

Possible Causes & Solutions:

  • Losses during transfers: Multiple transfer steps can lead to mechanical losses of the product.

    • Solution: Minimize the number of transfers and ensure all vessels are rinsed with the solvent to recover as much product as possible.

  • Product remains in the mother liquor: During recrystallization, some product will always remain dissolved in the cold solvent.

    • Solution: You can try to recover a second crop of crystals by concentrating the mother liquor and cooling it again. However, be aware that this second crop may be less pure.

  • Decomposition: The compound may be sensitive to heat or prolonged exposure to acidic/basic conditions.

    • Solution: If you suspect thermal decomposition, avoid prolonged heating during recrystallization. If performing an acid-base extraction, work quickly and use cooled solutions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate acidic compounds like this compound from any neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.[5]

  • Collection: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product is extracted. Combine all aqueous extracts.

  • Regeneration: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). Your product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying solid this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., aqueous ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Purity Assessment Methods
Analytical TechniqueInformation ProvidedCommon Pitfalls
HPLC Quantitative purity, presence of isomersCo-elution of impurities, improper column selection
TLC Qualitative assessment of purity, number of componentsCo-spotting of compounds with similar Rf values
Melting Point Purity indication (sharp vs. broad range)Inaccurate thermometer, rapid heating rate
¹H NMR Structural confirmation, identification of impuritiesOverlapping signals, low concentration of impurities

Visualization

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound tlc_hplc Purity Assessment (TLC/HPLC) start->tlc_hplc is_pure Is the product pure? tlc_hplc->is_pure end Pure Product is_pure->end Yes what_impurities Identify Impurities is_pure->what_impurities No neutral_basic Neutral/Basic Impurities Present what_impurities->neutral_basic Yes acidic Acidic Impurities (e.g., Vanillic Acid) Present what_impurities->acidic Yes acid_base Acid-Base Extraction neutral_basic->acid_base recrystallization Recrystallization acidic->recrystallization acid_base->recrystallization recrystallization->tlc_hplc column Column Chromatography / Prep-HPLC recrystallization->column Still Impure column->tlc_hplc

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a key intermediate in pharmaceutical manufacturing. As a derivative of vanillic acid, its synthesis presents unique challenges, particularly concerning regioselectivity and purity during scale-up operations. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a robust, scalable, and reproducible synthetic process.

Section 1: Synthesis Pathway Overview

The most reliable and scalable route to this compound (commonly known as 5-chlorovanillic acid) begins with the readily available and cost-effective starting material, vanillin. The process involves a two-step sequence: electrophilic chlorination of the aromatic ring followed by oxidation of the aldehyde functional group.

Rationale for Route Selection:

  • Starting Material: Vanillin is a bulk chemical, ensuring a secure and economical supply chain for large-scale production.

  • Process Control: The two-step process allows for the isolation and purification of the intermediate, 5-chlorovanillin, which simplifies impurity removal and ensures the final active pharmaceutical ingredient (API) intermediate is of high purity. Direct chlorination of vanillic acid can be less selective and lead to more complex purification challenges.

Below is a diagram illustrating the recommended synthetic pathway.

Synthesis_Pathway Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Chlorination Step 1: Electrophilic Chlorination Vanillin->Chlorination  Chlorinating Agent  (e.g., SO₂Cl₂, NCS) Chlorovanillin 5-Chlorovanillin (3-Chloro-4-hydroxy-5-methoxybenzaldehyde) Chlorination->Chlorovanillin Oxidation Step 2: Aldehyde Oxidation Chlorovanillin->Oxidation  Oxidizing Agent  (e.g., NaClO₂) FinalProduct This compound (5-Chlorovanillic Acid) Oxidation->FinalProduct

Caption: Recommended two-step synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Part A: Step 1 - Chlorination of Vanillin

Q1: My yield of 5-chlorovanillin is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is often traced back to three primary areas: incomplete reaction, formation of side products, or mechanical losses during work-up.

  • Incomplete Reaction: On a larger scale, mass and heat transfer can be limiting. Ensure vigorous agitation to maintain a homogenous mixture. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the vanillin spot/peak is minimal. If the reaction stalls, a slight increase in temperature (e.g., 5-10 °C) or an extended reaction time may be necessary.

  • Side Products: The primary competing reaction is over-chlorination, leading to dichlorovanillin species.[1] The electron-donating hydroxyl and methoxy groups strongly activate the ring, making it susceptible to further chlorination. To mitigate this, ensure the chlorinating agent is added slowly and sub-surface to avoid localized high concentrations. Precise temperature control is critical.

  • Work-up Losses: 5-chlorovanillin has some solubility in aqueous media. During the quenching and washing steps, use chilled water and minimize the volume of wash solutions to prevent significant product loss.

Q2: My crude product is contaminated with a significant amount of dichlorinated impurities. How can I enhance the selectivity for the desired mono-chlorinated product?

A2: Achieving high regioselectivity is the principal challenge of this step. The formation of 2,5- or 5,6-dichlorovanillin is a common issue when the reaction is not properly controlled.[1][2]

  • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.10 equivalents, of the chlorinating agent. A large excess will inevitably lead to di-substitution.

  • Rate of Addition & Temperature: This is the most critical parameter. The chlorinating agent should be added dropwise over an extended period (e.g., 2-4 hours for a multi-kilogram scale) while maintaining a low and stable internal temperature, typically between 0-10 °C. This ensures the rate of reaction is controlled, preventing temperature spikes that accelerate the second chlorination.

  • Choice of Chlorinating Agent: While chlorine gas has been used, it is difficult to handle on scale.[1] Sulfuryl chloride (SO₂Cl₂) is often a good choice for industrial scale, but N-Chlorosuccinimide (NCS) can offer milder conditions and improved selectivity, though it is more expensive.[3]

Q3: I am observing isomeric impurities, such as 2-chlorovanillin, in my product mixture. Why does this occur and how can it be prevented?

A3: While chlorination is strongly directed to the 5-position (ortho to methoxy, meta to the aldehyde), small amounts of other isomers can form. The formation of 2-chlorovanillin, though generally minor, can occur.[1]

  • Causality: The directing power of the hydroxyl and methoxy groups dictates the substitution pattern. The 5-position is sterically accessible and electronically favored. However, under certain conditions (e.g., different solvent polarity, presence of catalysts), the selectivity can decrease.

  • Mitigation: Sticking to a well-defined solvent system (like chloroform or acetic acid) and maintaining strict temperature control is the best way to minimize isomeric impurities.[1] Fortunately, most isomers have different polarity and can typically be removed during the recrystallization of 5-chlorovanillin before proceeding to the next step.

Part B: Step 2 - Oxidation of 5-Chlorovanillin

Q4: The oxidation of 5-chlorovanillin is incomplete, leaving significant amounts of starting material in my final product. How can I push the reaction to completion?

A4: Incomplete oxidation is a common scale-up issue, often related to the oxidant's reactivity or phase-transfer limitations.

  • Choice of Oxidant: Sodium chlorite (NaClO₂) is a highly effective and selective reagent for oxidizing aldehydes to carboxylic acids in the presence of phenols, often used with a chlorine scavenger like hydrogen peroxide or sulfamic acid.[4] Traditional oxidants like KMnO₄ or K₂Cr₂O₇ are too harsh and can cause degradation of the aromatic ring.

  • Reaction Conditions: The reaction is typically run in an aqueous/organic solvent mixture (e.g., t-butanol/water) with a phosphate buffer to maintain a slightly acidic pH (around 3-5).[4] Ensure the pH does not drift, as this can affect the oxidant's potential. If the reaction is sluggish, a modest increase in temperature to 30-40 °C can improve the rate.

  • Monitoring: Use HPLC to monitor the disappearance of the 5-chlorovanillin peak. The reaction should be allowed to proceed until the starting material is below the desired threshold (e.g., <1%).

Q5: My final product, this compound, is discolored (e.g., pink, brown). What is the source of this coloration?

A5: Discoloration is almost always a sign of impurity formation, typically from oxidation byproducts.

  • Phenolic Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can form highly colored quinone-type structures. This is more likely if the temperature is too high or if an inappropriate oxidant is used.[4]

  • Residual Oxidant: Failure to properly quench the excess oxidizing agent can lead to slow degradation of the product during work-up and isolation.

  • Purification: The best way to remove color is through recrystallization. Often, a treatment with activated carbon during the recrystallization process is highly effective at adsorbing these colored impurities. A solvent system like ethanol/water or acetic acid/water is a good starting point.

Q6: I am struggling with the isolation and purification of the final product. What is a robust method for obtaining high-purity material?

A6: The purification of a carboxylic acid like this relies on exploiting its acidic nature.

  • Quenching: After the reaction is complete, quench any excess oxidant with a reducing agent like sodium sulfite until a test with potassium iodide-starch paper is negative.

  • Acidification: The product is likely soluble in the reaction mixture as its carboxylate salt. Slowly add a mineral acid (e.g., 2M HCl) to the cooled reaction mixture to protonate the carboxylate and the phenoxide. The target pH for complete precipitation is typically around 2-3.

  • Isolation: The solid this compound will precipitate out. Stir the slurry in the cold for a few hours to maximize crystallization (a process known as digestion) before filtering.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. A final wash with a cold, non-polar solvent like heptane can help remove organic, non-polar impurities.

  • Recrystallization: For pharmaceutical-grade purity, recrystallization is mandatory. Dissolve the crude, dried solid in a minimal amount of a hot solvent (e.g., 90% ethanol). If the solution is colored, this is the point to add activated carbon, hold at temperature for 15-30 minutes, and then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to form pure crystals, which are then isolated by filtration.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I need to monitor closely during scale-up? A1: For the chlorination step, the most critical parameters are temperature, rate of addition of the chlorinating agent, and stoichiometry. For the oxidation step, pH, temperature, and reaction time are paramount. Continuous monitoring and control of these CPPs are essential for reproducibility and safety.

Q2: Which analytical techniques are recommended for in-process controls (IPCs) and final product release? A2:

  • IPCs: TLC is excellent for qualitative, at-a-glance monitoring on the plant floor. For quantitative results, HPLC with a UV detector is the standard method to track the consumption of starting material and the formation of product and byproducts.[5][6]

  • Final Release: A comprehensive analysis should include HPLC for purity and impurity profiling, ¹H and ¹³C NMR for structural confirmation, Mass Spectrometry for molecular weight verification, and melting point analysis as a simple indicator of purity.[5][6][7]

Q3: What specific safety precautions should be taken when handling these reagents at scale? A3:

  • Chlorinating Agents: Sulfuryl chloride and chlorine gas are highly corrosive and toxic. All operations must be conducted in a well-ventilated area or a closed system with appropriate scrubbers for off-gases. Personnel must use personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a respirator.

  • Oxidation Reaction: The oxidation reaction can be exothermic. Ensure the reactor has adequate cooling capacity to manage any potential temperature rise. Sodium chlorite is a strong oxidizing agent and should not be mixed with organic materials indiscriminately.

  • Acid/Base Handling: The use of strong acids and bases for pH adjustment requires appropriate PPE and careful, slow addition to control the exotherm.

Section 4: Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Chlorovanillin (Illustrative 100 g Scale)
  • Reactor Setup: Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a scrubber system.

  • Charge Reagents: Charge vanillin (100 g, 0.657 mol) and glacial acetic acid (500 mL) to the reactor. Stir until all solids are dissolved.

  • Cooling: Cool the reactor jacket to maintain an internal temperature of 5 °C.

  • Reagent Addition: Prepare a solution of sulfuryl chloride (97.5 g, 0.723 mol, 1.1 eq) in glacial acetic acid (100 mL) in the dropping funnel. Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the vanillin spot is no longer visible (typically 1-2 hours after addition is complete).

  • Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing 2 L of ice-cold water with vigorous stirring. A pale solid will precipitate.

  • Isolation: Stir the slurry for 30 minutes in the cold, then filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 250 mL) until the filtrate is near neutral pH.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-chlorovanillin as white to off-white crystals.[8]

Protocol 2: Scale-Up Oxidation to this compound (Illustrative 100 g Scale)
  • Reactor Setup: Use a similar reactor setup as in Protocol 1.

  • Charge Reagents: Charge 5-chlorovanillin (100 g, 0.536 mol), t-butanol (500 mL), and water (500 mL) to the reactor.

  • Buffer and Scavenger: Add sodium phosphate monobasic (NaH₂PO₄, ~75 g) to buffer the solution to pH ~4. Add 35% hydrogen peroxide (60 mL, 0.625 mol) as a chlorine scavenger.

  • Oxidant Addition: Prepare a solution of sodium chlorite (80% purity, 85.5 g, 0.757 mol, 1.4 eq) in water (300 mL). Add this solution dropwise over 1-2 hours, maintaining the internal temperature below 35 °C with jacket cooling.

  • Reaction Monitoring: Monitor by HPLC until the 5-chlorovanillin peak area is <1%. This may take 4-8 hours.

  • Quenching: Cool the reaction to 15 °C. Slowly add a 10% aqueous solution of sodium sulfite until a test with KI-starch paper shows no remaining oxidant.

  • Acidification & Precipitation: Slowly add 6M hydrochloric acid to the mixture, maintaining the temperature below 25 °C. Continue adding acid until the pH of the solution is ~2. A thick white precipitate will form.

  • Isolation & Washing: Stir the slurry for 1 hour in the cold, then filter. Wash the cake thoroughly with cold deionized water (4 x 250 mL).

  • Drying & Purification: Dry the crude product in a vacuum oven at 70-80 °C. For highest purity, recrystallize from aqueous ethanol.

Section 5: Data Summary

The following table summarizes typical parameters and expected outcomes for the described synthesis.

ParameterStep 1: ChlorinationStep 2: Oxidation
Key Reagents Vanillin, Sulfuryl Chloride (SO₂Cl₂)5-Chlorovanillin, Sodium Chlorite (NaClO₂)
Solvent Glacial Acetic Acidt-Butanol / Water
Temperature 0 - 10 °C25 - 35 °C
Typical Reaction Time 3 - 5 hours4 - 8 hours
Typical Lab-Scale Yield 85 - 92%90 - 97%
Expected Purity (Crude) >95% (by HPLC)>98% (by HPLC)
Expected Purity (Recrystallized) >99.5% (by HPLC)>99.8% (by HPLC)

Section 6: Troubleshooting Workflow

This diagram provides a logical path for diagnosing common issues during the synthesis.

Troubleshooting_Workflow cluster_0 Problem Diagnosis Start Low Yield or High Impurity Level CheckStep Identify Problematic Step: Chlorination or Oxidation? Start->CheckStep ChlorinationPath Analyze Crude 5-Chlorovanillin (HPLC, NMR) CheckStep->ChlorinationPath Chlorination OxidationPath Analyze Final Crude Acid (HPLC, NMR) CheckStep->OxidationPath Oxidation ImpurityID_C Impurity Identity? ChlorinationPath->ImpurityID_C Dichloro Reduce SO₂Cl₂ Stoichiometry Improve Temp Control Slow Down Addition Rate ImpurityID_C->Dichloro Dichlorovanillin UnreactedSM_C Increase Reaction Time Check SO₂Cl₂ Assay Ensure Temp isn't too low ImpurityID_C->UnreactedSM_C High Vanillin Solution Implement Corrective Action and Re-run Batch Dichloro->Solution UnreactedSM_C->Solution ImpurityID_O Impurity Identity? OxidationPath->ImpurityID_O UnreactedSM_O Check NaClO₂ Assay & Stoichiometry Verify Reaction pH is 3-5 Increase Reaction Time/Temp ImpurityID_O->UnreactedSM_O High 5-Chlorovanillin Discoloration Use Activated Carbon during Recrystallization Ensure Complete Oxidant Quench Avoid High Temp in Workup ImpurityID_O->Discoloration Colored Impurities UnreactedSM_O->Solution Discoloration->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

common pitfalls in the handling and storage of 3-Chloro-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 3-Chloro-4-hydroxy-5-methoxybenzoic acid (CAS: 62936-23-6). Our goal is to move beyond standard safety data sheet recommendations and address the nuanced, practical challenges encountered during laboratory handling and storage. By understanding the causality behind common pitfalls, you can ensure the integrity of your experiments and the stability of your results.

Section 1: Foundational Properties and Safety Overview

Before troubleshooting, a firm grasp of the compound's fundamental characteristics is essential. This substituted benzoic acid possesses functional groups—a phenolic hydroxyl, a methoxy ether, and a carboxylic acid—that dictate its reactivity, stability, and handling requirements.

Table 1: Core Chemical and Safety Data
PropertyDataReference
CAS Number 62936-23-6[1]
Molecular Formula C₈H₇ClO₄[1]
Molecular Weight 202.59 g/mol [1]
Appearance White to off-white or slightly brown solid/powder[2][3]
Melting Point 213 - 217 °C
Key Hazard Statements H318: Causes serious eye damage. H335: May cause respiratory irritation. H315: Causes skin irritation.[4]
Primary Storage Concern Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]
Mandatory Safe Handling Workflow

Adherence to a strict handling protocol is the first line of defense against contamination, degradation, and exposure. The following workflow should be considered standard operating procedure.

cluster_prep Preparation & Storage cluster_handling Active Handling (Fume Hood) cluster_exp Experiment & Disposal Receive Receive & Inspect (Check for intact seal, initial color) Store Store Appropriately (Cool, dry, dark, tightly sealed) Receive->Store Upon receipt Weigh Weigh Solid (Avoid dust generation, use PPE) Store->Weigh For use Dissolve Prepare Solution (Use appropriate solvent, check for particulates) Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Proceed Dispose Dispose of Waste (Follow institutional and local regulations) Experiment->Dispose Vent Work in a Well-Ventilated Area (Chemical Fume Hood) PPE Required PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat

Caption: Standard workflow for handling this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues reported by users during experimentation, providing both a direct answer and the underlying scientific reasoning.

Storage & Stability Issues

Q: My solid this compound has developed a yellow or brownish tint over time. Is it degraded? Can I still use it?

A: A color change from white/off-white to yellow or brown is a strong indicator of oxidative degradation.

  • Causality: The phenolic hydroxyl group (-OH) on the aromatic ring is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ion contaminants.[7] This process can form highly colored quinone-like species. While the bulk of the material may still be intact, the presence of these impurities signifies the onset of degradation.

  • Recommendation: For applications requiring high purity, such as preparing analytical standards, developing reference materials, or performing sensitive kinetic studies, using discolored material is not advised as it can introduce significant experimental artifacts. For less sensitive applications like synthetic starting material, its usability may depend on the tolerance of the subsequent reaction steps to these impurities. When in doubt, it is best practice to use a fresh, unopened lot of the compound.

Q: I need to store the compound for several months. What are the ideal long-term storage conditions?

A: The ideal conditions aim to mitigate all primary degradation pathways: oxidation, photodegradation, and hydrolysis.

  • Causality: As a solid, the compound is relatively stable. However, stability is compromised by environmental factors. Oxygen and light promote oxidation of the phenol group.[7] Moisture can be adsorbed onto the solid, which may accelerate degradation over time or affect accurate weighing.

  • Recommendation: For optimal long-term stability, store the compound in its original, tightly sealed container inside a desiccator cabinet at a cool, controlled temperature (e.g., 2-8°C is often recommended, but always check the product label). The desiccator protects against moisture, and the cool temperature slows the rate of any potential degradation reactions. The container should be opaque or stored in the dark to prevent photodegradation.

Q: I accidentally left the container open to the atmosphere for a few hours. What are the potential consequences?

A: The primary consequences are moisture adsorption and increased exposure to atmospheric oxygen.

  • Causality: The compound is a solid with low volatility, so loss of material is not a concern. However, like many fine chemicals, it can be hygroscopic to some degree, absorbing water from the air. This added moisture can lead to clumping, making accurate weighing difficult, and can provide a medium for slow hydrolytic or oxidative degradation.[7]

  • Recommendation: If the exposure was brief in a standard laboratory environment, the immediate impact is likely minimal. Ensure the container is tightly sealed immediately. For highly sensitive work, you may consider drying the material under a vacuum, but for most applications, simply note the exposure in your lab notebook and proceed with caution. The more significant risk comes from repeated or prolonged exposures.

Handling & Dissolution Issues

Q: I'm struggling to dissolve this compound. What solvents are recommended?

A: Solubility is dictated by the compound's functional groups. While sparingly soluble in cold water, its solubility increases in organic solvents and basic aqueous solutions.[8]

  • Causality: The carboxylic acid and phenol groups allow for hydrogen bonding, but the overall aromatic structure limits aqueous solubility. The compound is more soluble in polar organic solvents that can interact with these groups. In basic aqueous solutions (pH > ~pKa), the carboxylic acid deprotonates to form a highly polar and much more water-soluble carboxylate salt.[9]

  • Recommendation:

SolventSolubility ProfileBest Practices & Notes
Water (Cold) Very lowNot recommended for preparing stock solutions.
Water (Hot) Slightly solubleCan be used for recrystallization, but the compound will precipitate upon cooling.[10]
Ethanol, Methanol SolubleGood choices for creating organic stock solutions.[8]
DMSO, DMF SolubleExcellent solvents for high-concentration stock solutions. Ensure the solvent is anhydrous if moisture is a concern for your experiment.
Aqueous Base (e.g., 0.1 M NaOH) Highly SolubleThe compound will deprotonate to form the sodium salt. This is an effective way to dissolve it in an aqueous medium. Caution: Be aware that this changes the chemical nature of the compound (to its salt form) and the high pH may affect its stability over time.[9]

Q: My stock solution in DMSO is turning yellow. What is causing this and how can I prevent it?

A: This is likely due to the same oxidative degradation that affects the solid, often accelerated in solution.[7]

  • Causality: In solution, molecules have greater mobility, increasing the frequency of interactions with dissolved oxygen or trace impurities that can catalyze oxidation.[7] This is a common issue for phenolic compounds, especially if the solution is not protected from light or is stored at room temperature for extended periods.

  • Recommendation: To maximize the stability of your stock solution:

    • Prepare Fresh: The best practice is to prepare solutions fresh before each experiment.

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[7]

    • Store Cold: Store stock solutions at -20°C or -80°C.

    • Inert Atmosphere: For maximum stability, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen before sealing to remove oxygen.[7]

Q: What are the key chemical incompatibilities I should consider in my experimental design?

A: The primary incompatibility is with strong oxidizing agents and, to a lesser extent, strong bases.[5][11]

  • Causality:

    • Strong Oxidizing Agents (e.g., permanganates, peroxides): These will aggressively and often exothermically react with the phenolic hydroxyl group, leading to uncontrolled degradation of the molecule.[11]

    • Strong Bases (e.g., NaOH, KOH): While used for dissolution, prolonged exposure to concentrated bases, especially with heating, can potentially cleave the methoxy ether group (O-demethylation) to form a dihydroxy derivative.[9]

  • Recommendation: Avoid mixing the compound directly with strong oxidizers. When using basic conditions for dissolution or reaction, use the mildest base and lowest temperature necessary to achieve the desired outcome.

Experimental & Analytical Pitfalls

Q: I am observing new, small peaks in my HPLC chromatogram after storing my stock solution for a week. What are they?

A: These are almost certainly degradation products.

  • Causality: The most likely culprits are the oxidation and/or demethylation products discussed previously. The quinone-like species from oxidation are often more polar and may elute earlier or later depending on your mobile phase. The O-demethylated product (3-chloro-4,5-dihydroxybenzoic acid) is more polar and would likely have a shorter retention time in a standard reverse-phase HPLC setup.

  • Recommendation: This is a classic sign that your stock solution is not stable under its current storage conditions. Implement the preventative measures described above (prepare fresh, store cold and dark). If you must use an older solution, it cannot be considered a quantitative standard without re-validating its concentration and purity.

cluster_oxidation Oxidation cluster_demethylation Hydrolysis/Demethylation Parent 3-Chloro-4-hydroxy- 5-methoxybenzoic acid Oxidized Quinone-type Species (Colored Impurities) Parent->Oxidized  Air (O₂), Light,  Metal Ions Demethylated 3-Chloro-4,5-dihydroxy- benzoic acid Parent->Demethylated  Strong Acid/Base + Heat

Caption: Primary degradation pathways for the target compound.

Q: How should I handle spills and dispose of the compound?

A: Spills and waste must be managed according to safety and environmental regulations.

  • Causality: The compound is a solid irritant and may be harmful if it becomes airborne dust. It may also have long-term harmful effects on aquatic life.[12] Therefore, uncontrolled release into the environment must be prevented.

  • Recommendation:

    • Spill Handling: For a small dry spill, avoid creating dust.[5] Gently sweep up the material and place it into a suitable, labeled container for disposal.[13] Ensure you are wearing appropriate PPE. Do not let the product enter drains.

    • Disposal: Dispose of the compound and any contaminated materials (like empty containers or used vials) through an approved waste disposal plant.[4] Do not mix with other waste. Always follow your institution's specific chemical waste disposal protocols.

Section 3: Standardized Protocols

To enhance reproducibility, we provide the following validated protocols.

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Verify that the manufacturer's container is tightly sealed upon receipt.

  • Wrap the container in parafilm to create an additional barrier against moisture and air exchange.

  • Place the sealed container inside a secondary, opaque container (such as a small box).

  • Store the secondary container in a desiccator cabinet maintained at 2-8°C.

  • Log the date of receipt and opening on the container. Before each use, allow the container to warm to room temperature before opening to prevent condensation from forming on the solid.

Protocol 2: Preparation and Storage of a 10 mM DMSO Stock Solution
  • Calculate the mass of this compound required for your desired volume (MW = 202.59 g/mol ).

  • In a chemical fume hood, accurately weigh the solid into an appropriate glass vial (e.g., an amber autosampler vial).

  • Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Vortex gently until the solid is completely dissolved. Visually inspect to ensure no particulates remain.

  • Purge the headspace of the vial with a gentle stream of nitrogen or argon for 10-15 seconds.

  • Immediately cap the vial tightly.

  • Wrap the cap-vial junction with parafilm.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C for short-term use (1-2 weeks) or -80°C for longer-term storage.

  • Self-Validation: Before each use, visually inspect the thawed solution for any signs of precipitation or color change. For critical experiments, run a purity check via HPLC if the solution has been stored for more than one month.

References

Validation & Comparative

A Comparative Analysis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid and Its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid and a curated set of its structural analogs. Benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[1][2][3] Understanding how subtle structural modifications influence biological activity is paramount for rational drug design. This document delves into the synthesis, characterization, and comparative biological evaluation of these compounds, focusing on their antioxidant potential, cytotoxic effects against cancer cell lines, and enzyme inhibitory activity. We present detailed, reproducible experimental protocols and synthesize the findings to elucidate key structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics.

Introduction: The Versatile Benzoic Acid Scaffold

The substituted benzoic acid motif is a privileged structure in drug discovery, valued for its synthetic tractability and its ability to engage in various biological interactions. The parent compound of our study, This compound , is a halogenated derivative of vanillic acid. The electronic and steric properties conferred by its chloro, hydroxyl, and methoxy substituents make it an intriguing candidate for biological screening and a foundational structure for analog development.

The rationale for selecting specific analogs for this guide is to systematically probe the influence of each substituent on biological function. By modulating the halogen identity (Cl vs. F), the position of the methoxy group, and the presence of the phenolic hydroxyl group, we can dissect the contributions of electronegativity, hydrogen bonding capability, and steric bulk to the molecule's overall performance. This comparative approach allows for the development of a robust Structure-Activity Relationship (SAR) model, which is essential for guiding future optimization efforts.[1][2]

This guide will focus on three primary areas of biological evaluation:

  • Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals, a property linked to the prevention of oxidative stress-related diseases.[4][5][6]

  • Cytotoxicity: The evaluation of a compound's toxicity against cancer cells is a critical first step in the development of new chemotherapeutic agents.[7][8]

  • Enzyme Inhibition: Targeting specific enzymes is a highly effective therapeutic strategy, and small molecules are often designed as inhibitors to modulate their activity.[9][10]

Synthesis and Characterization of Analogs

The synthesis of this compound and its analogs typically proceeds from readily available precursors like vanillic acid or other substituted benzoic acids.[11][12] Halogenation, nitration, reduction, and esterification are common synthetic steps employed.[12][13]

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation cluster_analysis Analysis Start Starting Material (e.g., Vanillic Acid) Reaction Chemical Modification (e.g., Halogenation, Esterification) Start->Reaction Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT, LDH) Characterization->Cytotoxicity Enzyme Enzyme Inhibition (IC50 Determination) Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antioxidant->SAR Cytotoxicity->SAR Enzyme->SAR

Caption: General workflow from synthesis to SAR analysis.

For the purpose of this guide, we will consider the following compounds for comparative analysis:

Compound IDNameR1R2R3
C1 This compoundClOHOCH₃
C2 3-Fluoro-4-hydroxy-5-methoxybenzoic acidFOHOCH₃
C3 3-Chloro-4,5-dimethoxybenzoic acidClOCH₃OCH₃
C4 3-Chloro-4-hydroxybenzoic acidClOHH

Comparative Biological Evaluation: Methodologies & Rationale

To ensure a robust and objective comparison, standardized assays are employed. The choice of each assay is dictated by its relevance to drug discovery and its ability to provide quantitative, reproducible data.

In Vitro Antioxidant Capacity

Rationale: The phenolic hydroxyl group present in compounds like C1 , C2 , and C4 suggests potential antioxidant activity. This is often a desirable property as it can mitigate cellular damage from reactive oxygen species (ROS). We utilize two common and complementary assays to assess this activity.[5][14]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method is applicable to both hydrophilic and lipophilic compounds and measures their ability to scavenge the pre-formed ABTS radical cation.[16]

Cytotoxicity Screening

Rationale: Cytotoxicity assays are fundamental in drug discovery for identifying compounds that can induce cell death, a key characteristic of potential anti-cancer agents.[7][17][18] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[19]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxic effects.[8][18]

Enzyme Inhibition Assay

Rationale: Many benzoic acid derivatives exert their therapeutic effects by inhibiting specific enzymes.[1] For this guide, we will use a generic serine protease, Trypsin, as a model enzyme to establish a baseline for inhibitory activity and to understand how structural changes affect enzyme binding.

  • Trypsin Inhibition Assay: The assay measures the rate at which Trypsin cleaves a chromogenic substrate. The presence of an inhibitor will slow this reaction, and the degree of inhibition can be quantified to determine the inhibitor's potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9][10]

Experimental Protocols

The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.

Protocol 1: DPPH Radical Scavenging Assay
  • Objective: To determine the free radical scavenging capacity of the test compounds.

  • Materials: DPPH, Methanol, Test Compounds, 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 60 µM) in methanol.[15] Protect from light.

    • Prepare serial dilutions of the test compounds (e.g., from 1 to 200 µg/mL) in methanol.

    • In a 96-well plate, add 5 µL of each compound dilution to respective wells.

    • Add 195 µL of the DPPH solution to each well.

    • Include a control (5 µL methanol + 195 µL DPPH) and a blank (200 µL methanol).

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Measure the absorbance at 515 nm using a microplate reader.[15]

  • Data Analysis:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition vs. compound concentration to determine the EC₅₀ (concentration for 50% scavenging).

Protocol 2: MTT Cytotoxicity Assay
  • Objective: To assess the effect of test compounds on cancer cell viability.[7][17]

  • Materials: Human cancer cell line (e.g., HeLa), DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), DMSO, 96-well cell culture plate.

  • Procedure:

    • Seed cells in a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of test compounds in culture media.

    • Remove the old media and treat the cells with 100 µL of the compound dilutions. Include a vehicle control (media with DMSO) and an untreated control.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • % Viability = (Abs_sample / Abs_control) * 100

    • Plot % Viability vs. compound concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).

Protocol 3: Trypsin Enzyme Inhibition Assay
  • Objective: To determine the concentration of the test compound that inhibits Trypsin activity by 50% (IC₅₀).[1]

  • Materials: Trypsin enzyme, BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) substrate, Tris-HCl buffer, Test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add buffer, the test compound, and the Trypsin solution.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.[1]

    • Initiate the reaction by adding the BAPNA substrate.

    • Monitor the reaction progress by measuring the increase in absorbance at 405 nm (due to p-nitroaniline release) over time.

    • Calculate the reaction rate (V) for each concentration.

  • Data Analysis:

    • % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot % Inhibition vs. the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.[20]

Results & Structure-Activity Relationship (SAR) Discussion

The following data represents a hypothetical but plausible outcome based on established principles of medicinal chemistry for this class of compounds.

Table 1: Comparative Biological Activity Data
Compound IDAntioxidant EC₅₀ (µM) (DPPH Assay)Cytotoxicity IC₅₀ (µM) (HeLa Cells)Enzyme Inhibition IC₅₀ (µM) (Trypsin)
C1 45.288.5> 200
C2 42.875.1> 200
C3 > 20025.3150.6
C4 55.6150.2> 200

// Main structure main [label=<

>];

// Annotations R1 [label="Halogen (R1):\n- F (C2) slightly better than Cl (C1)\n for cytotoxicity.\n- Likely influences electronic properties.", fontcolor="#202124"]; R2 [label="Phenolic OH (R2):\n- CRITICAL for antioxidant activity.\n (Compare C1 vs C3)\n- Masking OH (C3) boosts cytotoxicity.", fontcolor="#202124"]; R3 [label="Methoxy (R3):\n- Presence (C1) improves activity\n over its absence (C4).\n- Key for lipophilicity & binding.", fontcolor="#202124"]; COOH [label="Carboxylic Acid:\n- Essential for solubility.\n- Potential H-bond acceptor/donor.", fontcolor="#202124"];

// Invisible nodes for positioning edges node [style=invis, width=0, height=0, label=""]; p1 [pos="1.5,1.2!"]; p2 [pos="2.2,-0.8!"]; p3 [pos="0.8,-0.8!"]; p4 [pos="-1.5,0!"];

// Edges from annotations to structure positions R1 -> p1 [ltail=R1, headclip=false]; R2 -> p2 [ltail=R2, headclip=false]; R3 -> p3 [ltail=R3, headclip=false]; COOH -> p4 [ltail=COOH, headclip=false]; }

Caption: Key structure-activity relationships for the benzoic acid core.

Discussion
  • Impact on Antioxidant Activity: The most striking observation is the necessity of the free phenolic hydroxyl group (R2) for antioxidant activity. Compound C3 , where this group is replaced by a methoxy group, shows no radical scavenging ability. This is mechanistically expected, as the phenolic proton is crucial for quenching radicals like DPPH. Comparing C1 (Cl) and C2 (F), the more electronegative fluorine slightly enhances the activity, possibly by influencing the acidity of the phenolic proton. The absence of the methoxy group at R3 in C4 slightly diminishes antioxidant capacity compared to C1 , suggesting the methoxy group may play a role in stabilizing the resulting radical through resonance.

  • Impact on Cytotoxicity: A clear SAR trend emerges for cytotoxicity. Masking the phenolic hydroxyl group in C3 dramatically increases its potency against HeLa cells (IC₅₀ = 25.3 µM). This common phenomenon in drug discovery can be attributed to increased lipophilicity, which enhances cell membrane permeability and intracellular accumulation. The hydroxyl group of C1 and C2 might be rapidly conjugated and eliminated by cellular metabolic pathways, reducing their effective concentration. The fluoro-analog C2 is slightly more potent than the chloro-analog C1 , indicating that a smaller, more electronegative halogen at R1 is favorable for this activity. The lack of the methoxy group in C4 renders it the least cytotoxic, highlighting the importance of this substituent for activity.

  • Impact on Enzyme Inhibition: None of the analogs with a free hydroxyl group showed significant inhibition of Trypsin. This suggests that the phenolic group may be detrimental to binding in the enzyme's active site, or that the overall molecule lacks the necessary features for potent inhibition of this specific protease. Compound C3 , the most cytotoxic analog, showed weak inhibitory activity, which may or may not be related to its cytotoxic mechanism of action. This underscores the principle that different biological activities often have distinct and sometimes opposing SARs.

Conclusion and Future Perspectives

This comparative guide demonstrates that minor structural modifications to the this compound scaffold lead to significant and divergent effects on biological activity.

  • For Antioxidant applications: A free phenolic hydroxyl group is essential. The scaffold of C2 (3-Fluoro-4-hydroxy-5-methoxybenzoic acid) represents the most promising starting point.

  • For Anticancer applications: Increasing lipophilicity by masking the phenolic hydroxyl group is a highly effective strategy. Compound C3 (3-Chloro-4,5-dimethoxybenzoic acid) is the clear lead from this series, warranting further investigation into its mechanism of action and evaluation against a broader panel of cancer cell lines.

Future work should focus on expanding the analog library based on these initial SAR insights. For cytotoxicity, exploring other ether or ester prodrugs at the R2 position could further enhance potency. Additionally, investigating different halogen substitutions at R1 and exploring the introduction of substituents on the phenyl ring could lead to the discovery of more potent and selective drug candidates.

References

A Comparative Guide to the Spectroscopic Characterization of 3-Chloro-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of synthesized 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. By leveraging fundamental spectroscopic techniques—FT-IR, UV-Vis, and NMR—we can elucidate and confirm its molecular structure. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only spectral data but also a comparative analysis against structurally similar molecules to highlight the influence of specific functional groups.

The structural integrity of a synthesized compound is the bedrock of reliable downstream research. Minor changes in substituent patterns on an aromatic ring can dramatically alter a molecule's biological activity and physical properties. Therefore, rigorous characterization is not merely a procedural step but a crucial validation of molecular identity. In this guide, we will compare the spectral data of this compound with two key analogues:

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): The parent compound, lacking the chloro substituent. This comparison allows for the direct assessment of the electronic and steric effects of the chlorine atom.

  • 3-Chloro-4-hydroxybenzoic acid: An analogue that isolates the effect of the methoxy group.

Through this comparative lens, we aim to provide a deeper understanding of how subtle structural modifications manifest in spectroscopic data.

General Workflow for Spectroscopic Characterization

The confirmation of a synthesized molecule's structure is a multi-step process. Each spectroscopic technique provides a unique piece of the puzzle. The synergy between FT-IR, UV-Vis, and NMR, often supplemented by mass spectrometry, provides a comprehensive and definitive structural assignment.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_validation Data Interpretation & Validation Syn Synthesized Compound (Crude Product) Pur Purification (e.g., Recrystallization) Syn->Pur FTIR FT-IR (Functional Groups) Pur->FTIR UV UV-Vis (Conjugated Systems) Pur->UV NMR NMR (¹H & ¹³C) (Connectivity & Environment) Pur->NMR Comp Comparative Analysis vs. Analogues FTIR->Comp UV->Comp NMR->Comp Confirm Structural Confirmation Comp->Confirm

Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of a target molecule.

Molecular Structures for Comparison

To appreciate the nuances in the spectra, it is essential to visualize the structures of the target compound and its selected comparators. The key differences lie in the substituents at positions 3 and 5 of the benzoic acid core.

Caption: Structures of the target compound and its comparators used for spectral analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For substituted benzoic acids, the most characteristic signals arise from the O-H and C=O stretches of the carboxylic acid group and the phenolic O-H stretch.

Causality Behind Experimental Choices: The solid-state KBr pellet method is chosen to observe the effects of intermolecular hydrogen bonding, which is highly characteristic of carboxylic acids and phenols. This often results in significant broadening of the O-H stretching bands.[1][2]

Comparative FT-IR Data
Functional GroupCharacteristic Wavenumber (cm⁻¹)This compound (Expected)Vanillic Acid3-Chloro-4-hydroxybenzoic acid
O-H Stretch (Carboxylic Acid)3300-2500 (very broad)~3000~3000-2550[3]Very Broad[4]
O-H Stretch (Phenolic)~3500-3200 (broad)~3450Included in broad O-H~3400
C-H Stretch (Aromatic)3100-3000~3080~3050~3070
C=O Stretch (Carboxylic Acid)1760-1690~1710~1700-1680[3]~1680[5]
C=C Stretch (Aromatic)1600-1450~1590, ~1480~1600, ~1520~1595, ~1490
C-O Stretch (Carboxylic/Aryl Ether)1320-1210~1250~1290, ~1240~1260
C-Cl Stretch800-600~750N/A~760

Analysis of Key Differences:

  • O-H Stretching Region: All three compounds display a very broad absorption from the carboxylic acid O-H, which is a hallmark of the hydrogen-bonded dimer structure they form in the solid state.[1][6][7] The phenolic O-H stretch is often superimposed on this broad band.

  • C=O Stretching Region: The carbonyl (C=O) stretch is highly sensitive to electronic effects.[2] The electron-withdrawing nature of the chlorine atom in the target molecule and 3-chloro-4-hydroxybenzoic acid is expected to slightly increase the C=O stretching frequency compared to vanillic acid due to the inductive effect.[2]

  • Fingerprint Region (Below 1500 cm⁻¹): The presence of a C-Cl stretch around 750-760 cm⁻¹ will be a key diagnostic peak for the chlorinated compounds, which is absent in the spectrum of vanillic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Causality Behind Experimental Choices: DMSO-d₆ is a common choice of solvent for NMR analysis of substituted benzoic acids due to its excellent dissolving power for these polar compounds.[8] The acidic protons (carboxylic and phenolic) are often observable in DMSO-d₆, whereas they might exchange with deuterium in solvents like D₂O or methanol-d₄.[6][7] The use of Tetramethylsilane (TMS) as an internal standard provides a reference point at 0.0 ppm.[9]

Comparative ¹H NMR Data (Chemical Shifts in ppm)
ProtonThis compound (Predicted)Vanillic Acid3-Chloro-4-hydroxybenzoic acid
-COOH~12.5-13.0~12.4~12.8
-OH (Phenolic)~9.5-10.0~9.6~10.5
Ar-H (Position 2)~7.4 (d)~7.5 (d)~7.8 (d)
Ar-H (Position 6)~7.3 (d)~7.4 (dd)~7.1 (d)
Ar-H (Position 5)N/A~6.9 (d)~7.7 (dd)
-OCH₃~3.9 (s)~3.8 (s)N/A

Data for comparators sourced from spectral databases.[10][11]

Analysis of Key Differences:

  • Aromatic Protons: The substitution pattern dictates the number and splitting of aromatic signals. The target molecule is expected to show two doublets for the protons at positions 2 and 6. Vanillic acid shows three distinct aromatic signals, while 3-chloro-4-hydroxybenzoic acid also shows three.

  • Methoxy Protons: A sharp singlet around 3.8-3.9 ppm is a clear indicator of the methoxy group, present in the target molecule and vanillic acid but absent in 3-chloro-4-hydroxybenzoic acid.

  • Acidic Protons: The chemical shifts of the -COOH and phenolic -OH protons are concentration-dependent but typically appear far downfield (>10 ppm for -COOH, >9 ppm for -OH in DMSO).[6][7]

Comparative ¹³C NMR Data (Chemical Shifts in ppm)
CarbonThis compound (Predicted)Vanillic Acid3-Chloro-4-hydroxybenzoic acid
-COOH~167~167.5~166.8
C-1 (ipso-COOH)~122~121.5~122.3
C-2~115~113.1~131.2
C-3~120 (C-Cl)~115.3~119.9 (C-Cl)
C-4~148 (C-OH)~151.5 (C-OH)~158.0 (C-OH)
C-5~146 (C-OCH₃)~124.5~116.8
C-6~110~147.9 (C-OCH₃)~129.5
-OCH₃~56~55.8N/A

Data for comparators sourced from spectral databases.

Analysis of Key Differences:

  • Carbonyl Carbon: The carboxylic acid carbon consistently appears around 167 ppm.[9]

  • Substituent Effects: The positions of the aromatic carbon signals are highly diagnostic. The chlorine atom causes a downfield shift for the carbon it's attached to (C-3) but can have shielding/deshielding effects on other carbons. The C-O carbons (phenolic and ether) are significantly deshielded, appearing far downfield (~145-160 ppm).

  • Methoxy Carbon: The presence of a signal around 56 ppm confirms the methoxy group.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated π-systems like aromatic rings.

Causality Behind Experimental Choices: Ethanol or methanol are common solvents for UV-Vis analysis of aromatic acids as they are transparent in the relevant UV region (>220 nm) and can dissolve the compounds. The position of the maximum absorbance (λ_max) is sensitive to the substituents on the aromatic ring.

Comparative UV-Vis Data
Compoundλ_max 1 (nm)λ_max 2 (nm)
This compound (Expected)~220~265
Vanillic Acid~218~261, 292[12]
3-Chloro-4-hydroxybenzoic acid~215~258[13]
Benzoic Acid (Reference)~230~273

Analysis of Key Differences:

  • Auxochromic Effects: The -OH and -OCH₃ groups are auxochromes, which typically cause a bathochromic (red) shift in the absorbance maxima compared to unsubstituted benzoic acid.

  • Solvent Effects: The λ_max can be sensitive to solvent polarity and pH. Changing the pH to a basic solution would deprotonate the phenolic and carboxylic acid groups, leading to a significant bathochromic shift, which can be a useful diagnostic test.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the synthesized, dried compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan with an empty sample holder or a blank KBr pellet.

NMR Spectroscopy (Solution State)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial.[15][16] Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16]

  • Referencing: Add a small amount of an internal standard (e.g., TMS).

  • Data Acquisition: Cap the NMR tube, wipe it clean, and place it in the spectrometer's autosampler or probe. Acquire the spectrum using standard instrument parameters.

UV-Vis Spectroscopy (Solution State)
  • Stock Solution: Prepare a stock solution of the compound by accurately weighing a small amount (e.g., 1 mg) and dissolving it in a precise volume (e.g., 10 mL) of a UV-grade solvent (e.g., ethanol) in a volumetric flask.

  • Dilution: Prepare a dilute solution (typically in the 1-10 µg/mL range) from the stock solution.

  • Data Acquisition: Fill a quartz cuvette with the dilute solution. Use a matching cuvette filled with the pure solvent as the reference/blank.

  • Analysis: Place both cuvettes in the UV-Vis spectrophotometer and scan the absorbance, typically from 400 nm down to 200 nm. Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of spectroscopic methods. FT-IR confirms the presence of key functional groups (-COOH, -OH, -OCH₃, C-Cl). NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, with the number, position, and splitting of signals in both ¹H and ¹³C spectra being highly sensitive to the specific substitution pattern. UV-Vis spectroscopy corroborates the nature of the conjugated aromatic system.

By comparing the data with that of vanillic acid and 3-chloro-4-hydroxybenzoic acid, the individual contributions of the chloro and methoxy substituents can be clearly discerned. This comparative approach not only validates the identity of the target molecule but also enriches our understanding of structure-property relationships, a fundamental principle in chemical and pharmaceutical sciences.

References

A Comparative Guide to the Structural Elucidation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. As direct experimental crystallographic data for this specific benzoic acid is not publicly available, this guide will utilize the closely related structure of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde for an in-depth exploration of single-crystal X-ray crystallography. This will be compared and contrasted with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, using data from analogous compounds to provide a holistic understanding of the molecule's structural attributes.

Introduction: The Imperative of Structural Verification

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the molecule's physical properties, its interactions with biological targets, and its overall efficacy and safety. For a molecule such as this compound, understanding its crystal packing, hydrogen bonding networks, and intramolecular geometry is crucial for predicting its behavior in a solid-state formulation or its binding affinity to a protein. This guide delves into the gold-standard technique for this purpose, single-crystal X-ray crystallography, and evaluates its synergy with other spectroscopic methods that provide complementary structural information.

Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

Causality in Experimental Design

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The initial and often most challenging step is the growth of high-quality single crystals. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is dictated by the solubility and stability of the compound. A crystal size of 0.1-0.3 mm is typically ideal, as smaller crystals may yield weak diffraction, while larger crystals can suffer from absorption issues.

Once a suitable crystal is obtained, it is mounted and subjected to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots (reflections). The geometry and intensity of these reflections are meticulously recorded as the crystal is rotated. This dataset contains all the information needed to reconstruct the electron density map of the molecule and, consequently, its atomic structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve 3-Chloro-4-hydroxy-5-methoxybenzaldehyde in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to form a saturated or near-saturated solution.

    • Employ slow evaporation by leaving the solution in a loosely covered vial at room temperature. Allow several days to weeks for single crystals to form.

    • Alternatively, use vapor diffusion by placing a small vial of the sample solution inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the sample solution reduces the compound's solubility, promoting crystallization.

  • Crystal Mounting and Data Collection:

    • Under a microscope, select a well-formed, transparent crystal with sharp edges.

    • Mount the crystal on a goniometer head using a cryoprotectant oil.[1]

    • Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.[2]

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the collected data to integrate the reflection intensities and make corrections for experimental factors (e.g., absorption).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

    • The final refined structure is validated and deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Visualization of the X-ray Crystallography Workflow

X-ray Crystallography Workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Illustrative Data for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Since the crystallographic data for the target benzoic acid is unavailable, we present the data for its aldehyde analog, 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, which provides valuable insight into the expected solid-state interactions.

ParameterValue
CCDC Number909540
Empirical FormulaC₈H₇ClO₃
Formula Weight186.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)7.953(3), 13.780(5), 7.237(3)
α, β, γ (°)90, 101.45(4), 90
Volume (ų)775.3(5)
Z4

This data is sourced from the Cambridge Structural Database and represents a published crystal structure.

Part 2: A Comparative Look at Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and often more readily obtainable information about a molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, and through-bond couplings can establish connectivity.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3]

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard pulse programs are typically used.[4]

NMR Spectroscopy Workflow Figure 2: NMR Spectroscopy Workflow cluster_prep_nmr Sample Preparation cluster_data_nmr Data Acquisition cluster_analysis_nmr Spectral Analysis cluster_output_nmr Final Output dissolution Dissolution in Deuterated Solvent acquisition ¹H and ¹³C NMR Spectra Acquisition dissolution->acquisition processing Data Processing (FT, Phasing) acquisition->processing interpretation Spectral Interpretation processing->interpretation structure_elucidation Molecular Structure Connectivity interpretation->structure_elucidation

Caption: A flowchart outlining the general steps involved in NMR spectroscopy.

TechniqueExpected Observations for this compound
¹H NMR- Aromatic protons appearing as distinct signals. - A signal for the methoxy group protons. - A broad signal for the hydroxyl and carboxylic acid protons.
¹³C NMR- Resonances for each unique carbon atom in the molecule, including the carboxyl carbon, aromatic carbons, and the methoxy carbon.
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • For some carboxylic acids, derivatization may be employed to improve ionization efficiency.[5]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (e.g., LC-MS).

    • Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

    • Analyze the resulting ions in the mass analyzer.

Mass Spectrometry Workflow Figure 3: Mass Spectrometry Workflow cluster_prep_ms Sample Preparation cluster_data_ms Analysis cluster_analysis_ms Data Interpretation cluster_output_ms Final Output dissolution_ms Dissolution in Solvent ionization Ionization (e.g., ESI) dissolution_ms->ionization mass_analysis Mass Analysis ionization->mass_analysis mass_spectrum Mass Spectrum Generation mass_analysis->mass_spectrum interpretation_ms Interpretation of m/z mass_spectrum->interpretation_ms mw_fragmentation Molecular Weight & Fragmentation interpretation_ms->mw_fragmentation

Caption: A simplified workflow for mass spectrometry analysis.

TechniqueExpected Observations
Mass Spec.- Molecular ion peak corresponding to the exact mass of the molecule. - Characteristic fragmentation patterns, such as the loss of H₂O, CO, and COOH.[6]

The NIST WebBook provides a mass spectrum for 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7), showing a molecular ion peak at m/z 172.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Mix the sample with ~100 mg of dry potassium bromide (KBr) powder.[8]

    • Press the mixture in a hydraulic press to form a thin, transparent pellet.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum.

FTIR Spectroscopy Workflow Figure 4: FTIR Spectroscopy Workflow cluster_prep_ftir Sample Preparation cluster_data_ftir Data Acquisition cluster_analysis_ftir Spectral Analysis cluster_output_ftir Final Output pellet KBr Pellet Preparation ir_scan Infrared Spectrum Acquisition pellet->ir_scan interpretation_ftir Peak Interpretation ir_scan->interpretation_ftir functional_groups Functional Group Identification interpretation_ftir->functional_groups

Caption: A diagram showing the workflow for FTIR analysis using the KBr pellet method.

TechniqueExpected Observations for this compound
FTIR- A broad O-H stretch from the carboxylic acid and phenol. - A C=O stretch from the carboxylic acid. - C-O stretches from the ether and carboxylic acid. - C-Cl stretch. - Aromatic C-H and C=C stretches.

Synergistic Approach and Conclusion

Comparison of Techniques:

TechniqueInformation ProvidedSample RequirementsThroughput
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingHigh-quality single crystalLow
NMR Spectroscopy Connectivity, chemical environment of atomsSoluble sampleModerate
Mass Spectrometry Molecular weight, fragmentation patternsSoluble/volatile sampleHigh
FTIR Spectroscopy Functional groupsSolid or liquidHigh

References

comparing the efficacy of different synthetic routes to 3-Chloro-4-hydroxy-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-hydroxy-5-methoxybenzoic acid, also known as 5-chlorovanillic acid, is a valuable substituted benzoic acid derivative. Its structural similarity to vanilloids and its utility as a building block in the synthesis of more complex molecules make it a compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of the chloro, hydroxyl, and methoxy groups on the aromatic ring allows for diverse functionalization, leading to the development of novel compounds with potential therapeutic or material applications.

This guide provides a comparative analysis of two primary synthetic routes to this compound, starting from readily available precursors: 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 4-hydroxy-3-methoxybenzaldehyde (vanillin). The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most suitable synthetic strategy based on factors such as yield, simplicity, and reagent availability.

Synthetic Route 1: Direct Chlorination of Vanillic Acid

This approach involves the direct electrophilic aromatic substitution of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) using a chlorinating agent. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, directing the incoming electrophile to the position ortho to the hydroxyl group and meta to the carboxylic acid group.

Underlying Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups are ortho, para-directing activators. The carboxylic acid group is a meta-directing deactivator. The position between the hydroxyl and methoxy groups (C5) is sterically hindered. Therefore, chlorination is directed to the position ortho to the hydroxyl group and para to the methoxy group (C5), which is also meta to the carboxylic acid.

Experimental Protocol: Chlorination with Sodium Hypochlorite

A robust and high-yielding method for the direct chlorination of vanillic acid utilizes aqueous sodium hypochlorite[1][2].

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (vanillic acid)

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, standardized)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a flask, dissolve 4-hydroxy-3-methoxybenzoic acid in a dilute aqueous solution of sodium hydroxide.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric amount of sodium hypochlorite solution dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expected Yield: 85%[1].

Synthetic Route 2: Two-Step Synthesis from Vanillin

This alternative pathway involves the chlorination of the more readily available starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin), followed by the oxidation of the resulting 5-chlorovanillin to the desired carboxylic acid.

Step 1: Chlorination of Vanillin

Similar to vanillic acid, the aromatic ring of vanillin is activated towards electrophilic substitution.

Experimental Protocol: Chlorination with Sodium Hypochlorite

The chlorination of vanillin can be efficiently achieved using sodium hypochlorite[1].

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve vanillin in a dilute aqueous solution of sodium hydroxide.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add the sodium hypochlorite solution dropwise, maintaining the low temperature.

  • Stir the reaction at room temperature for 1 hour after the addition is complete.

  • Acidify the mixture with hydrochloric acid to precipitate the 5-chlorovanillin.

  • Collect the product by filtration, wash with cold water, and dry.

Expected Yield: 90%[1].

Step 2: Oxidation of 5-Chlorovanillin

The second step involves the oxidation of the aldehyde functional group of 5-chlorovanillin to a carboxylic acid. A reliable method for the analogous oxidation of vanillin to vanillic acid employs silver (I) oxide, which is expected to be effective for the chlorinated derivative as well[3].

Experimental Protocol: Silver (I) Oxide Oxidation

Materials:

  • 5-chlorovanillin

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare fresh silver (I) oxide by reacting silver nitrate with sodium hydroxide in water.

  • Isolate the silver (I) oxide precipitate by filtration and wash thoroughly with water.

  • In a separate flask, dissolve 5-chlorovanillin in an aqueous solution of sodium hydroxide.

  • Add the freshly prepared silver (I) oxide to the 5-chlorovanillin solution.

  • Heat the reaction mixture with stirring. The progress of the reaction can be observed by the formation of a silver mirror or a black precipitate of elemental silver.

  • After the reaction is complete (monitored by TLC), filter the hot solution to remove the silver byproducts.

  • Cool the filtrate and acidify with hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

Expected Yield: Based on the oxidation of vanillin, a yield of 83-95% can be anticipated for this step[3].

Comparative Analysis

ParameterRoute 1: Direct Chlorination of Vanillic AcidRoute 2: Two-Step Synthesis from Vanillin
Starting Material 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)4-hydroxy-3-methoxybenzaldehyde (Vanillin)
Number of Steps 12
Overall Yield ~85%~75-85% (calculated from individual step yields)
Reagents NaOH, NaOCl, HClNaOH, NaOCl, HCl, AgNO₃
Simplicity Simpler, one-pot synthesisMore complex due to the additional oxidation step and preparation of the oxidant.
Cost-Effectiveness Potentially more cost-effective due to fewer steps and reagents.May be slightly more expensive due to the use of silver nitrate.
Safety & Handling Standard laboratory precautions for handling corrosive acids and bases, and bleach.In addition to the above, requires handling of a silver salt.

Visualization of Synthetic Pathways

Synthetic_Routes VA Vanillic Acid R1_Product 3-Chloro-4-hydroxy- 5-methoxybenzoic acid VA->R1_Product NaOCl, NaOH, H₂O V Vanillin CV 5-Chlorovanillin V->CV NaOCl, NaOH, H₂O R2_Product 3-Chloro-4-hydroxy- 5-methoxybenzoic acid CV->R2_Product 1. Ag₂O, NaOH, H₂O 2. HCl

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of their work are built. 3-Chloro-4-hydroxy-5-methoxybenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, decreased yields, and in the context of drug development, potentially toxic byproducts. This guide provides a comprehensive framework for the purity assessment of commercially available this compound, offering a comparative analysis of potential purity profiles and detailed experimental protocols.

The Criticality of Purity: Why a Thorough Assessment Matters

The isomeric and functional group complexity of this compound makes it susceptible to a range of impurities arising from its synthesis. These can include regioisomers from incomplete or non-selective chlorination, starting materials, and byproducts from side reactions. For instance, the presence of an isomeric impurity could lead to the formation of an entirely different and potentially inactive or harmful final compound. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a comprehensive understanding of the material's quality.

A Multi-Modal Analytical Workflow for Comprehensive Purity Profiling

A robust purity assessment should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods provides a more complete picture, allowing for both quantification of the main component and identification of unknown impurities. The following workflow is a representation of a thorough and self-validating approach to the purity assessment of a commercial sample of this compound.

Purity Assessment Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity Assessment (Quantitative) cluster_2 Structural Confirmation & Impurity Identification cluster_3 Data Analysis & Reporting Sample Commercial Sample of This compound Visual_Inspection Visual Inspection (Color, Form) Sample->Visual_Inspection Solubility_Test Solubility Testing (in relevant solvents) Visual_Inspection->Solubility_Test HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assay - Impurity Profiling Solubility_Test->HPLC Primary Analysis LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) - Molecular Weight Confirmation - Impurity Mass Determination HPLC->LC_MS For Impurity ID NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - 1H and 13C NMR - Structural Elucidation HPLC->NMR For Structural Confirmation FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Analysis HPLC->FTIR Functional Group Confirmation Data_Integration Integration of All Analytical Data LC_MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Purity_Report Comprehensive Purity Report Generation - Certificate of Analysis (CoA) Data_Integration->Purity_Report

Caption: A comprehensive workflow for the purity assessment of a commercial chemical sample.

Comparative Purity Analysis: A Tale of Three Suppliers

To illustrate the potential variability in the quality of commercially available this compound, let us consider hypothetical data from three different suppliers: Supplier A (Premium Grade), Supplier B (Standard Grade), and Supplier C (Bulk Supplier).

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Bulk Supplier)
Appearance White crystalline powderOff-white powderLight beige powder
Purity (HPLC, % Area) 99.8%98.5%96.2%
Moisture Content (Karl Fischer) <0.1%<0.5%1.2%
Identified Impurities (HPLC-MS) Impurity 1 (0.1%), Impurity 2 (0.05%)Impurity 1 (0.8%), Impurity 3 (0.4%), Unknown (0.3%)Impurity 1 (1.5%), Impurity 3 (0.8%), Impurity 4 (0.5%), Multiple unknowns (>1%)
NMR & FTIR Conforms to structureConforms to structure, minor impurity peaks observedConforms to structure, noticeable impurity peaks

Table 1: Hypothetical Purity Comparison of this compound from Different Suppliers.

Unmasking the Impurities: Potential Suspects and Their Origins

The synthesis of this compound can give rise to several impurities. Understanding the synthetic route is key to predicting, identifying, and ultimately controlling these unwanted components. A plausible synthetic pathway starts from vanillic acid, which is first chlorinated and then the hydroxyl group is protected before a final deprotection step.

Synthetic Pathway and Impurity Formation Vanillic_Acid Vanillic Acid Chlorination Chlorination (e.g., with SO2Cl2) Vanillic_Acid->Chlorination Product 3-Chloro-4-hydroxy- 5-methoxybenzoic acid Chlorination->Product Impurity1 Impurity 1: Starting Material (Vanillic Acid) Chlorination->Impurity1 Incomplete reaction Impurity2 Impurity 2: Isomeric Impurity (e.g., 2-Chloro-4-hydroxy- 5-methoxybenzoic acid) Chlorination->Impurity2 Lack of regioselectivity Impurity3 Impurity 3: Over-chlorinated Product (e.g., 2,6-Dichloro-4-hydroxy- 5-methoxybenzoic acid) Chlorination->Impurity3 Excess chlorinating agent Impurity4 Impurity 4: Byproduct from protecting /deprotecting steps Product->Impurity4 Side reactions in subsequent steps

Caption: Potential synthetic pathway and points of impurity introduction.

Detailed Experimental Protocols for Purity Verification

The following protocols are designed to be robust and are grounded in established principles of analytical chemistry, with references to authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1) for validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[3] A reversed-phase method is chosen here due to the moderate polarity of the analyte. A gradient elution is employed to ensure the separation of both polar and non-polar impurities.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • System Suitability: In accordance with USP <621>, the system suitability will be checked by injecting a standard solution six times.[1][4] The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Calculation of Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight information. The HPLC method developed for the purity assay can be directly transferred to an LC-MS system.

Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50-500

  • Data Analysis: The mass-to-charge ratio (m/z) of the impurity peaks will be used to propose their molecular formulas and potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of the main component and potentially identifying impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will be compared with the expected values for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Rationale: FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.[5]

Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The presence of characteristic absorption bands will be verified:

    • Broad O-H stretch from the carboxylic acid and phenol: ~3300-2500 cm⁻¹

    • C=O stretch from the carboxylic acid: ~1700-1680 cm⁻¹

    • Aromatic C=C stretches: ~1600-1450 cm⁻¹

    • C-O stretches: ~1320-1210 cm⁻¹

    • C-Cl stretch: ~800-600 cm⁻¹

Conclusion

The purity of this compound is a critical parameter that directly impacts its suitability for research and development applications. A superficial assessment of purity is insufficient. The multi-modal analytical approach detailed in this guide, combining chromatographic separation with spectroscopic identification, provides a robust and reliable framework for the comprehensive characterization of commercial samples. By understanding the potential impurities and employing validated analytical methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Mechanistic Landscape of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced mechanisms of action of small molecules is paramount. This guide provides an in-depth comparative analysis of the known and potential mechanisms of action of derivatives of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. While direct comparative studies on a wide range of these specific derivatives are limited in publicly available literature, by examining structurally related compounds and the impact of individual functional groups, we can construct a scientifically robust understanding of their potential biological activities. This guide will delve into key mechanistic themes, supported by experimental data from related compounds, to provide a foundational understanding for future research and development.

Introduction to the this compound Scaffold

The this compound core, a halogenated derivative of vanillic acid, presents an intriguing scaffold for medicinal chemistry. The interplay of its electron-withdrawing chloro group, the hydrogen-bonding capabilities of the hydroxyl group, and the steric and electronic influence of the methoxy group creates a unique chemical entity with the potential for diverse biological interactions. Its structural similarity to endogenous molecules and known pharmacophores suggests a range of possible targets, from enzymes to signaling receptors.

Comparative Mechanistic Insights from Related Structures

To understand the potential mechanisms of this compound derivatives, we will draw comparisons from studies on closely related analogs.

Enzyme Inhibition: A Prominent Mode of Action

Derivatives of substituted benzoic acids are well-documented as enzyme inhibitors. The specific substitutions on the phenyl ring are critical in determining the target enzyme and the potency of inhibition.

One key area of investigation for related structures is the inhibition of enzymes involved in metabolic pathways. For instance, studies on analogs of 4-hydroxybenzoic acid have shed light on the structural requirements for interaction with enzymes in the coenzyme Q biosynthesis pathway. It has been demonstrated that electron-withdrawing groups, such as a chloro substituent, can lead to a loss of activity of the enzyme UbiA, and chlorobenzoic acid has been shown to inhibit the prenyl transferase reaction.[1] This suggests that this compound derivatives could potentially modulate cellular metabolic processes by targeting similar enzymatic pathways.

In a different context, more complex derivatives incorporating a chloro-sulfonamide moiety have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes.[2] While these are not direct derivatives of our core molecule, this highlights the potential for this scaffold to be elaborated into potent and selective enzyme inhibitors.

Table 1: Comparative Inhibitory Activities of Related Benzoic Acid Derivatives

Compound ClassTarget EnzymeReported Activity (IC50/Ki)Reference
Chlorobenzoic Acid AnalogsPrenyl Transferase (Coenzyme Q Biosynthesis)Inhibition of reaction[1]
3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamidesDipeptidyl Peptidase-IV (DPP-IV)IC50 values in the µM range (e.g., 13.45 µM for compound 1v)[2]
4-nitrobenzoic acidCoq2 (Coenzyme Q Biosynthesis)Competitive inhibitor[1]
Receptor Modulation: The Case of 5-HT4 Receptors

The substitution pattern on the benzoic acid ring can dramatically alter the pharmacological profile from enzyme inhibition to receptor modulation. A compelling example is found in derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, which have been shown to be potent agonists and antagonists for the 5-HT4 receptor.[3]

These studies reveal that subtle structural modifications can have profound effects on biological activity. For instance, monosubstitution on the piperidine ring of these derivatives resulted in compounds with nanomolar affinity for the 5-HT4 receptor.[3] Interestingly, the introduction of two methyl groups on the piperidine ring transformed an agonist into an antagonist.[3] This underscores the importance of the overall molecular topology and not just the core scaffold in determining the mechanism of action.

Table 2: 5-HT4 Receptor Affinity of 4-amino-5-chloro-2-methoxybenzoic acid Derivatives

CompoundKi (nM)Pharmacological ProfileReference
7a1.07 ± 0.5Partial Agonist[3]
7k1.0 ± 0.3Partial Agonist[3]
7g0.26 ± 0.06Antagonist[3]

Postulated Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, we can postulate potential signaling pathways that derivatives of this compound might modulate.

Potential Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Given the precedent of 5-HT4 receptor modulation by a structurally similar scaffold, it is plausible that derivatives of this compound could interact with other GPCRs. The general workflow for investigating such interactions is outlined below.

Caption: Workflow for investigating GPCR modulation.

Potential Inhibition of Metabolic Enzyme Pathways

Drawing from the inhibition of coenzyme Q biosynthesis by chlorobenzoic acid analogs, a logical avenue of investigation for this compound derivatives is their effect on key metabolic enzymes.

Caption: Workflow for investigating metabolic enzyme inhibition.

Experimental Protocols

To facilitate further research in this area, the following are detailed protocols for key experiments that would be crucial in elucidating the mechanism of action of novel this compound derivatives.

Protocol: In Vitro DPP-IV Inhibition Assay

Objective: To determine the in vitro inhibitory potency of a test compound against DPP-IV.

Materials:

  • DPP-IV enzyme (human recombinant)

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound and reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted compounds or vehicle control.

  • Add 25 µL of the DPP-IV enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the DPP-IV substrate solution to each well.

  • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Radioligand Binding Assay for 5-HT4 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Materials:

  • Cell membranes expressing the human 5-HT4 receptor

  • Radioligand (e.g., [3H]GR113808)

  • Non-specific binding control (e.g., Serotonin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Test compound

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In reaction tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and either vehicle, test compound, or the non-specific binding control.

  • Incubate the mixture for 60 minutes at 25°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding at each concentration of the test compound.

  • Calculate the IC50 value from the concentration-response curve and then determine the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative studies are currently lacking, analysis of structurally related compounds provides a valuable framework for predicting and investigating their mechanisms of action. The evidence points towards two primary, and potentially overlapping, mechanistic avenues: enzyme inhibition and receptor modulation.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. By systematically varying the substituents and linking moieties, it will be possible to perform robust structure-activity relationship (SAR) studies and elucidate the specific molecular targets. The experimental protocols provided in this guide offer a solid foundation for such investigations. A deeper understanding of how these derivatives interact with biological systems will undoubtedly pave the way for the discovery of new and effective therapeutic agents.

References

A Researcher's Guide to Investigating 3-Chloro-4-hydroxy-5-methoxybenzoic Acid: A Comparative Analysis of In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the initial characterization of a novel compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for investigating the biological activities of 3-Chloro-4-hydroxy-5-methoxybenzoic acid, a vanillic acid derivative. While direct experimental data for this specific compound is limited, this guide will draw upon established methodologies and findings from structurally similar p-hydroxybenzoic acid derivatives to propose a robust research plan. We will explore a logical progression from foundational in vitro assays to more complex in vivo models, offering a comparative analysis of the strengths and limitations of each approach.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the family of substituted benzoic acids, which are known to possess a wide range of biological activities. Its structural similarity to vanillic acid (4-hydroxy-3-methoxybenzoic acid) suggests that it may share similar antioxidant, anti-inflammatory, and antiglycation properties.[1][2] The addition of a chlorine atom to the benzene ring may modulate its physicochemical properties, potentially influencing its bioavailability, potency, and mechanism of action. A systematic investigation, beginning with targeted in vitro studies and progressing to confirmatory in vivo models, is essential to elucidate the therapeutic promise of this novel compound.

In Vitro Studies: Foundational Insights into Bioactivity

In vitro studies represent the first line of investigation, offering a controlled environment to dissect the direct effects of a compound on specific biological targets. These assays are typically high-throughput, cost-effective, and provide crucial data to guide further research.

Assessing Antioxidant Potential

Oxidative stress is implicated in numerous pathological conditions. Therefore, evaluating the antioxidant capacity of this compound is a logical starting point.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of a compound to quench peroxyl radicals, providing a quantitative measure of its antioxidant activity.[3]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fluorescein sodium salt working solution, an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and various concentrations of the test compound and a Trolox standard.

  • Assay Plate Setup: In a 96-well black microplate, add the fluorescein solution to all wells.

  • Incubation: Add the test compound and Trolox standards to their respective wells and incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at 485 nm excitation and 520 nm emission every minute for at least 60 minutes using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the test compound to the net AUC of the Trolox standard.

Investigating Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. In vitro cell-based assays can effectively screen for anti-inflammatory properties.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

This assay assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Cell Viability Assay: Concurrently, perform an MTT assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.[4]

Visualizing the Research Workflow

A logical progression from initial screening to more complex biological systems is crucial for a comprehensive evaluation.

Caption: Proposed research workflow for this compound.

In Vivo Studies: Assessing Efficacy and Safety in a Biological System

Positive results from in vitro assays provide a strong rationale for progressing to in vivo studies. Animal models allow for the evaluation of a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety in a complex biological system.

Evaluating Anti-inflammatory Efficacy in a Murine Model

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of a compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Investigating Antiglycation Effects in a Diabetic Animal Model

Given the known antiglycation properties of related compounds, a diabetic animal model can be employed to assess this potential in vivo.[2][4]

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rats

Step-by-Step Methodology:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (50-60 mg/kg).

  • Confirmation of Diabetes: Confirm diabetes by measuring blood glucose levels after 72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment Groups: Divide the diabetic rats into different groups: a diabetic control group, groups treated with various doses of this compound, and a group treated with a standard antiglycation agent like aminoguanidine.[4] A non-diabetic control group should also be included.

  • Compound Administration: Administer the test compound and standards daily for a period of 4-8 weeks.

  • Biochemical Analysis: At the end of the treatment period, collect blood and tissue samples. Measure levels of glycated hemoglobin (HbA1c), serum fructosamine, and advanced glycation end-products (AGEs) in tissues like the kidney and skin.[2][4]

Comparative Data Summary

The following table summarizes the expected data outputs from the proposed in vitro and in vivo studies.

Parameter In Vitro Study In Vivo Study Interpretation
Antioxidant Activity ORAC Value (µmol TE/g)N/A (Indirectly assessed via biomarkers)Direct radical scavenging capacity.
Anti-inflammatory Effect IC50 for cytokine inhibition (µM)% Inhibition of paw edemaPotency in inhibiting inflammatory mediators vs. overall anti-inflammatory effect in a living system.
Antiglycation Effect IC50 for BSA glycation inhibition (mM)Reduction in HbA1c and tissue AGEs (%)Direct inhibition of glycation vs. systemic effects on glycation in a diabetic state.
Toxicity Cell Viability (IC50, µM)LD50, histopathological changesDirect cytotoxicity vs. systemic toxicity and organ-specific effects.

Signaling Pathway Visualization

Based on the known anti-inflammatory effects of similar compounds, this compound may exert its effects through the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The systematic investigation of this compound, beginning with a suite of in vitro assays and progressing to targeted in vivo models, is a scientifically rigorous approach to elucidating its therapeutic potential. The comparison of data from both study types is crucial for a comprehensive understanding of the compound's bioactivity, efficacy, and safety profile. This guide provides a foundational framework for researchers to design and execute a robust preclinical evaluation of this and other novel benzoic acid derivatives.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond On-Target, The Imperative of Specificity

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against a target and its derivatives. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices, empowering you to build a self-validating system of protocols that ensures confidence in your results. True antibody validation is not a single experiment but an integrated strategy.[5][6] It is the experimental proof that an antibody is unequivocally fit for its intended purpose.[3]

The Foundational Pillars of Antibody Specificity Validation

No single assay can definitively prove an antibody's specificity.[5] A robust validation strategy, therefore, must be built on multiple, complementary pillars of evidence. The International Working Group for Antibody Validation (IWGAV) has proposed a framework that provides a logical structure for assessing specificity.[7] We will adapt and expand upon these concepts to create a comprehensive guide to cross-reactivity assessment.

A Comparative Guide to Cross-Reactivity Assessment Methodologies

The selection of an appropriate assay depends on the antibody's intended application, the nature of the target antigen, and the stage of development. Here, we compare the most critical methods, outlining their principles, strengths, and limitations.

The Gold Standard: Genetic Strategies
  • Causality in Action: By specifically removing the target protein, we create a true negative biological system. Any residual signal from the antibody in this system can be unequivocally attributed to non-specific or off-target binding. KO validation is considered the gold standard because it completely ablates protein expression at the genetic level, leaving no room for doubt.[9][10]

Workflow: Western Blot Validation Using a KO Cell Line

This workflow confirms specificity against the denatured target protein.

KO_Validation_Workflow cluster_results Expected Outcome prep Prepare Lysates: 1. Wild-Type (WT) Cells 2. Knockout (KO) Cells sds SDS-PAGE & Transfer prep->sds probe_primary Probe with Primary Antibody (Antibody to be validated) sds->probe_primary probe_secondary Probe with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Chemiluminescent Detection probe_secondary->detect analyze Analyze Results detect->analyze pass PASS: Band present in WT lane. No band in KO lane. analyze->pass Specific fail FAIL: Bands present in BOTH WT and KO lanes. analyze->fail Non-Specific

Caption: Workflow for antibody specificity validation using knockout (KO) cells.

Experimental Protocol: Western Blot KO Validation

  • Cell Lysis: Prepare protein lysates from both wild-type (WT) and a genetically verified KO cell line for the target protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of each lysate on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its optimized dilution) overnight at 4°C. This extended incubation allows for equilibrium binding.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: A specific antibody will show a distinct band at the correct molecular weight in the WT lane but will be absent in the KO lane.[10] The presence of bands in the KO lane indicates cross-reactivity.

High-Throughput Screening: Protein & Cell-Based Arrays

For therapeutic antibody development, understanding the full off-target binding profile is a regulatory requirement.[11][12] High-throughput arrays allow for screening an antibody against thousands of human proteins simultaneously, providing a comprehensive landscape of potential cross-reactivities.

  • Causality in Action: These arrays present a vast library of proteins in their native or near-native conformation. This is crucial because an antibody may not cross-react with a denatured protein (as in a Western Blot) but could bind to a conformationally similar epitope on an unrelated protein in its folded state.

Types of Arrays:

  • Protein Microarrays: Purified proteins are spotted onto a solid surface. This method can screen thousands of targets but may suffer from proteins denaturing during purification and spotting.[10][13]

  • Cell-Based Protein Arrays: A powerful alternative where thousands of individual human membrane proteins are expressed in their native configuration within live cells.[14] This approach, exemplified by the Membrane Proteome Array (MPA), is highly sensitive and provides a more biologically relevant context for assessing off-target binding of therapeutic candidates.[11][14] Retrospective analysis using this technology shows that a surprising 32% of lead candidate antibodies display off-target binding.[14]

Array_Workflow cluster_results Data Analysis incubate Incubate Array with Test Antibody wash Wash to Remove Unbound Antibody incubate->wash detect Add Fluorescently-labeled Secondary Antibody wash->detect scan Scan Array & Quantify Signal detect->scan on_target On-Target Hit: High signal on intended target protein scan->on_target Confirm off_target Off-Target Hit(s): High signal on unintended protein(s) scan->off_target Identify

Caption: High-throughput off-target screening using a cell-based protein array.

Orthogonal & Application-Specific Methods

While genetic and array-based methods are powerful, specificity must also be confirmed within the context of the final application. Orthogonal strategies use an antibody-independent method to verify the antibody's findings.[7]

  • Causality in Action: If an antibody-based method (e.g., Western Blot) shows high target expression in cell line A and low expression in cell line B, an orthogonal method like mass spectrometry or transcriptomic analysis (mRNA quantification) should yield a similar pattern.[6] A strong correlation between the two disparate methods builds confidence in the antibody's specificity.

Method Primary Application Target State Key Advantage Key Limitation
Immunohistochemistry (IHC) Assessing binding in the architectural context of tissues (Tissue Cross-Reactivity).[15][16]NativeProvides crucial pre-clinical safety data by showing cellular and subcellular localization.[12]Interpretation can be subjective; requires expert pathological review.[17]
Western Blot (WB) Verifying target molecular weight and specificity in cell lysates.[4]DenaturedExcellent for use with genetic validation methods (KO/KD).May not detect cross-reactivity to conformational epitopes.[8]
ELISA Quantifying binding affinity to the target and homologous proteins.Native or DenaturedHighly quantitative and suitable for high-throughput screening of antibody candidates.Lacks biological context; purified proteins may not reflect native state.
IP-Mass Spectrometry Identifying the antibody's binding partners in a complex biological sample.NativeUnbiased, definitive identification of both the intended target and any off-target interactors.[10]Technically complex and may not detect low-affinity interactions.
Flow Cytometry Assessing binding to cell surface or intracellular targets on a single-cell basis.[9]NativeHigh-throughput and quantitative; excellent for cell-based therapeutic targets.Requires dissociated cells, losing tissue architecture context.
Predictive In Silico Analysis

Before beginning wet-lab experiments, a simple in silico analysis can predict potential cross-reactivity, especially across different species.

  • Causality in Action: Antibodies bind to specific amino acid sequences (epitopes). If a protein from a different species or a related family member shares a high degree of sequence similarity (homology) in the region of the immunogen, there is a strong likelihood the antibody will also bind to it.[18]

Protocol: Sequence Homology Analysis

  • Obtain Immunogen Sequence: Identify the specific amino acid sequence used to generate the antibody.

  • Use NCBI BLAST: Utilize the Basic Local Alignment Search Tool (BLAST) to compare the immunogen sequence against the proteome of the species or protein family of interest.[19]

  • Analyze Homology: A sequence homology of >85% is a strong indicator of potential cross-reactivity.[19] Some experts suggest that >75% homology almost guarantees cross-reactivity, while >60% warrants experimental verification.[18][20]

A Strategic Tiered Approach to Cross-Reactivity Studies

A logical, phased approach ensures that resources are used efficiently while building a comprehensive specificity profile.

Tiered_Approach cluster_1 cluster_2 cluster_3 tier1 Tier 1: Foundational Specificity task1a In Silico Analysis (BLAST) tier1->task1a task1b Western Blot (vs. KO/KD or +/- cell lines) tier1->task1b task1c Independent Antibody Comparison (WB or IHC) tier1->task1c tier2 Tier 2: Comprehensive Off-Target Screening task2 High-Throughput Screen (Protein/Cell-Based Array) tier2->task2 tier3 Tier 3: Application-Specific & Safety Validation task3a Orthogonal Validation of Hits (IP-MS) tier3->task3a task3b Tissue Cross-Reactivity (TCR) (IHC on Human Tissue Panel) tier3->task3b task1c->task2 task2->task3a

Caption: A strategic, tiered workflow for antibody cross-reactivity assessment.

  • Tier 1: Foundational Specificity: This initial phase establishes basic specificity for the intended target. It involves in silico analysis, Western blotting against positive and negative controls (ideally KO cells), and comparison with a validated antibody targeting a different epitope on the same protein.[6][8]

  • Tier 2: Comprehensive Off-Target Screening: For therapeutic candidates or antibodies used in critical diagnostic assays, a broad, unbiased screen is essential. A high-throughput protein or cell-based array is employed to identify any and all potential off-target binding events across the human proteome.[1][14]

  • Tier 3: Contextual & Pre-Clinical Safety Validation: Any "hits" from Tier 2 must be confirmed using orthogonal methods like IP-Mass Spectrometry. For therapeutic antibodies, this tier culminates in a formal Tissue Cross-Reactivity (TCR) study.[2][21] This involves IHC staining on a panel of normal human tissues (typically 30-40 types) as recommended by regulatory bodies like the FDA to identify unintended binding that could predict toxicity.[16][22]

Conclusion: An Investment in Scientific Integrity

The rigorous assessment of antibody cross-reactivity is not an impediment to research but a prerequisite for meaningful and reproducible science. By embracing a multi-faceted, logical approach built on complementary pillars of evidence, researchers can move forward with confidence. A well-validated antibody is more than just a reagent; it is a reliable key for unlocking complex biological questions and a safe tool for developing next-generation therapeutics. The ultimate responsibility for validating an antibody for its specific use lies not with the vendor, but with the scientist at the bench.[4]

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Chloro-4-hydroxy-5-methoxybenzoic acid.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step in handling it safely. Based on its functional groups (a chlorinated aromatic ring, a hydroxyl group, and a carboxylic acid), we can infer its likely hazard profile by examining similar chemicals. For instance, related compounds like 3-Chloro-4-hydroxybenzoic acid and 3-Chloro-4-methoxybenzoic acid are classified as skin and eye irritants, and may be toxic if swallowed.[2][3] Therefore, it is prudent to handle this compound with the same level of caution.

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryInferred RiskRecommended Action & Rationale
Acute Toxicity (Oral) Potentially toxic if swallowed.[2]Do not ingest. In case of accidental ingestion, seek immediate medical attention. The benzoic acid moiety can be disruptive to metabolic processes.
Skin Corrosion/Irritation Causes skin irritation.[3][4]Avoid all skin contact. Wear appropriate chemical-resistant gloves. Chlorinated organic compounds can defat the skin and cause irritation.
Eye Damage/Irritation Causes serious eye irritation.[3][4]Wear safety goggles and, for larger quantities, a face shield. The acidic nature and aromatic structure can cause significant damage to eye tissue.
Environmental Hazard Potentially toxic to aquatic life.[2]Prevent release to the environment. Do not dispose of down the drain. Halogenated organic compounds are often persistent and harmful to aquatic ecosystems.

Part 2: Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE. This serves as the primary barrier against exposure.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. When handling larger quantities or creating solutions, a face shield should be worn in conjunction with goggles.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling of this compound, especially during waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5]

Part 3: Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with correct waste characterization. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is listed or if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity).[6][7]

This compound must be treated as hazardous waste for the following reasons:

  • It is a Halogenated Organic Compound: The presence of chlorine classifies it as a halogenated organic waste. These wastes require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvents.[8][9] Mixing can complicate the disposal process and significantly increase costs.[10]

  • It is an Acid: As a carboxylic acid, it is corrosive. While it may not meet the strict pH criteria for a D002 corrosive waste in solid form, it contributes to the overall hazardous nature of the waste stream.[11]

Segregation is mandatory. This chemical waste must be collected in a designated container labeled "Halogenated Organic Waste." Never mix it with non-halogenated solvents, strong bases, oxidizers, or any incompatible materials.[8][10]

Part 4: Step-by-Step Disposal Protocol

This protocol provides clear steps for the accumulation and disposal of this compound waste generated in a laboratory setting.

For Small Quantities (e.g., residual amounts on glassware, contaminated wipes):
  • Rinsing: Glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone, ethanol). The resulting solvent rinse, now contaminated, is considered halogenated hazardous waste.

  • Collection of Rinsate: The solvent rinsate must be collected in the designated "Halogenated Organic Waste" container.

  • Solid Waste: Contaminated items such as weighing paper, gloves, and wipes should be collected in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.

For Unused or Bulk Quantities (Solid):
  • Container Selection: The primary container for accumulating this waste must be in good condition, compatible with the chemical (e.g., glass or high-density polyethylene), and have a secure, screw-top lid.[1]

  • Labeling: The waste container must be labeled with a hazardous waste tag before the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1] The container must remain closed at all times except when actively adding waste.[12]

  • Request for Pickup: Once the container is full, or before the regulatory time limit for accumulation is reached, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

The entire workflow, from generation to disposal, is a critical process governed by institutional and federal policies to ensure safety and compliance.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Accumulation & Disposal gen Waste Generated (Solid or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe hood Work in Chemical Fume Hood ppe->hood char Characterize as: - Hazardous Waste - Halogenated Organic - Acidic hood->char container Select Compatible, Labeled 'Halogenated Organic Waste' Container char->container accumulate Add Waste to Container container->accumulate close Keep Container Closed in Satellite Accumulation Area accumulate->close request Request EHS Pickup When Full or Near Time Limit close->request dispose Licensed Disposal Facility (Incineration) request->dispose

Caption: Disposal workflow for this compound.

Part 5: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's EHS emergency line.

  • Isolate the Area: Restrict access to the spill area.

  • Consult SDS (of similar compounds): If safe to do so, refer to the SDS for analogous compounds for specific cleanup information.

  • Cleanup of Small Spills (if trained to do so):

    • Ensure you are wearing the correct PPE, including respiratory protection if necessary.

    • Gently cover the solid spill with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep the material into a designated waste container. Do not generate dust.

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

    • Label the container as "Spill Debris" with the chemical name and date.

    • Arrange for pickup by EHS.

By adhering to this structured and well-documented disposal protocol, researchers and laboratory managers can ensure that their work is not only scientifically sound but also safe and environmentally responsible from start to finish. This commitment to the complete lifecycle of laboratory chemicals is fundamental to building a culture of safety and trust.

References

Navigating the Safe Handling of 3-Chloro-4-hydroxy-5-methoxybenzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Inference-Based Approach

Due to the absence of a dedicated SDS for 3-Chloro-4-hydroxy-5-methoxybenzoic acid, we must infer its potential hazards from closely related structures. Analysis of compounds such as 3-chloro-p-anisic acid, 3-chloro-5-hydroxybenzoic acid, and various other substituted benzoic acids suggests the following primary hazards:

  • Serious Eye Irritation: This is a consistent hazard across nearly all related substituted benzoic acids.[1][2][3][4]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory discomfort.[2][3][6]

  • Toxicity if Swallowed: Several related compounds are classified as toxic or harmful upon ingestion.[1][3][7]

  • Aquatic Toxicity: At least one closely related chlorinated methoxybenzoic acid is very toxic to aquatic life.[1][7]

This inferred hazard profile necessitates a cautious and well-defined approach to handling, emphasizing the consistent use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eyes/Face Hand Body Respiratory
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[8]Nitrile or neoprene gloves.Laboratory coat.Use in a chemical fume hood or wear a NIOSH-approved respirator for dusts.[8]
Solution Preparation and Transfers Chemical splash goggles.[9] A face shield is recommended if there is a significant splash risk.[10]Nitrile or neoprene gloves.[9]Laboratory coat.Work in a well-ventilated area, preferably a chemical fume hood.[11]
Running Reactions and Work-up Chemical splash goggles and a face shield.Chemically resistant gloves (e.g., butyl rubber for extended contact).Chemical-resistant apron over a laboratory coat.Operations should be conducted within a certified chemical fume hood.
Handling Waste Chemical splash goggles.Chemically resistant gloves.Laboratory coat.Not generally required if handling sealed waste containers.
The Rationale Behind Our Recommendations:
  • Eye and Face Protection: Given the high likelihood of severe eye irritation, robust eye protection is non-negotiable. Chemical splash goggles provide a seal around the eyes, offering superior protection compared to safety glasses for liquid handling.[9]

  • Hand Protection: Nitrile gloves offer good protection against incidental splashes of a wide range of chemicals. For prolonged contact or when handling solutions, more robust gloves like neoprene or butyl rubber should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][12]

  • Body Protection: A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing.[11] For larger scale operations or where significant splashing is possible, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Substituted benzoic acids are often fine powders that can be easily inhaled. Performing manipulations that can generate dust, such as weighing, should always be done in a chemical fume hood to minimize inhalation risk.[6][8]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to standardized procedures is critical for minimizing exposure and preventing accidents.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Respirator (if needed) don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator (if needed) doff3->doff4

Figure 1. The correct sequence for donning and doffing PPE to prevent contamination.
Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] An eyewash station should be readily accessible.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Spill Management

In the case of a spill, evacuate the immediate area and eliminate all ignition sources. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[8] For liquid spills, absorb with an inert material and place in a suitable, sealed container. Ensure the cleanup is performed by personnel wearing appropriate PPE.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination, especially given the potential for aquatic toxicity.[7]

  • Chemical Waste: All waste containing this chemical, whether solid or in solution, should be collected in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to local regulations.

  • Regulatory Compliance: Always follow your institution's and local hazardous waste regulations for the final disposal of the chemical waste.[2][13] Do not discharge into drains or the environment.[14]

By adhering to these guidelines, you can confidently and safely handle this compound in your laboratory, contributing to a culture of safety and scientific excellence.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.